Product packaging for Isostearyl isostearate(Cat. No.:CAS No. 41669-30-1)

Isostearyl isostearate

Cat. No.: B1583123
CAS No.: 41669-30-1
M. Wt: 537 g/mol
InChI Key: ABEXEQSGABRUHS-UHFFFAOYSA-N
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Description

Isostearyl Isostearate is a fully saturated, branched ester compound derived from vegetable origins, specifically formed from Isostearyl Alcohol and Isostearic Acid, and is valued in research for its unique physicochemical properties . Its primary research applications focus on dermatological and cosmetic science, particularly in studying skin barrier function, emolliency, and formulation technology. Researchers utilize this compound to investigate mechanisms of transepidermal water loss (TEWL), as it has been proven to outperform petrolatum in reducing water loss by working in synergy with the natural skin barrier and optimizing its water-holding potential . This provides a novel mechanism of hydration worthy of further scientific exploration. In applied research, this ester is a critical component in the development of moisturizers, anti-aging formulations, and body care products, typically used at concentrations around 10% . Its exceptional slip and lubricity make it invaluable for studying the dispersion of pigments in color cosmetics, improving texture in products like lipstick, and acting as a binding agent in powder-based formulations . From a technological standpoint, its stable, non-greasy, and cosmetically elegant texture offers a viable research alternative to mineral oil, and its resistance to rancidity compared to natural oils makes it ideal for formulation stability studies . The compound is compliant with COSMOS standards and meets international regulatory requirements, including REACh, TSCA, and AICS, making it suitable for global research initiatives . This product is provided For Research Use Only (RUO) and is strictly not for personal, cosmetic, or human use. All research should adhere to appropriate safety guidelines and regulatory compliance based on the geographical location of the research facility.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H72O2 B1583123 Isostearyl isostearate CAS No. 41669-30-1

Properties

IUPAC Name

16-methylheptadecyl 16-methylheptadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H72O2/c1-34(2)30-26-22-18-14-10-6-5-9-13-17-21-25-29-33-38-36(37)32-28-24-20-16-12-8-7-11-15-19-23-27-31-35(3)4/h34-35H,5-33H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABEXEQSGABRUHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H72O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3068338
Record name Isooctadecyl isooctadecanoate
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Molecular Weight

537.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41669-30-1
Record name Isooctadecanoic acid, isooctadecyl ester
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Record name Isooctadecanoic acid, isooctadecyl ester
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Record name Isooctadecyl isooctadecanoate
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Record name Isooctadecyl isooctadecanoate
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Record name ISOSTEARYL ISOSTEARATE
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Foundational & Exploratory

Isostearyl isostearate chemical structure and synthesis pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Isostearyl Isostearate: Chemical Structure and Synthesis Pathways

This technical guide provides a comprehensive overview of the chemical structure and synthesis of this compound, an emollient ester widely utilized in the cosmetic, personal care, and pharmaceutical industries. Its unique branched structure confers desirable properties such as lubricity, a light, non-greasy feel, and the ability to improve the spreadability of formulations.[1]

Chemical Structure

This compound is the ester formed from the reaction of isostearyl alcohol and isostearic acid.[2] Both the alcohol and the fatty acid are branched-chain C18 molecules. The general structure consists of a C36 branched-chain ester.[1]

Molecular Formula: C₃₆H₇₂O₂[1]

Molecular Weight: Approximately 536.96 g/mol [1]

IUPAC Name: Isooctadecyl isooctadecanoate[2]

CAS Number: 41669-30-1[2]

Below is a diagram representing the general chemical structure of this compound.

Figure 1: Chemical Structure of this compound.

Synthesis Pathways

The primary industrial synthesis of this compound is achieved through the direct esterification of isostearyl alcohol with isostearic acid.[3] This reaction is typically conducted at high temperatures and can be performed with or without a catalyst.

The reactants, isostearyl alcohol and isostearic acid, are commonly derived from vegetable or animal sources.[1] For instance, they can be produced from the hydrolysis and subsequent modification of vegetable oils.[3]

The general chemical equation for the synthesis is:

Isostearyl Alcohol + Isostearic Acid ⇌ this compound + Water

The synthesis can proceed via a non-catalytic route at high temperatures or be catalyzed by an acid catalyst, such as p-toluenesulfonic acid, to increase the reaction rate.[4] The removal of water as it is formed drives the equilibrium towards the product side, increasing the yield of the ester.

The following diagram illustrates the synthesis pathway of this compound.

G IsostearylAlcohol Isostearyl Alcohol Reaction Esterification IsostearylAlcohol->Reaction IsostearicAcid Isostearic Acid IsostearicAcid->Reaction IsostearylIsostearate This compound Water Water Reaction->IsostearylIsostearate Reaction->Water Catalyst p-toluenesulfonic acid (optional catalyst) Catalyst->Reaction

Figure 2: Synthesis Pathway of this compound.

Experimental Protocols

The following experimental protocols are based on procedures described in the patent literature.[4]

3.1. Non-Catalytic Synthesis

  • Reactant Charging: Charge a stainless steel reactor with isostearyl alcohol and isostearic acid in a molar ratio of approximately 1:1.05 to 1:1.1.

  • Inert Atmosphere: Purge the reactor with an inert gas, such as nitrogen, and maintain a slow flow throughout the reaction.

  • Heating and Reaction: Heat the reaction mixture to 250°C and maintain this temperature for 10-21 hours. Water produced during the reaction is continuously removed.

  • Monitoring: Monitor the progress of the reaction by analyzing samples using gas chromatography (GC) to determine the concentration of reactants and product.

  • Purification: After the reaction reaches the desired conversion, the crude product is purified by distillation under reduced pressure (e.g., 0.1 Pa to 8.6 Pa) at temperatures ranging from 140°C to 280°C to remove unreacted starting materials and other impurities.

3.2. Catalytic Synthesis

  • Reactant and Catalyst Charging: Charge a glass-lined reactor with isostearyl alcohol, isostearic acid, and a catalytic amount of p-toluenesulfonic acid.

  • Inert Atmosphere: Purge the reactor with nitrogen.

  • Heating and Reaction: Heat the mixture to a temperature in the range of 180-260°C for 4-25 hours.[4] Continuously remove the water of reaction.

  • Neutralization and Catalyst Removal: After the reaction, the acid catalyst can be neutralized with a base, and the resulting salt is typically removed by washing or filtration.

  • Purification: The crude product is then purified by distillation under high vacuum as described in the non-catalytic method.

Quantitative Data

The following table summarizes quantitative data from various synthesis examples for this compound, as reported in the patent literature.[4]

ParameterExample 1 (Non-Catalytic)Example 2 (Non-Catalytic)Example 3 (Catalytic)
Reactants Isostearyl Alcohol, Isostearic AcidIsostearyl Alcohol, Isostearic AcidIsostearyl Alcohol, Isostearic Acid
Catalyst NoneNonep-toluenesulfonic acid
Reaction Temperature 250°C250°CNot specified
Reaction Time 10 hours21 hoursNot specified
Crude Product Composition (GC Analysis)
This compound66.4%87.6%Not specified
Isostearyl Alcohol0.6%6.3%Not specified
Isostearic Acid32.6%5.5%Not specified
Purified Product Purity (GC Analysis) 99.3%98.6%99.8%
Purification Method Molecular DistillationShort Stroke DistillationConventional Distillation
Purification Temperature 150°C140°C270-280°C
Purification Pressure 0.1 Pa6.6 - 8.6 Pa0.1 Pa

The following workflow illustrates the general experimental process for the synthesis and purification of this compound.

G Start Start ChargeReactants Charge Reactor with Isostearyl Alcohol & Isostearic Acid Start->ChargeReactants AddCatalyst Add Catalyst (Optional) ChargeReactants->AddCatalyst Reaction Heat under Inert Atmosphere (180-260°C, 4-25h) AddCatalyst->Reaction WaterRemoval Continuously Remove Water Reaction->WaterRemoval Purification Purification by High Vacuum Distillation Reaction->Purification FinalProduct This compound Purification->FinalProduct

Figure 3: Experimental Workflow for this compound Synthesis.

References

An In-Depth Technical Guide to the Physicochemical Properties of Isostearyl Isostearate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isostearyl isostearate is a high-molecular-weight branched-chain fatty ester that serves as a versatile emollient and skin-conditioning agent in a wide array of cosmetic and pharmaceutical formulations. Synthesized from the esterification of isostearyl alcohol and isostearic acid, which are typically derived from vegetable sources, this compound is prized for its unique sensory properties, including a rich, non-greasy skin feel and excellent spreadability. Its fully saturated and branched structure imparts exceptional chemical stability and resistance to rancidity.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, complete with detailed experimental protocols and data presented for clarity and comparative analysis. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this versatile ester.

Chemical Identity

  • INCI Name: this compound[1]

  • CAS Number: 41669-30-1[1]

  • EC Number: 255-485-3[1]

  • Molecular Formula: C₃₆H₇₂O₂

  • Synonyms: Isooctadecyl isooctadecanoate, 16-Methylheptadecyl 16-methylheptadecanoate

dot graph { layout=neato; node [shape=none, margin=0]; edge [style=invis];

// Nodes for the chemical structure C1 [label="CH3", fontcolor="#202124"]; C2 [label="CH", fontcolor="#202124"]; C3 [label="(CH2)14", fontcolor="#202124"]; C4 [label="CH2", fontcolor="#202124"]; O1 [label="O", fontcolor="#EA4335"]; C5 [label="C", fontcolor="#202124"]; O2 [label="O", fontcolor="#EA4335"]; C6 [label="CH2", fontcolor="#202124"]; C7 [label="(CH2)14", fontcolor="#202124"]; C8 [label="CH", fontcolor="#202124"]; C9 [label="CH3", fontcolor="#202124"]; C10 [label="CH3", fontcolor="#202124"]; C11 [label="CH3", fontcolor="#202124"];

// Edges to define the structure C1 -- C2; C2 -- C3; C3 -- C4; C4 -- O1; O1 -- C5; C5 -- O2 [style=solid, len=0.5]; C5 -- C6; C6 -- C7; C7 -- C8; C8 -- C9; C8 -- C10; C2 -- C11;

// Positioning the nodes (example, adjust as needed) C1 [pos="0,0!"]; C2 [pos="1,0.5!"]; C11 [pos="1,1.5!"]; C3 [pos="2.5,0.5!"]; C4 [pos="4,0.5!"]; O1 [pos="5,0.5!"]; C5 [pos="6,0!"]; O2 [pos="6,-1!"]; C6 [pos="7,0.5!"]; C7 [pos="8.5,0.5!"]; C8 [pos="10,0.5!"]; C9 [pos="11,0!"]; C10 [pos="11,1!"]; }

References

An In-depth Technical Guide to the Analysis of Vegetable-Derived vs. Synthetic Isostearyl Isostearate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isostearyl isostearate (ISIS) is a widely utilized emollient in the cosmetic and pharmaceutical industries, prized for its unique sensory properties, stability, and skin-friendly characteristics.[1][2][3] It is a branched-chain ester formed from the reaction of isostearyl alcohol and isostearic acid.[4] The origin of these precursors—either from vegetable feedstocks or synthetic manufacturing processes—is a critical consideration for formulation scientists and regulatory affairs professionals. The determination of origin impacts product labeling, substantiation of "natural" claims, and the overall impurity profile, which is of paramount importance in drug development and topical formulations.

This technical guide provides a comprehensive analysis of the methods used to differentiate between vegetable-derived and synthetic this compound. We will delve into the distinct production pathways, present detailed experimental protocols for key analytical techniques, and offer a comparative analysis of the resulting data.

Synthesis of this compound

The fundamental difference between vegetable-derived and synthetic this compound lies in the sourcing and synthesis of its constituent alcohol and acid.

Vegetable-Derived this compound

The production of vegetable-derived this compound begins with the sourcing of fatty acids from plant-based oils, such as soybean or palm oil.[5] The key steps involve the hydrogenation and isomerization of stearic acid to form isostearic acid, and the subsequent reduction of isostearic acid or its esters to produce isostearyl alcohol. These are then combined through esterification.

G cluster_0 Vegetable Oil Processing cluster_1 Alcohol Synthesis cluster_2 Final Esterification Vegetable Oils (e.g., Palm, Soybean) Vegetable Oils (e.g., Palm, Soybean) Triglyceride Hydrolysis Triglyceride Hydrolysis Vegetable Oils (e.g., Palm, Soybean)->Triglyceride Hydrolysis Stearic Acid Stearic Acid Triglyceride Hydrolysis->Stearic Acid Hydrogenation & Isomerization Hydrogenation & Isomerization Stearic Acid->Hydrogenation & Isomerization Isostearic Acid Isostearic Acid Hydrogenation & Isomerization->Isostearic Acid Isostearic Acid_redux Isostearic Acid Isostearic Acid_ester Isostearic Acid Isostearic Acid->Isostearic Acid_ester Reduction Reduction Isostearic Acid_redux->Reduction Isostearyl Alcohol Isostearyl Alcohol Reduction->Isostearyl Alcohol Isostearyl Alcohol_ester Isostearyl Alcohol Isostearyl Alcohol->Isostearyl Alcohol_ester Esterification Esterification Isostearic Acid_ester->Esterification Isostearyl Alcohol_ester->Esterification Vegetable-Derived this compound Vegetable-Derived this compound Esterification->Vegetable-Derived this compound

Caption: Production pathway for vegetable-derived this compound.

Synthetic this compound

Synthetic this compound can be produced through various petrochemical routes. The term "synthetic" can refer to the entire molecule being derived from petrochemical feedstocks or the use of a synthetic alcohol with a naturally-derived acid. For the purpose of this guide, "synthetic" will primarily refer to precursors derived from petrochemical sources. These processes often result in a more uniform molecular structure and a different impurity profile compared to their vegetable-derived counterparts.[6]

G cluster_0 Petrochemical Feedstocks cluster_1 Acid & Alcohol Synthesis cluster_2 Final Esterification Petroleum Feedstocks Petroleum Feedstocks Oxo Process / Carbonylation Oxo Process / Carbonylation Petroleum Feedstocks->Oxo Process / Carbonylation Branched Olefins Branched Olefins Oxo Process / Carbonylation->Branched Olefins Hydroformylation & Oxidation Hydroformylation & Oxidation Branched Olefins->Hydroformylation & Oxidation Hydroformylation & Reduction Hydroformylation & Reduction Branched Olefins->Hydroformylation & Reduction Synthetic Isostearic Acid Synthetic Isostearic Acid Hydroformylation & Oxidation->Synthetic Isostearic Acid Synthetic Isostearyl Alcohol Synthetic Isostearyl Alcohol Hydroformylation & Reduction->Synthetic Isostearyl Alcohol Synthetic Isostearic Acid_ester Synthetic Isostearic Acid Esterification Esterification Synthetic Isostearic Acid_ester->Esterification Synthetic Isostearyl Alcohol_ester Synthetic Isostearyl Alcohol Synthetic Isostearyl Alcohol_ester->Esterification Synthetic this compound Synthetic this compound Esterification->Synthetic this compound

Caption: Generalized production pathway for synthetic this compound.

Analytical Methodologies for Origin Determination

Several analytical techniques can be employed to distinguish between vegetable-derived and synthetic this compound. The most definitive methods rely on the analysis of isotopic ratios and detailed impurity profiling.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. In the context of this compound, it is used to analyze the fatty acid methyl ester (FAME) profile after hydrolysis and derivatization. This allows for the identification of different isomers of stearic acid and the detection of trace impurities that can be indicative of the raw material source and processing conditions.[7][8]

  • Sample Preparation (Hydrolysis and Derivatization):

    • Accurately weigh approximately 100 mg of the this compound sample into a reaction vial.

    • Add 2 mL of 0.5 M methanolic sodium hydroxide.

    • Seal the vial and heat at 80°C for 10 minutes to hydrolyze the ester.

    • Cool the vial and add 2 mL of boron trifluoride-methanol solution (14% w/v).

    • Reseal and heat at 80°C for 5 minutes to methylate the fatty acids.

    • Cool to room temperature and add 2 mL of hexane (B92381) and 1 mL of saturated sodium chloride solution.

    • Vortex thoroughly and allow the layers to separate.

    • Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 8890 GC System or equivalent.

    • Column: DB-23 (60 m x 0.25 mm, 0.25 µm) or equivalent polar capillary column.

    • Injector: Split/splitless, 250°C, split ratio 20:1.

    • Oven Program: Initial temperature 100°C, hold for 2 min, ramp at 5°C/min to 240°C, hold for 10 min.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-550.

    • Data Analysis: Identify FAMEs by comparing retention times and mass spectra to known standards and library data. Quantify the relative amounts of each isomer by peak area integration.

Caption: Experimental workflow for GC-MS analysis of this compound.

Isotope Ratio Mass Spectrometry (IRMS)

IRMS is a highly sensitive technique that measures the relative abundance of stable isotopes. For differentiating between vegetable-derived and synthetic organic molecules, the carbon isotope ratio (¹³C/¹²C), expressed as δ¹³C, is particularly useful.[9][10][11]

  • Vegetable-derived materials originate from atmospheric CO₂, which has been photosynthetically fixed by plants. These materials have a characteristic δ¹³C value, typically in the range of -24‰ to -34‰ for C3 plants and -10‰ to -16‰ for C4 plants.

  • Synthetic materials derived from petroleum feedstocks have a δ¹³C signature that reflects the ancient plant matter from which the petroleum was formed. This typically results in δ¹³C values that are significantly different from modern vegetable sources, often in the range of -25‰ to -35‰, but can be distinguished by other isotopic markers and context. More importantly, synthetic routes can also utilize feedstocks from natural gas, which can have even more depleted δ¹³C values.

  • Sample Preparation:

    • Samples must be homogenous. For this compound, which is a liquid, direct analysis is often possible.

    • Accurately weigh a small amount of the sample (typically 0.1-0.5 mg) into a tin capsule.

  • IRMS Instrumentation and Conditions:

    • Elemental Analyzer (EA): The sample is combusted at high temperature (e.g., 1020°C) in the presence of oxygen to convert all carbon to CO₂.

    • Gas Chromatography Column: The resulting gases are passed through a GC column to separate the CO₂ from other combustion products.

    • Isotope Ratio Mass Spectrometer: The purified CO₂ is introduced into the IRMS, where it is ionized. The ion beams of the different isotopic masses (e.g., m/z 44 for ¹²C¹⁶O₂, m/z 45 for ¹³C¹⁶O₂, and m/z 46 for ¹²C¹⁸O¹⁶O) are simultaneously measured by a collector array.

    • Data Analysis: The ¹³C/¹²C ratio is calculated and compared to a standard (Vienna Pee Dee Belemnite, VPDB). The result is expressed as a δ¹³C value in parts per thousand (‰).

Caption: Experimental workflow for IRMS analysis of this compound.

Comparative Data Analysis

The data obtained from the analytical techniques described above can be used to build a profile for this compound from different origins. The following tables summarize the expected differences.

Table 1: Comparative Physicochemical and Analytical Properties
ParameterVegetable-Derived this compoundSynthetic this compoundAnalytical Technique
δ¹³C Value (‰) Typically -24‰ to -34‰Typically more depleted, e.g., < -30‰, depending on feedstockIRMS
Isomer Distribution Broader distribution of branched isomersMore defined and potentially simpler isomer profileGC-MS
Trace Impurities Residual plant sterols, tocopherols, unsaturated fatty acidsResidual catalysts, shorter-chain esters, aromatic compoundsGC-MS, LC-MS
Oxidative Stability Generally lower due to potential for unsaturationGenerally higher due to high purity and saturationOxidation Stability Tests
Molecular Weight More variation based on feedstockMore uniform molecular chainsGPC, Mass Spectrometry
Table 2: Comparison of Analytical Techniques for Origin Determination
TechniquePrincipleAdvantagesDisadvantages
GC-MS Separation and identification of volatile compoundsExcellent for isomer profiling and impurity identification. Widely available.Indirect method for origin; requires derivatization.
IRMS Measurement of stable isotope ratiosDefinitive for differentiating biogenic vs. fossil carbon sources. Highly sensitive.Requires specialized equipment; can be more expensive.
FTIR/NIR Vibrational spectroscopy for chemical fingerprintingRapid, non-destructive, and suitable for screening.Less specific than MS techniques; requires chemometric models.

Conclusion

The differentiation between vegetable-derived and synthetic this compound is a critical aspect of quality control and product development in the pharmaceutical and cosmetic industries. While several analytical techniques can provide valuable information, a multi-faceted approach is often the most robust.

  • Isotope Ratio Mass Spectrometry (IRMS) stands out as the most definitive method for determining the ultimate carbon source (biogenic vs. fossil).

  • Gas Chromatography-Mass Spectrometry (GC-MS) is indispensable for detailed characterization of the isomer distribution and impurity profile, which can provide strong correlative evidence of the manufacturing process and feedstock.

For researchers, scientists, and drug development professionals, understanding the nuances of these analytical techniques and the expected data signatures is essential for ensuring product quality, regulatory compliance, and the substantiation of marketing claims. The detailed protocols and comparative data presented in this guide serve as a foundational resource for the comprehensive analysis of this compound.

References

Spectroscopic Characterization of Isostearyl Isostearate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isostearyl isostearate is a branched-chain, saturated long-chain ester widely utilized in the cosmetic and pharmaceutical industries as an emollient, thickener, and stabilizer. Its unique physicochemical properties, largely dictated by its molecular structure, necessitate a thorough characterization to ensure quality, predict performance, and understand its interactions within various formulations. This technical guide provides an in-depth overview of the spectroscopic techniques used to characterize this compound, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and expected quantitative data, based on the analysis of long-chain esters, are presented to aid researchers in their analytical endeavors.

Introduction

This compound is the ester of isostearyl alcohol and isostearic acid. Both the alcohol and the carboxylic acid are typically mixtures of branched C18 isomers, with the most common being 16-methylheptadecanol and 16-methylheptadecanoic acid, respectively. This branching significantly influences its physical properties, such as a low melting point and a non-greasy feel, making it a desirable ingredient in topical formulations. Spectroscopic analysis is paramount to confirm the identity, purity, and structural integrity of this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound, providing detailed information about the carbon and proton environments within the molecule.

Due to the isomeric complexity of commercial this compound, NMR spectra will exhibit broad signals rather than sharp, well-defined peaks. The following tables summarize the expected chemical shift ranges for the key proton (¹H) and carbon (¹³C) nuclei.

Table 1: Expected ¹H NMR Chemical Shifts for this compound in CDCl₃

Chemical Shift (δ) ppmMultiplicityAssignment
~4.05t-CH₂-O-C=O (Ester methylene)
~2.28t-CH₂-C=O (α-methylene to carbonyl)
~1.62m-CH₂-CH₂-C=O (β-methylene to carbonyl)
~1.55m-CH₂-CH₂-O- (β-methylene to ester oxygen)
~1.25br s-(CH₂)n- (Bulk methylene (B1212753) chain)
~0.87d-CH(CH₃)₂ (Methyl groups of iso-branching)
~0.85t-CH₂-CH₃ (Terminal methyl - minor linear components)

Table 2: Expected ¹³C NMR Chemical Shifts for this compound in CDCl₃

Chemical Shift (δ) ppmAssignment
~173.9-C=O (Ester carbonyl)
~64.4-CH₂-O-C=O (Ester methylene)
~34.4-CH₂-C=O (α-methylene to carbonyl)
~31.9 - 29.1-(CH₂)n- (Bulk methylene chain)
~28.0-CH- (Methine at branch point)
~25.0-CH₂-CH₂-C=O (β-methylene to carbonyl)
~22.7-CH(CH₃)₂ (Methyl groups of iso-branching)
~14.1-CH₂-CH₃ (Terminal methyl - minor linear components)
  • Sample Preparation: Dissolve approximately 20-30 mg of this compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a standard single-pulse sequence.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a significantly larger number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

experimental_workflow_nmr cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing sample This compound (20-30 mg) solvent CDCl3 (0.6-0.7 mL) sample->solvent dissolve nmr_tube NMR Tube solvent->nmr_tube transfer spectrometer NMR Spectrometer (≥400 MHz) nmr_tube->spectrometer h1_nmr ¹H NMR spectrometer->h1_nmr c13_nmr ¹³C NMR spectrometer->c13_nmr fid Raw FID Data spectrometer->fid processing Fourier Transform, Phase & Baseline Correction fid->processing spectrum Final Spectrum processing->spectrum

NMR Experimental Workflow

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in this compound.

The FTIR spectrum of this compound is dominated by absorptions from the ester group and the long aliphatic chains.

Table 3: Characteristic FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupIntensity
2955 - 2965C-H Asymmetric Stretch-CH₃Strong
2915 - 2930C-H Asymmetric Stretch-CH₂-Strong
2850 - 2860C-H Symmetric Stretch-CH₂-Strong
2870 - 2880C-H Symmetric Stretch-CH₃Medium
1735 - 1750C=O StretchEsterVery Strong, Sharp
1460 - 1470C-H Bend (Scissoring)-CH₂-Medium
1375 - 1385C-H Bend (Symmetric)-CH₃Medium
1150 - 1250C-O StretchEsterStrong
  • Instrumentation: Utilize an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Apply a small drop of this compound directly onto the ATR crystal, ensuring complete coverage.

  • Spectrum Acquisition:

    • Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The software automatically performs a background correction. The resulting spectrum can be displayed in either transmittance or absorbance mode.

experimental_workflow_ftir cluster_setup Instrument Setup cluster_analysis Sample Analysis cluster_result Result spectrometer FTIR Spectrometer with ATR background Collect Background Spectrum spectrometer->background sample Apply Isostearyl Isostearate to Crystal background->sample acquire Acquire Sample Spectrum sample->acquire process Background Correction acquire->process spectrum Final IR Spectrum process->spectrum

FTIR-ATR Experimental Workflow

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with Gas Chromatography (GC-MS), is used to determine the molecular weight and fragmentation pattern of this compound, which can help in confirming its structure and identifying impurities.

Under electron ionization (EI), long-chain esters undergo characteristic fragmentation. The molecular ion ([M]⁺) of this compound (C₃₆H₇₂O₂) has a nominal mass of 536 g/mol . Due to the high molecular weight and aliphatic nature, the molecular ion peak may be weak or absent.

Table 4: Expected Key Fragment Ions in the EI Mass Spectrum of this compound

m/zProposed FragmentNotes
536[C₃₆H₇₂O₂]⁺Molecular Ion (may be low intensity or absent)
285[C₁₈H₃₇O₂]⁺Isostearic acid fragment
267[C₁₈H₃₅O]⁺Acylium ion from isostearic acid
253[C₁₈H₃₇]⁺Isostearyl alkyl fragment
VariousCₙH₂ₙ₊₁ and CₙH₂ₙ₋₁Series of hydrocarbon fragments differing by 14 Da (-CH₂-)
  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as hexane (B92381) or dichloromethane.

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer with an electron ionization (EI) source.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms or equivalent) suitable for high-temperature analysis.

    • Injector: Split/splitless injector, typically operated at a high temperature (e.g., 300-340 °C).

    • Oven Program: A temperature gradient is necessary to elute the high-boiling point ester. A typical program might be: initial temperature of 150 °C, ramp at 10-15 °C/min to 340-360 °C, and hold for several minutes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1-1.5 mL/min).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: A wide mass range, for example, m/z 40-600.

    • Source Temperature: Typically 230-250 °C.

  • Data Analysis: Identify the chromatographic peak corresponding to this compound and analyze its mass spectrum for the molecular ion and characteristic fragment ions.

logical_relationship_ms cluster_fragments Characteristic Fragments Molecule This compound (C36H72O2, MW=536) Ionization Electron Ionization (EI) Molecule->Ionization MolecularIon Molecular Ion [M]⁺ m/z = 536 Ionization->MolecularIon Fragmentation Fragmentation MolecularIon->Fragmentation Fragments Fragment Ions Fragmentation->Fragments F1 [Isostearic Acid]⁺ m/z = 285 F2 [Isostearyl Acylium]⁺ m/z = 267 F3 [Isostearyl Alkyl]⁺ m/z = 253 F4 Hydrocarbon Series (CnH2n+1, etc.)

Mass Spectrometry Fragmentation Logic

Conclusion

The comprehensive spectroscopic characterization of this compound using NMR, FTIR, and MS provides a robust framework for its identification, quality control, and structural analysis. While the inherent isomeric complexity of this material results in broadened spectral features, the combination of these techniques allows for a definitive confirmation of its ester functionality, branched aliphatic nature, and overall molecular integrity. The experimental protocols and expected data presented in this guide serve as a valuable resource for researchers and professionals in the fields of drug development and cosmetic science, ensuring the appropriate application and quality of this versatile excipient.

An In-depth Technical Guide to the Solubility of Isostearyl Isostearate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of isostearyl isostearate, a widely used emollient in the cosmetic and pharmaceutical industries. Understanding its solubility in various organic solvents is critical for formulation development, stability testing, and ensuring optimal product performance. This document presents available solubility data, detailed experimental protocols for determining solubility, and a logical workflow for solubility testing.

Core Concepts in Solubility

The solubility of a substance, such as this compound, in a solvent is its ability to form a homogeneous solution. This property is influenced by several factors, including the chemical structures of the solute and solvent, temperature, and pressure. The principle of "like dissolves like" is a fundamental concept in predicting solubility, suggesting that substances with similar polarities are more likely to be miscible. This compound, being a large, branched-chain ester, is inherently lipophilic and thus expected to show good solubility in nonpolar organic solvents.

Quantitative Solubility Data

Precise quantitative data on the solubility of this compound is not extensively available in public literature. However, based on technical data sheets and general chemical principles, the following table summarizes its expected solubility profile in a range of common organic solvents. It is important to note that these are qualitative descriptions, and quantitative determination is recommended for specific formulation needs.

Solvent ClassSolventIUPAC NameCAS NumberSolubility at 20°C
Hydrocarbons Mineral OilParaffin oil8012-95-1Very Soluble[1]
CyclohexaneCyclohexane110-82-7Expected to be Soluble
TolueneToluene108-88-3Expected to be Soluble
Chlorinated Solvents ChloroformTrichloromethane67-66-3Very Soluble[1]
Methylene ChlorideDichloromethane75-09-2Very Soluble[1]
Alcohols Ethanol (96%)Ethanol64-17-5Insoluble[1]
Isopropyl AlcoholPropan-2-ol67-63-0Expected to be Sparingly Soluble to Soluble
Octyldodecanol2-octyldodecan-1-ol5333-42-6Expected to be Soluble/Miscible
Esters Isopropyl MyristatePropan-2-yl tetradecanoate110-27-0Expected to be Soluble/Miscible
Ethyl AcetateEthyl acetate141-78-6Expected to be Soluble
Caprylic/Capric TriglycerideDecanoic acid, ester with 1,2,3-propanetriol octanoate65381-09-1Expected to be Soluble/Miscible
Ketones AcetonePropan-2-one67-64-1Expected to be Sparingly Soluble
Glycols Propylene GlycolPropane-1,2-diol57-55-6Expected to be Insoluble to Sparingly Soluble
Butylene GlycolButane-1,3-diol107-88-0Expected to be Insoluble to Sparingly Soluble
Silicones DimethiconePoly(dimethylsiloxane)9006-65-9Generally considered soluble/miscible
Ethers Diethyl EtherEthoxyethane60-29-7Expected to be Soluble
Aqueous WaterWater7732-18-5Insoluble[1][2]

Experimental Protocols for Solubility Determination

A standardized and meticulous experimental approach is crucial for obtaining reliable solubility data. The following protocols provide detailed methodologies for both qualitative and quantitative assessment of this compound solubility in organic solvents.

Protocol 1: Visual Miscibility/Solubility Determination (Qualitative)

Objective: To rapidly assess the miscibility or general solubility of this compound in a range of solvents at ambient temperature.

Materials:

  • This compound

  • A selection of organic solvents (as listed in the table above)

  • Glass test tubes with stoppers

  • Pipettes or graduated cylinders

  • Vortex mixer

Procedure:

  • Label a series of clean, dry test tubes with the names of the solvents to be tested.

  • Using a pipette, add 5 mL of this compound to each labeled test tube.

  • Add 5 mL of the corresponding solvent to each test tube.

  • Stopper the test tubes securely.

  • Vortex each test tube vigorously for 30 seconds.

  • Allow the mixtures to stand undisturbed for at least 24 hours at a controlled ambient temperature (e.g., 20-25°C).

  • Visually inspect each test tube for the following:

    • Miscible/Soluble: A single, clear, and homogenous phase is observed.

    • Partially Miscible/Partially Soluble: The solution appears cloudy or hazy, or two distinct layers are present but with some evidence of mixing.

    • Immiscible/Insoluble: Two clear, distinct layers are observed with a sharp interface.

  • Record the observations for each solvent.

Protocol 2: Determination of Saturation Solubility by the Flask Method (Quantitative)

Objective: To determine the quantitative solubility of this compound in a specific solvent at a controlled temperature. This method is adapted from the principles of the OECD Guideline 105 for water solubility.

Materials:

  • This compound

  • Selected organic solvent

  • Glass flasks with stoppers or screw caps

  • Magnetic stirrer and stir bars

  • Constant temperature water bath or incubator

  • Analytical balance

  • Syringe filters (solvent-compatible, e.g., PTFE)

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., FID for GC, RI or ELSD for HPLC)

  • Volumetric flasks and pipettes for standard preparation

Procedure:

  • Preparation of Saturated Solution: a. Add an excess amount of this compound to a glass flask. The exact amount should be more than what is expected to dissolve. b. Add a known volume of the selected organic solvent to the flask. c. Add a magnetic stir bar, seal the flask, and place it in a constant temperature bath set to the desired temperature (e.g., 25°C). d. Stir the mixture for a sufficient time to reach equilibrium. A minimum of 24 hours is recommended, with periodic checks to ensure an excess of undissolved this compound remains. A 48-hour period is preferable to ensure equilibrium.

  • Sample Collection and Preparation: a. After the equilibration period, stop the stirring and allow the undissolved this compound to settle for at least 24 hours in the constant temperature bath. b. Carefully withdraw a sample of the supernatant using a syringe. c. Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved micro-particles. The filter should be pre-conditioned with the solution to prevent loss of solute due to adsorption.

  • Analysis: a. Prepare a series of calibration standards of this compound in the same solvent. b. Analyze the filtered sample and the calibration standards using a validated GC or HPLC method. c. Determine the concentration of this compound in the sample by comparing its response to the calibration curve.

  • Calculation: The solubility is expressed as the concentration of this compound in the saturated solution, typically in g/100 mL or weight percent (wt%).

Mandatory Visualization

The following diagrams illustrate the logical workflow for solubility testing.

Solubility_Testing_Workflow start Start: Define Solubility Study Objectives select_solvents Select Solvents for Testing start->select_solvents qual_screen Qualitative Screening (Visual Miscibility) protocol_1 Protocol 1: Visual Observation qual_screen->protocol_1 quant_test Quantitative Analysis (Flask Method) protocol_2 Protocol 2: Equilibration & Sampling quant_test->protocol_2 select_solvents->qual_screen record_qual Record Miscibility/ Solubility Observations protocol_1->record_qual select_quant Select Solvents for Quantitative Study record_qual->select_quant select_quant->quant_test analysis Instrumental Analysis (GC/HPLC) protocol_2->analysis calc_sol Calculate Saturation Solubility analysis->calc_sol end End: Report Solubility Data calc_sol->end

References

A Technical Guide to the Thermal Analysis of Isostearyl Isostearate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the thermal analysis of Isostearyl Isostearate, a widely used emollient in the cosmetics and pharmaceutical industries. This document outlines the key thermal properties, detailed experimental protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), and the expected results based on available data for this compound and analogous long-chain esters.

Introduction to this compound

This compound (CAS No. 41669-30-1) is the ester of isostearyl alcohol and isostearic acid, with the chemical formula C36H72O2.[1][2] It is a branched-chain saturated ester, which contributes to its desirable properties such as a light, non-greasy feel and good spreadability on the skin.[1][2] In cosmetic and pharmaceutical formulations, it functions as an emollient, skin-conditioning agent, and binder.[3] Understanding its thermal behavior is critical for formulation development, manufacturing process control, and ensuring product stability.

Quantitative Thermal Properties

While extensive public data from DSC and TGA analyses of this compound is limited, the following table summarizes the known thermal properties. These values are crucial for predicting the material's behavior at different temperatures.

PropertyValueSource(s)
Melting Point 50-55 °C[1][4]
Boiling Point 537-538 °C at 760 mmHg[4]
Flash Point Approximately 287 °C (Closed Cup)[4]
Decomposition Begins above the flash pointInferred

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for characterizing the melting and crystallization behavior of materials like this compound.[5][6] It measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of transition temperatures and enthalpies.[7]

Expected Thermal Events

A typical DSC analysis of a long-chain ester like this compound will reveal key thermal events:

  • Melting (Endothermic Transition): Upon heating, a distinct endothermic peak will be observed, corresponding to the melting of the material. The peak of this endotherm is generally taken as the melting point, which for this compound is expected in the 50-55 °C range.[1][4] The area under this peak represents the enthalpy of fusion, a measure of the energy required to melt the sample.

  • Crystallization (Exothermic Transition): Upon controlled cooling from the molten state, an exothermic peak will be observed as the material crystallizes. The temperature and shape of this peak can provide insights into the crystallization kinetics and the potential for polymorphism.

Detailed Experimental Protocol for DSC

The following protocol outlines a standard method for the DSC analysis of this compound, based on best practices for long-chain esters.[8][9]

Instrumentation: A calibrated Differential Scanning Calorimeter with a cooling accessory.

Sample Preparation:

  • Accurately weigh 5-10 mg of this compound into a standard aluminum DSC pan.

  • Hermetically seal the pan to prevent any volatilization of the sample during heating.

  • Prepare an empty, hermetically sealed aluminum pan to serve as a reference.

Measurement Parameters:

  • Purge Gas: Inert gas, typically nitrogen, at a flow rate of 50 mL/min to provide a stable and non-reactive atmosphere.

  • Temperature Program:

    • Equilibration: Equilibrate the sample at a temperature well below its expected melting point, for example, 25 °C.

    • First Heating Scan: Heat the sample from 25 °C to a temperature significantly above its melting point (e.g., 90 °C) at a controlled rate of 10 °C/min. This scan is primarily to erase the sample's prior thermal history.

    • Isothermal Hold: Hold the sample at 90 °C for 5 minutes to ensure complete melting.

    • Cooling Scan: Cool the sample from 90 °C back to 25 °C at a controlled rate of 10 °C/min.

    • Second Heating Scan: Heat the sample from 25 °C to 90 °C at a controlled rate of 10 °C/min. The data from this second heating scan is typically used for analysis to ensure a consistent thermal history.

Data Analysis:

  • From the second heating scan, determine the onset temperature, peak maximum temperature (melting point), and the enthalpy of fusion (ΔHf) by integrating the area under the melting peak.

  • From the cooling scan, determine the onset and peak maximum of the crystallization temperature.

Thermogravimetric Analysis (TGA)

TGA is used to evaluate the thermal stability and decomposition profile of a material.[10][11] It measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[10]

Expected Thermal Events

For a high molecular weight ester like this compound, the TGA thermogram is expected to show:

  • Thermal Stability: A stable baseline with negligible mass loss at lower temperatures, indicating the material's stability within a certain temperature range.

  • Decomposition: A significant mass loss at elevated temperatures, corresponding to the thermal decomposition of the ester. The onset temperature of this mass loss is a key indicator of the material's thermal stability. Given the high boiling point, significant decomposition is not expected until well above 200 °C.

Detailed Experimental Protocol for TGA

The following protocol provides a standard method for the TGA of this compound.[8][10]

Instrumentation: A calibrated Thermogravimetric Analyzer.

Sample Preparation:

  • Accurately weigh 10-20 mg of this compound into a standard TGA pan (e.g., aluminum or platinum).

Measurement Parameters:

  • Purge Gas: Inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

  • Temperature Program:

    • Equilibration: Equilibrate the sample at ambient temperature.

    • Heating Scan: Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate of 10-20 °C/min.

Data Analysis:

  • Plot the sample mass (or mass percentage) as a function of temperature.

  • Determine the onset temperature of decomposition, which is the temperature at which significant mass loss begins.

  • The temperature at which 5% or 10% mass loss occurs is often reported as a measure of thermal stability.

  • The derivative of the mass loss curve (DTG) can be plotted to identify the temperature of the maximum rate of decomposition.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the comprehensive thermal analysis of this compound.

Thermal_Analysis_Workflow cluster_DSC Differential Scanning Calorimetry (DSC) cluster_TGA Thermogravimetric Analysis (TGA) DSC_Start Start DSC Analysis DSC_SamplePrep Sample Preparation: 5-10 mg in sealed Al pan DSC_Start->DSC_SamplePrep DSC_InstrumentSetup Instrument Setup: N2 purge, 50 mL/min DSC_SamplePrep->DSC_InstrumentSetup DSC_ThermalProgram Thermal Program: Heat-Cool-Heat Cycle (25°C -> 90°C -> 25°C -> 90°C) DSC_InstrumentSetup->DSC_ThermalProgram DSC_DataAcquisition Data Acquisition: Heat Flow vs. Temperature DSC_ThermalProgram->DSC_DataAcquisition DSC_DataAnalysis Data Analysis: Determine Melting Point (Tm), Crystallization Temp (Tc), Enthalpy of Fusion (ΔHf) DSC_DataAcquisition->DSC_DataAnalysis DSC_Results DSC Results DSC_DataAnalysis->DSC_Results Report Comprehensive Thermal Analysis Report DSC_Results->Report TGA_Start Start TGA Analysis TGA_SamplePrep Sample Preparation: 10-20 mg in TGA pan TGA_Start->TGA_SamplePrep TGA_InstrumentSetup Instrument Setup: N2 purge, 20-50 mL/min TGA_SamplePrep->TGA_InstrumentSetup TGA_ThermalProgram Thermal Program: Heat from ambient to 600°C TGA_InstrumentSetup->TGA_ThermalProgram TGA_DataAcquisition Data Acquisition: Mass vs. Temperature TGA_ThermalProgram->TGA_DataAcquisition TGA_DataAnalysis Data Analysis: Determine Onset of Decomposition Temperature TGA_DataAcquisition->TGA_DataAnalysis TGA_Results TGA Results TGA_DataAnalysis->TGA_Results TGA_Results->Report Start This compound Sample Start->DSC_Start Start->TGA_Start

Caption: Experimental Workflow for Thermal Analysis of this compound.

Conclusion

The thermal analysis of this compound using DSC and TGA provides critical data for its application in cosmetic and pharmaceutical products. DSC elucidates its melting and crystallization behavior, which is essential for formulation aesthetics and stability. TGA determines its thermal stability, a key parameter for processing and shelf-life considerations. The detailed protocols and expected outcomes presented in this guide offer a robust framework for researchers and professionals working with this versatile emollient. While specific experimental data for this compound is not abundant in public literature, the methodologies and expected trends for long-chain esters provide a strong basis for its characterization.

References

The Influence of Temperature on the Rheological Behavior of Isostearyl Isostearate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the rheological properties of Isostearyl Isostearate, with a specific focus on its behavior at different temperatures. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this versatile emollient in their formulations. Understanding the flow characteristics of this compound is crucial for predicting product stability, performance, and sensory attributes.

Core Concepts in the Rheology of this compound

This compound is a branched-chain emollient ester known for its unique sensory properties and its ability to form a non-occlusive film on the skin. Its rheological behavior, particularly its viscosity, is a critical parameter in formulation science. Like most liquids, the viscosity of this compound is highly dependent on temperature. As temperature increases, the kinetic energy of its molecules also increases, leading to a reduction in intermolecular forces and, consequently, a decrease in viscosity. This inverse relationship is a fundamental principle in the study of fluid dynamics.

Quantitative Data on the Rheological Properties of this compound

Temperature (°C)Dynamic Viscosity (mPa·s)Data Source
2030 - 60[1]
Higher TemperaturesData not available
Lower TemperaturesData not available

It is important to note that the viscosity of esters like this compound will decrease as the temperature rises.

Experimental Protocols for Rheological Analysis

To determine the viscosity of this compound at various temperatures, a standardized experimental protocol should be followed. The following methodology is a synthesis of best practices in rheological measurements.

Objective: To measure the dynamic viscosity of this compound at a range of physiologically and pharmaceutically relevant temperatures.

Materials and Equipment:

  • This compound sample

  • Rotational rheometer with temperature control (e.g., Peltier plate)

  • Appropriate measuring geometry (e.g., cone-plate or parallel-plate)

  • Solvents for cleaning (e.g., isopropanol, acetone)

  • Lint-free wipes

Procedure:

  • Instrument Calibration and Setup:

    • Ensure the rheometer is properly calibrated according to the manufacturer's instructions.

    • Select the appropriate measuring geometry. A cone-plate geometry is often preferred for low-viscosity liquids to ensure a constant shear rate across the sample.

    • Set the gap size according to the geometry's specifications.

  • Sample Loading:

    • Place a small, accurately measured volume of this compound onto the center of the lower plate of the rheometer.

    • Lower the upper geometry to the set gap size, ensuring the sample spreads evenly to the edges of the geometry without overflowing.

    • Trim any excess sample from the edge of the geometry to ensure accurate measurements.

  • Temperature Equilibration:

    • Set the desired temperature for the measurement using the rheometer's temperature control unit.

    • Allow the sample to equilibrate at the set temperature for a sufficient amount of time (e.g., 5-10 minutes) to ensure thermal homogeneity throughout the sample.

  • Measurement:

    • Perform a shear rate sweep to determine the viscosity profile of the this compound. A typical shear rate range for such a material could be from 0.1 to 1000 s⁻¹.

    • For a simple viscosity measurement at a specific temperature, a single shear rate can be used, but a sweep provides a more comprehensive understanding of the material's behavior.

    • Record the viscosity (in mPa·s or cP) as a function of shear rate and temperature.

  • Data Analysis:

    • Plot viscosity as a function of temperature.

    • For non-Newtonian fluids, analyze the flow behavior by fitting the data to appropriate rheological models (e.g., Power Law, Herschel-Bulkley).

  • Cleaning:

    • Thoroughly clean the measuring geometries and plates with appropriate solvents to remove all traces of the sample.

Visualization of Temperature-Viscosity Relationship

The following diagram illustrates the expected relationship between temperature and the viscosity of a liquid ester like this compound. This represents a fundamental principle of fluid dynamics where viscosity decreases with increasing temperature.

Temperature_Viscosity_Relationship cluster_process Relationship Temperature Temperature Increase Increase in Temperature Temperature->Increase leads to Viscosity Viscosity Decrease Decrease in Intermolecular Forces Increase->Decrease causes Result Decrease in Viscosity Decrease->Result results in

Caption: Logical workflow illustrating the inverse relationship between temperature and viscosity.

References

The Biophysical Interaction of Isostearyl Isostearate with Stratum Corneum Lipids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isostearyl isostearate (ISIS), a branched-chain emollient, has demonstrated significant efficacy in improving the barrier function of the stratum corneum (SC). Unlike traditional occlusive agents, ISIS primarily interacts with the intercellular lipid matrix, modulating its organization to enhance the skin's natural protective capabilities. This technical guide provides an in-depth analysis of the interaction between ISIS and SC lipids, summarizing key quantitative data from in vitro and in vivo studies. Detailed experimental protocols for the principal analytical techniques used to elucidate these interactions are provided, along with visualizations of the underlying mechanisms and experimental workflows.

Introduction: The Stratum Corneum and Skin Barrier Function

The stratum corneum, the outermost layer of the epidermis, serves as the primary barrier against water loss and the ingress of external substances.[1] This function is critically dependent on the highly organized structure of its intercellular lipid matrix, which is predominantly composed of ceramides (B1148491) (CER), cholesterol (CHOL), and free fatty acids (FFA).[1] These lipids are arranged in a specific lamellar structure, characterized by a long periodicity phase (LPP) and a densely packed orthorhombic lateral organization.[2][3] Disruptions in this organization can lead to impaired barrier function and dry skin conditions. Emollients are widely used to address these issues, and this compound has emerged as a particularly effective agent that works in synergy with the skin's natural lipid barrier.[4][5]

Mechanism of Action: this compound's Influence on SC Lipid Organization

The primary mechanism by which ISIS enhances the skin barrier is not through simple occlusion, but by directly influencing the phase behavior and organization of the stratum corneum lipids.[6]

  • Induction of Orthorhombic Packing: ISIS promotes a more ordered and densely packed orthorhombic lateral arrangement of the SC lipids.[2][6] This is in contrast to the less ordered hexagonal packing, and is associated with a more robust barrier function.

  • Stabilization of Lamellar Structures: ISIS has been shown to support the formation of the long periodicity lamellar phase, which is crucial for an effective skin barrier.[2]

  • Formation of Separate Domains: While some ISIS molecules integrate into the SC lipid lattice, the majority are thought to form separate domains within the intercellular spaces.[2][7] This suggests a synergistic interaction where ISIS stabilizes the endogenous lipid structure without disrupting its fundamental organization.

The following diagram illustrates the proposed interaction of ISIS with the SC lipid matrix.

G cluster_0 Stratum Corneum Intercellular Space cluster_1 Disordered Lipid Region (e.g., Hexagonal Packing) cluster_2 Ordered Lipid Region (Orthorhombic Packing) Disordered Lipids Disordered Lipids Ordered Lipids Ordered Lipids Disordered Lipids->Ordered Lipids Phase Transition ISIS ISIS ISIS->Disordered Lipids Interaction & Stabilization ISIS->Ordered Lipids Co-localization & Domain Formation

Fig. 1: Proposed mechanism of ISIS interaction with SC lipids.

Quantitative Data on the Effects of this compound

The following tables summarize the key quantitative findings from studies investigating the effects of ISIS on stratum corneum lipids and barrier function.

Table 1: Effect of this compound on the Thermotropic Stability of SC Lipid Models (FTIR Data)

Lipid MixtureOrthorhombic to Hexagonal Phase Transition Temperature (°C)Reference
Equimolar CER:CHOL:FFA22 - 30[2]
Equimolar CER:CHOL:FFA + 20% (m/m) ISISIncreased stability (transition shifted to higher temperatures)[2]
Equimolar CER:CHOL:FFA + 20% (m/m) IPISIncreased stability (transition shifted to higher temperatures)[2]
Equimolar CER:CHOL:FFA + 20% (m/m) GMISNo significant influence[2]

Table 2: In Vivo Effects of this compound on Skin Barrier Function

TreatmentEffect on SC Water Permeability Barrier Function (Plastic Occlusion Stress Test)Occlusive Effect (Water Vapour Transport Rate)Reference
This compound (ISIS)Significant improvementNot occlusive[6]
Isopropyl Isostearate (IPIS)Less improvement compared to ISISNot occlusive[6]
Glyceryl Monoisostearate (GMIS)Less improvement compared to ISISNot occlusive[6]
PetrolatumLess improvement compared to ISISOcclusive[6]

Experimental Protocols

In Vitro SC Lipid Model Preparation and FTIR Analysis

This protocol describes the preparation of a stratum corneum lipid model and its analysis by Fourier Transform Infrared (FTIR) spectroscopy to assess the effect of this compound on lipid phase behavior.

G cluster_prep Sample Preparation cluster_ftir FTIR Analysis prep1 1. Dissolve Lipids (CER, CHOL, FFA ± ISIS) in Chloroform/Methanol prep2 2. Spray Mixture onto AgBr Window prep1->prep2 prep3 3. Heat to 65°C and Equilibrate prep2->prep3 prep4 4. Hydrate with Deuterated Buffer prep3->prep4 prep5 5. Slow Cooling to Room Temperature prep4->prep5 prep6 6. Freeze-Thaw Cycles for Homogenization prep5->prep6 ftir1 1. Mount Sample in FTIR Spectrometer prep6->ftir1 Transfer Sample ftir2 2. Acquire Spectra at Controlled Temperatures (e.g., 10-90°C) ftir1->ftir2 ftir3 3. Monitor CH2 Stretching and Scissoring Vibrations ftir2->ftir3 ftir4 4. Determine Phase Transition Temperatures ftir3->ftir4

Fig. 2: Workflow for FTIR analysis of SC lipid models.

Methodology:

  • Lipid Mixture Preparation:

    • Isolated human ceramides, cholesterol, and a free fatty acid mixture (e.g., C16:0, C18:0, C20:0, C22:0, C24:0 in a physiological ratio) are dissolved in a chloroform/methanol (2:1, v/v) solution.[8]

    • For test samples, this compound is added to the lipid mixture, typically at a concentration of 20% (m/m).[2]

    • The lipid solution is sprayed onto an AgBr window at a slow, controlled rate under a stream of nitrogen to ensure a homogenous film.[8]

    • The window is heated to approximately 65°C for 10 minutes to ensure proper mixing of the lipids.[8]

    • The lipid film is then hydrated with a deuterated acetate (B1210297) buffer (pH 5.0) to mimic the skin's acidic mantle. Deuterated buffer is used to avoid interference from water's OH vibration bands.[8]

    • The sample is slowly cooled to room temperature over one hour, followed by several freeze-thaw cycles to promote homogenization.[8]

  • FTIR Spectroscopy:

    • Spectra are acquired using an FTIR spectrometer equipped with a mercury cadmium telluride (MCT) detector.

    • The sample is placed in a temperature-controlled cell, and spectra are recorded over a range of temperatures (e.g., 10°C to 90°C) with a controlled heating and cooling rate.

    • The conformational ordering of the lipid acyl chains is monitored by analyzing the symmetric (νsCH2) and asymmetric (νasCH2) methylene (B1212753) stretching vibrations around 2850 cm⁻¹ and 2920 cm⁻¹, respectively.[9]

    • The lateral packing of the lipids is determined by examining the CH2 scissoring vibration around 1470 cm⁻¹. A splitting of this peak into two components (e.g., at ~1473 and ~1463 cm⁻¹) is indicative of orthorhombic packing.[2]

    • The temperature at which the νsCH2 frequency shifts to higher wavenumbers and the scissoring peak coalesces into a single band indicates the orthorhombic to hexagonal phase transition.[2]

In Vivo Plastic Occlusion Stress Test (POST)

The POST is an in vivo method to assess the water-holding capacity of the stratum corneum and the effect of topically applied substances on barrier function.[10][11]

G cluster_protocol Plastic Occlusion Stress Test Protocol step1 1. Define Test Sites on Volar Forearm step2 2. Apply Test Substances (e.g., ISIS, Control) step1->step2 step3 3. Occlude Test Sites with Plastic Film for a Defined Period (e.g., 24 hours) step2->step3 step4 4. Remove Occlusion and Allow for Equilibration step3->step4 step5 5. Measure Skin Surface Water Loss (SSWL) over Time using an Evaporimeter step4->step5 step6 6. Analyze Desorption Curve to Determine Water Holding Capacity step5->step6

Fig. 3: Experimental workflow for the Plastic Occlusion Stress Test.

Methodology:

  • Test Area Preparation:

    • Test sites are marked on the volar forearm of human volunteers.

    • Baseline measurements of Transepidermal Water Loss (TEWL) are taken to ensure barrier integrity.

  • Product Application and Occlusion:

    • A standardized amount of the test substance (e.g., this compound) and a control are applied to the designated areas.

    • The test sites are occluded with a flexible, waterproof plastic film for a specified duration, typically 24 hours, to hyper-hydrate the stratum corneum.[11]

  • Measurement of Skin Surface Water Loss (SSWL):

    • After the occlusion period, the plastic film is removed, and the skin surface is gently wiped to remove excess product.

    • Following a brief equilibration period, the SSWL is continuously measured using an evaporimeter for a set period (e.g., 25-30 minutes).[10][11]

  • Data Analysis:

    • The rate of water evaporation from the skin surface over time (the desorption curve) is plotted.

    • The characteristics of this curve, such as the initial rate of water loss and the time taken to return to baseline TEWL, provide a measure of the stratum corneum's ability to retain water. A slower desorption rate indicates a better water-holding capacity and improved barrier function.[10]

Water Vapor Transmission Rate (WVTR) Measurement

WVTR testing is used to determine the occlusivity of a substance by measuring the rate at which water vapor passes through a membrane coated with the substance.[1][12]

Methodology (Upright Cup Method - ASTM E96):

  • Apparatus: A test dish containing distilled water, a synthetic membrane with known permeability, and a sealing ring.[12]

  • Sample Preparation: The test substance (e.g., this compound, petrolatum) is applied uniformly to the surface of the synthetic membrane.

  • Assembly: The membrane is sealed over the opening of the test dish, which is filled with a specified amount of distilled water, leaving an air gap between the water and the membrane.[12]

  • Measurement:

    • The initial weight of the assembled test dish is recorded.

    • The assembly is placed in a controlled environment with constant temperature and humidity.

    • The dish is weighed at regular intervals over a set period (e.g., 24 hours).

  • Calculation: The WVTR is calculated from the rate of weight loss (due to water evaporation through the membrane) per unit area of the membrane. A lower WVTR indicates a more occlusive substance.[12]

Conclusion

The interaction of this compound with the stratum corneum is a complex biophysical process that leads to a significant improvement in skin barrier function. Evidence from FTIR and in vivo studies demonstrates that ISIS enhances the structural integrity of the intercellular lipid matrix by promoting a more ordered, orthorhombic lipid packing and stabilizing the lamellar phases. This mechanism, distinct from simple occlusion, makes ISIS a highly effective ingredient for restoring and maintaining healthy skin barrier function. The experimental protocols detailed in this guide provide a framework for the continued investigation of these interactions and the development of advanced skincare formulations.

References

Unveiling the Molecular Dance: A Technical Guide to Modeling Isostearyl Isostearate's Interaction with the Skin Barrier

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stratum corneum (SC), the outermost layer of the epidermis, serves as the primary barrier against the ingress of xenobiotics and the loss of endogenous water. This crucial function is largely attributed to its unique "brick and mortar" structure, where terminally differentiated corneocytes (the "bricks") are embedded in a highly organized lipid matrix (the "mortar"). This lipid matrix, predominantly composed of ceramides (B1148491), cholesterol, and free fatty acids, forms a complex, semi-permeable barrier.[1][2][3] Isostearyl isostearate, a branched-chain emollient ester, has demonstrated a significant positive impact on the skin barrier function, suggesting a nuanced interaction with the SC lipids.[4][5] This technical guide delves into the molecular modeling of this interaction, providing a framework for understanding its mechanism of action at a molecular level. We will explore a hypothetical molecular dynamics (MD) simulation study, detail relevant experimental protocols for validation, and present quantitative data on this compound's effects on skin barrier properties.

Molecular Modeling of this compound-Skin Barrier Interaction: A Proposed Study

While direct molecular modeling studies on this compound's interaction with the stratum corneum are not yet prevalent in published literature, a robust and informative study can be designed based on established methodologies for simulating lipid bilayers and small molecule interactions. This section outlines a hypothetical, yet plausible, in-silico investigation to elucidate the molecular mechanisms by which this compound enhances skin barrier function.

Building the In-Silico Model

The initial and most critical step is the construction of a realistic model of the stratum corneum lipid matrix. This model will serve as the environment for observing the behavior of this compound.

  • Stratum Corneum Lipid Composition: A representative model of the SC lipid matrix will be constructed, comprising a 1:1:1 molar ratio of ceramides (specifically CER NS 24:0), cholesterol, and free fatty acids (lignoceric acid, C24:0).[2][3][6] This composition has been shown to form a stable and representative bilayer structure in previous simulations.

  • This compound Parameterization: The physicochemical properties of this compound will be used to generate its molecular mechanics parameters. A suitable force field, such as CHARMM36 or AMBER Lipid14, will be employed to describe the interatomic interactions.[1][7][8]

  • System Assembly: The SC lipid bilayer will be constructed using a molecular builder tool and solvated with a water model, such as TIP3P.[8] this compound molecules will then be introduced into the system, either randomly distributed in the aqueous phase or pre-inserted into the lipid bilayer at a physiologically relevant concentration.

Molecular Dynamics Simulation Protocol

The assembled system will be subjected to molecular dynamics simulations using a software package like GROMACS or AMBER.[9][10] The simulation will proceed through several stages to ensure stability and generate meaningful data.

  • Energy Minimization: The initial system will undergo energy minimization to remove any steric clashes or unfavorable contacts between atoms.

  • Equilibration: A two-phase equilibration process will be performed. The first phase will be under an NVT (constant number of particles, volume, and temperature) ensemble to stabilize the temperature of the system. The second phase will be under an NPT (constant number of particles, pressure, and temperature) ensemble to allow the system to reach the correct density.[10]

  • Production Run: Following equilibration, a long production run (on the order of microseconds) will be conducted to sample the conformational space of the system and observe the interactions between this compound and the SC lipids.

Analysis of Simulation Trajectories

The data generated from the production run will be analyzed to extract key biophysical and structural information.

  • Localization and Orientation of this compound: The position and orientation of this compound molecules within the lipid bilayer will be determined to understand their preferred location and interaction sites.

  • Lipid Order and Packing: The effect of this compound on the order and packing of the SC lipids will be quantified by calculating the deuterium (B1214612) order parameters (SCD) of the lipid acyl chains. An increase in SCD would indicate a more ordered and tightly packed lipid matrix.

  • Hydrogen Bonding Analysis: The formation and lifetime of hydrogen bonds between this compound and the SC lipids will be analyzed to identify key intermolecular interactions.

  • Membrane Properties: The impact of this compound on bulk membrane properties, such as the area per lipid, bilayer thickness, and lateral diffusion of lipids, will be calculated.

  • Potential of Mean Force (PMF) Calculations: To understand the energy barrier for this compound to penetrate the SC lipid matrix, umbrella sampling or a similar technique will be used to calculate the PMF along the bilayer normal.

Quantitative Data Summary

The following tables summarize the physicochemical properties of this compound and its observed effects on key skin barrier parameters.

PropertyValueReference
Molecular Formula C36H72O2[11]
Molecular Weight 536.95 g/mol [11]
Appearance Clear, colorless to light yellow oily liquid[11][12]
Solubility in Water Insoluble[11]

Table 1: Physicochemical Properties of this compound

ParameterEffect of this compoundMethodReference
Transepidermal Water Loss (TEWL) Significant reductionIn-vivo Plastic Occlusion Stress Test[4]
Skin Hydration Significant increaseIn-vivo study[5][13]
Stratum Corneum Lipid Packing Induces a more ordered, orthorhombic phaseFTIR Spectroscopy on SC lipid models[4]

Table 2: Effects of this compound on Skin Barrier Function

Experimental Protocols

To validate the findings from the proposed molecular modeling study, a combination of in-vitro and ex-vivo experiments are essential. The following are detailed protocols for key experimental techniques.

Fourier Transform Infrared (FTIR) Spectroscopy for Lipid Organization

This protocol is adapted from studies investigating the interaction of lipids with the stratum corneum.[14][15]

  • Sample Preparation: A model stratum corneum lipid mixture (ceramides, cholesterol, free fatty acids in a 1:1:1 molar ratio) is prepared. This compound is added to this mixture at a relevant concentration (e.g., 5-20% w/w). The mixture is then hydrated to form a multilamellar vesicle suspension.

  • FTIR Measurement: The sample is placed on an ATR (Attenuated Total Reflectance) crystal of an FTIR spectrometer. Spectra are recorded over a range of temperatures (e.g., 20-80°C) to observe phase transitions.

  • Data Analysis: The focus is on the C-H stretching and scissoring vibration bands of the lipid acyl chains. A shift in the peak position of the symmetric and asymmetric CH2 stretching bands to lower wavenumbers indicates a more ordered (all-trans) conformation of the lipid chains. The splitting of the CH2 scissoring band is indicative of an orthorhombic packing, which is associated with a more robust barrier function.[14][15]

Neutron Diffraction for Determining Molecular Location

This protocol is based on studies that use neutron diffraction to locate molecules within lipid bilayers.[16][17]

  • Sample Preparation: A model stratum corneum lipid multilayer is prepared on a solid substrate (e.g., a silicon wafer). To determine the location of this compound, a deuterated version of the molecule is synthesized.

  • Neutron Diffraction Experiment: The sample is placed in a humidity- and temperature-controlled chamber in a neutron beamline. Diffraction patterns are collected at various D2O/H2O contrast ratios.

  • Data Analysis: The diffraction data is used to calculate the neutron scattering length density profile along the axis perpendicular to the bilayer. By comparing the profiles of samples with and without deuterated this compound, the precise location of the emollient within the lipid lamellae can be determined.[16]

In-Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol follows established guidelines for assessing skin penetration.

  • Membrane Preparation: Excised human or porcine skin is prepared and mounted on a Franz diffusion cell, with the stratum corneum facing the donor compartment.

  • Experimental Setup: The receptor compartment is filled with a phosphate-buffered saline solution and maintained at 32°C. A formulation containing a model permeant with and without this compound is applied to the skin surface in the donor compartment.

  • Sampling and Analysis: At predetermined time intervals, samples are withdrawn from the receptor compartment and analyzed for the concentration of the model permeant using a suitable analytical technique (e.g., HPLC).

  • Data Analysis: The cumulative amount of the permeant that has crossed the skin is plotted against time. The steady-state flux and the permeability coefficient are calculated to quantify the effect of this compound on the skin's barrier properties.

Mandatory Visualization

Diagrams of Signaling Pathways, Experimental Workflows, and Logical Relationships

G cluster_prep System Preparation cluster_sim Molecular Dynamics Simulation cluster_analysis Data Analysis SC_lipids Stratum Corneum Lipids (Ceramide, Cholesterol, FFA) System Assembled System SC_lipids->System ISIS_mol This compound ISIS_mol->System Water Water Model (TIP3P) Water->System Force_Field Force Field (CHARMM36/AMBER) Force_Field->System Energy_Min Energy Minimization System->Energy_Min Initial Configuration NVT_Equil NVT Equilibration Energy_Min->NVT_Equil NPT_Equil NPT Equilibration NVT_Equil->NPT_Equil Production Production MD Run NPT_Equil->Production Localization Localization & Orientation Production->Localization Lipid_Order Lipid Order (SCD) Production->Lipid_Order H_Bond Hydrogen Bonding Production->H_Bond Mem_Props Membrane Properties Production->Mem_Props PMF Potential of Mean Force Production->PMF

Caption: Proposed workflow for the molecular dynamics simulation of this compound in a stratum corneum lipid model.

G cluster_sample Sample Preparation cluster_measurement FTIR Measurement cluster_analysis Spectral Analysis SC_model SC Lipid Model (Ceramides, Cholesterol, FFAs) Hydration Hydration SC_model->Hydration ISIS This compound ISIS->Hydration Vesicles Multilamellar Vesicles Hydration->Vesicles FTIR FTIR Spectrometer (ATR Setup) Vesicles->FTIR Apply to ATR crystal Temp_ramp Temperature Ramp (20-80°C) FTIR->Temp_ramp Spectra Acquire Spectra Temp_ramp->Spectra CH_stretch C-H Stretching Bands Spectra->CH_stretch CH_scissor C-H Scissoring Bands Spectra->CH_scissor Analysis Analyze Peak Position & Splitting CH_stretch->Analysis CH_scissor->Analysis Conclusion Determine Lipid Order & Packing Analysis->Conclusion

Caption: Experimental workflow for FTIR analysis of lipid organization in the presence of this compound.

G ISIS This compound (Branched, Lipophilic) Interaction Intercalation into Lipid Bilayer ISIS->Interaction SC_Lipids Stratum Corneum Lipid Matrix (Ceramides, Cholesterol, FFAs) SC_Lipids->Interaction Disruption Disruption of Lipid Packing Interaction->Disruption Fluidization Increased Lipid Fluidity Interaction->Fluidization Barrier Improved Barrier Function Interaction->Barrier Promotes Orthorhombic Packing Permeation Enhanced Permeation of Actives Disruption->Permeation Fluidization->Permeation

Caption: Hypothesized mechanism of this compound's interaction with the stratum corneum lipid matrix.

References

Isostearyl Isostearate: A Comprehensive Safety and Toxicology Profile for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isostearyl isostearate is a branched-chain fatty acid ester that serves as a versatile emollient and skin-conditioning agent in a wide array of cosmetic and personal care products.[1][2] Synthesized from the esterification of isostearyl alcohol and isostearic acid, which are typically derived from vegetable or animal sources, it is valued for its ability to impart a smooth, lubricious feel to formulations and enhance the skin's moisture barrier.[1][3] This technical guide provides an in-depth review of the available safety and toxicological data for this compound to support its application in research and development.

Chemical and Physical Properties

PropertyValue
Chemical Name Isooctadecyl isooctadecanoate
CAS Number 41669-30-1
Molecular Formula C36H72O2
Molecular Weight ~536.96 g/mol
Appearance Clear, colorless to light yellow oily liquid
Solubility Insoluble in water, soluble in oils

Toxicological Profile Summary

This compound is generally considered to have a low order of toxicity. The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of alkyl esters, including this compound, and concluded them to be safe for use in cosmetics when formulated to be non-irritating. Due to a lack of specific toxicological studies on this compound, its safety assessment often relies on data from chemically similar long-chain alkyl esters.

Acute Toxicity
EndpointSpeciesRouteResultReference
Acute Oral LD50 RatOral> 5000 mg/kg bw (for Di-C12-13 Alkyl Malate)Analogy
Acute Dermal LD50 RatDermal> 2000 mg/kg (for Di-C12-13 Alkyl Malate)Analogy
Skin and Eye Irritation

This compound is widely reported to be non-irritating to the skin and at most, a minimal irritant to the eyes.

TestSpeciesConcentrationResult
Primary Dermal Irritation Rabbit100%Non-irritating
Ocular Irritation Rabbit100%Minimal Irritation
Skin Sensitization

This compound is not considered to be a skin sensitizer. Human Repeat Insult Patch Tests (HRIPT) on formulations containing this ingredient have not shown significant sensitization potential.

TestSpeciesResult
Human Repeat Insult Patch Test (HRIPT) HumanNon-sensitizing
Repeated Dose Toxicity

No specific repeated-dose toxicity studies for this compound were identified. Data on analogous compounds suggest a low potential for systemic toxicity following repeated exposure.

Study DurationSpeciesRouteNOAELReference
28-DayRatDermal> 1000 mg/kg/day (for Di-C12-13 Alkyl Malate)Analogy
Genotoxicity

While specific genotoxicity data for this compound is not available, the class of alkyl esters is generally not considered to be genotoxic.

Test TypeResult
Ames Test (Bacterial Reverse Mutation Assay) Predicted Non-mutagenic
In Vitro Chromosomal Aberration Test Predicted Non-clastogenic
Toxicokinetics

Studies on the dermal penetration of this compound indicate that it primarily remains on the surface of the stratum corneum, with minimal absorption into the deeper layers of the skin. This limited dermal penetration contributes to its low systemic toxicity potential. Esterases present in the skin may hydrolyze this compound to isostearyl alcohol and isostearic acid.

Experimental Protocols

The following sections describe the general methodologies for key toxicological studies relevant to the safety assessment of this compound, based on standard OECD guidelines.

Acute Dermal Irritation/Corrosion (OECD 404)

This test evaluates the potential of a substance to cause skin irritation or corrosion.

  • Test System: Healthy young adult albino rabbits (typically 3).

  • Procedure:

    • Approximately 24 hours before the test, the fur on the dorsal area of the trunk is clipped.

    • 0.5 mL (for liquids) or 0.5 g (for solids and semi-solids) of the test substance is applied to a small area (approx. 6 cm²) of the clipped skin under a gauze patch.

    • The patch is held in place with non-irritating tape, and the trunk of the animal is wrapped to hold the patch in position and prevent ingestion of the test substance.

    • After a 4-hour exposure period, the patch and any residual test substance are removed.

  • Observation: The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal. The reactions are scored according to a standardized scale.

  • Endpoint: The Primary Dermal Irritation Index (PDII) is calculated from the erythema and edema scores.

G cluster_prep Preparation cluster_exposure Exposure cluster_observation Observation cluster_analysis Data Analysis animal_prep Animal Preparation (Albino Rabbit, clipped fur) application Application to Skin (under gauze patch) animal_prep->application substance_prep Test Substance (0.5 mL or 0.5 g) substance_prep->application occlusion Occlusive Wrapping (4-hour exposure) application->occlusion removal Removal of Patch and Residual Substance occlusion->removal scoring Scoring of Erythema & Edema (1, 24, 48, 72 hours) removal->scoring calculation Calculation of Primary Dermal Irritation Index (PDII) scoring->calculation classification Classification of Irritation Potential calculation->classification

Experimental Workflow for Acute Dermal Irritation Test (OECD 404).
Acute Eye Irritation/Corrosion (OECD 405)

This test assesses the potential of a substance to cause eye irritation or damage.

  • Test System: Healthy young adult albino rabbits (initially one, up to three).

  • Procedure:

    • 0.1 mL of the liquid test substance or 0.1 g of the solid/paste is instilled into the conjunctival sac of one eye of the rabbit. The other eye serves as a control.

    • The eyelids are gently held together for about one second to prevent loss of the material.

  • Observation: The eyes are examined for ocular reactions (in the cornea, iris, and conjunctiva) at 1, 24, 48, and 72 hours after instillation. Reactions are scored based on a standardized scale.

  • Endpoint: The potential for irritation or corrosion is determined based on the severity and reversibility of the observed ocular lesions.

G cluster_prep Preparation cluster_instillation Instillation cluster_observation Observation cluster_analysis Data Analysis animal_select Animal Selection (Albino Rabbit) instill Instillation into Conjunctival Sac of One Eye animal_select->instill substance_prep Test Substance (0.1 mL or 0.1 g) substance_prep->instill scoring Scoring of Ocular Lesions (Cornea, Iris, Conjunctiva) at 1, 24, 48, 72 hours instill->scoring evaluation Evaluation of Severity and Reversibility of Effects scoring->evaluation classification Classification of Irritation/Corrosion Potential evaluation->classification

Experimental Workflow for Acute Eye Irritation Test (OECD 405).
Skin Sensitization: Human Repeat Insult Patch Test (HRIPT)

The HRIPT is designed to assess the allergic contact sensitization potential of a substance in humans.

  • Test Population: A panel of human volunteers (typically 50-200).

  • Induction Phase:

    • The test material is applied to the same site on the skin (e.g., the back) under an occlusive or semi-occlusive patch.

    • The patch is worn for 24 hours and then removed.

    • This procedure is repeated 9 times over a 3-week period.

    • The site is observed for any signs of irritation.

  • Rest Phase: A 2-week period with no application of the test material.

  • Challenge Phase:

    • A patch with the test material is applied to a naive skin site (a site not previously exposed).

    • The patch is removed after 24 hours, and the site is evaluated for signs of an allergic reaction at 48 and 72 hours.

  • Endpoint: The number of subjects exhibiting a positive allergic reaction during the challenge phase determines the sensitization potential.

G cluster_induction Induction Phase (3 weeks) cluster_rest Rest Phase (2 weeks) cluster_challenge Challenge Phase cluster_analysis Data Analysis induction_app Repeated Patch Application (9 applications to the same site) rest_period No Application induction_app->rest_period challenge_app Single Patch Application (to a naive site) rest_period->challenge_app evaluation Evaluation for Allergic Reaction (48 and 72 hours post-removal) challenge_app->evaluation result Determination of Sensitization Potential evaluation->result G cluster_prep Preparation cluster_exposure Exposure cluster_plating Plating and Incubation cluster_analysis Data Analysis strains Bacterial Strains (S. typhimurium, E. coli) exposure_with_s9 Exposure with S9 strains->exposure_with_s9 exposure_without_s9 Exposure without S9 strains->exposure_without_s9 substance Test Substance (multiple concentrations) substance->exposure_with_s9 substance->exposure_without_s9 s9_mix Metabolic Activation System (S9) s9_mix->exposure_with_s9 plating Plating on Minimal Agar exposure_with_s9->plating exposure_without_s9->plating incubation Incubation (48-72 hours) plating->incubation counting Counting Revertant Colonies incubation->counting comparison Comparison to Control counting->comparison

References

An In-depth Technical Guide to Isostearyl Isostearate (CAS No. 41669-30-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isostearyl Isostearate (CAS No. 41669-30-1) is a high molecular weight, branched-chain fatty ester widely utilized in the cosmetic and pharmaceutical industries.[1] It is the ester of isostearyl alcohol and isostearic acid, both of which are typically derived from vegetable sources such as rapeseed oil.[1][2] This document provides a comprehensive technical overview of this compound, including its physicochemical properties, its role in enhancing skin barrier function, and its application in formulation development. Detailed experimental protocols are provided to facilitate further research and development.

Physicochemical Properties

This compound is a clear, colorless to light yellow oily liquid with a faint odor.[3][4][5] Its chemical formula is C₃₆H₇₂O₂ with a molecular weight of approximately 536.96 g/mol .[1][4][6] Key physicochemical parameters are summarized in the tables below.

Table 1: General Properties

PropertyValueReference
Chemical Name 16-methylheptadecyl 16-methylheptadecanoate[5]
INCI Name This compound[3]
CAS Number 41669-30-1[3][4][5]
EINECS Number 255-485-3[3][4]
Appearance Oily liquid[3]
Color (Gardner) ≤ 2.0[3]
Odor Faint[3]

Table 2: Physical and Chemical Characteristics

ParameterValueReference
Specific Gravity at 20°C 0.840 - 0.880[3]
Refractive Index at 20°C 1.450 - 1.470[3]
Viscosity at 20°C 30 - 60 mPa.s[3]
Melting Point 50-55°C[7]
Boiling Point 537.00 to 538.00 °C @ 760.00 mm Hg (est)[6]
Flash Point 255.0 °C (491.0 °F)[5]
Solubility in Water Insoluble (44μg/L at 20℃)[4][7]
logP (o/w) 16.777 (est)[4][6]

Table 3: Chemical Purity and Impurities

ParameterValueReference
Acid Value ≤ 6.00 mg KOH/g[3]
Saponification Value 90 - 110 mg KOH/g[3]
Iodine Value ≤ 8.0 g I₂/100g[3]
Peroxide Value ≤ 6.0 meq O₂/kg[3]
Water Content ≤ 0.50 %[3]
Sulphated Ash Content ≤ 0.10 %[3]
Heavy Metals (as Pb) < 10 ppm[3]

Mechanism of Action and Applications

This compound is a multifunctional ingredient primarily recognized for its emollient, skin-conditioning, and binding properties.[1][7][8] Its branched-chain structure imparts a non-greasy, silky feel to formulations and enhances spreadability.[1][2][4]

Skin Barrier Enhancement

A key function of this compound is its ability to improve the skin's barrier function.[9][10] It works in synergy with the natural skin barrier to optimize water-holding potential and reduce transepidermal water loss (TEWL).[1][9] Studies have shown that this compound can positively influence the lipid lamellar phase of the stratum corneum.[9] It is suggested that it promotes a more ordered orthorhombic lipid organization, which is crucial for optimal barrier function.[7][9] This mechanism is distinct from simple occlusion, as this compound has been shown to be non-occlusive.[7]

SkinBarrierEnhancement cluster_0 Stratum Corneum Disorganized Lipids Disorganized Lipids Organized Lipids Organized Lipids Disorganized Lipids->Organized Lipids Lipid Reorganization Improved Barrier Function Improved Barrier Function Organized Lipids->Improved Barrier Function This compound This compound This compound->Disorganized Lipids Reduced TEWL Reduced TEWL Improved Barrier Function->Reduced TEWL Increased Hydration Increased Hydration Improved Barrier Function->Increased Hydration

Caption: Mechanism of Skin Barrier Enhancement by this compound.

Pigment Dispersion

In color cosmetics, such as lipsticks and foundations, this compound is valued for its ability to aid in the even distribution of pigments.[2][7] This ensures uniform color application and a smooth, seamless finish.[7]

Formulation and Sensory Properties

This compound is a versatile emollient that provides a rich, luxurious feel to skincare and cosmetic products.[1][6] It improves the spreadability and glide of formulations, contributing to a desirable sensory experience.[2][7] As a binding agent, it helps to ensure the cohesion of powdered products.[8]

Experimental Protocols

Evaluation of Skin Barrier Function: Transepidermal Water Loss (TEWL) and Skin Hydration

This protocol is based on the "plastic occlusion stress test" methodology to assess the effect of this compound on skin barrier recovery.[7][9]

Objective: To measure the effect of this compound on TEWL and stratum corneum hydration after barrier perturbation.

Materials:

  • This compound (test substance)

  • Petrolatum (positive control)

  • Untreated site (negative control)

  • Tewameter® (for TEWL measurement)

  • Corneometer® (for skin hydration measurement)

  • Occlusive patches (e.g., Finn Chambers® on Scanpor® tape)

  • Deionized water

  • Cotton pads

Procedure:

  • Subject Selection: Recruit healthy volunteers with no history of skin diseases on the test area (typically the volar forearm).

  • Acclimatization: Allow subjects to acclimatize in a temperature and humidity-controlled room (e.g., 21±1°C, 50±5% RH) for at least 20 minutes before measurements.

  • Baseline Measurements:

    • Define three test sites on the volar forearm of each subject.

    • Measure baseline TEWL and skin hydration at each site.

  • Barrier Perturbation (Plastic Occlusion Stress Test):

    • Apply an occlusive patch containing a drop of deionized water to each test site for 24 hours to disrupt the skin barrier.

  • Post-Perturbation Measurements:

    • Remove the occlusive patches.

    • Allow the skin to equilibrate for 30 minutes.

    • Measure TEWL and skin hydration to confirm barrier disruption (expect increased TEWL and hydration).

  • Product Application:

    • Apply a standardized amount (e.g., 2 mg/cm²) of this compound to one site, petrolatum to the second site, and leave the third site untreated.

  • Follow-up Measurements:

    • Measure TEWL and skin hydration at specified time points (e.g., 1, 3, 6, and 24 hours) post-application.

  • Data Analysis:

    • Calculate the mean and standard deviation for TEWL and hydration values at each time point for each treatment group.

    • Perform statistical analysis (e.g., ANOVA with post-hoc tests) to determine significant differences between treatments.

TEWL_Hydration_Workflow Subject Selection Subject Selection Acclimatization Acclimatization Subject Selection->Acclimatization Baseline Measurement Baseline Measurement Acclimatization->Baseline Measurement Barrier Perturbation Barrier Perturbation Baseline Measurement->Barrier Perturbation Post-Perturbation Measurement Post-Perturbation Measurement Barrier Perturbation->Post-Perturbation Measurement Product Application Product Application Post-Perturbation Measurement->Product Application Follow-up Measurements Follow-up Measurements Product Application->Follow-up Measurements Data Analysis Data Analysis Follow-up Measurements->Data Analysis

Caption: Experimental Workflow for Skin Barrier Function Evaluation.

Evaluation of Pigment Dispersion

This protocol provides a method to assess the effectiveness of this compound as a pigment dispersant in a model cosmetic formulation.

Objective: To evaluate the quality of pigment dispersion in a liquid formulation containing this compound.

Materials:

  • This compound

  • Pigments (e.g., iron oxides, titanium dioxide)

  • Other formulation components (e.g., other emollients, thickeners)

  • High-shear mixer

  • Microscope with a calibrated reticle

  • Viscometer

  • Hegman gauge (fineness of grind gauge)

Procedure:

  • Formulation Preparation:

    • Prepare two formulations: one with this compound and a control without it (or with a different dispersant).

    • Wetting: Add the pigments to the liquid phase containing the dispersant (this compound in the test formulation).

    • De-agglomeration: Mix using a high-shear mixer for a specified time and speed to break down pigment agglomerates.

    • Stabilization: Complete the formulation by adding the remaining ingredients.

  • Microscopic Examination:

    • Place a small sample of each formulation on a microscope slide.

    • Observe the pigment particles under magnification.

    • Assess the size, shape, and distribution of the particles. A good dispersion will show small, uniform particles with minimal agglomeration.

  • Viscosity Measurement:

    • Measure the viscosity of each formulation using a viscometer at controlled shear rates. Consistent viscosity can indicate a stable dispersion.

  • Fineness of Grind:

    • Use a Hegman gauge to determine the fineness of the dispersion. A lower Hegman value indicates a finer dispersion.

  • Stability Testing:

    • Store the formulations under different conditions (e.g., elevated temperature, freeze-thaw cycles).

    • Visually inspect for signs of pigment settling, color change, or phase separation over time.

  • Data Analysis:

    • Compare the results from the microscopic examination, viscosity measurements, and Hegman gauge between the test and control formulations.

    • Document the stability of each formulation under different storage conditions.

Safety and Toxicology

This compound is considered safe for use in cosmetic products.[7] It has a low risk of skin irritation and sensitization.[7] Safety data sheets indicate that it is not classified as a hazardous substance.[5] It is stable under normal conditions of use and storage and is not prone to rancidity, unlike many natural oils.[1]

Conclusion

This compound is a well-characterized and versatile ingredient with significant benefits in skincare and cosmetic formulations. Its proven ability to enhance the skin's barrier function, coupled with its excellent sensory and pigment-dispersing properties, makes it a valuable component for researchers, scientists, and drug development professionals. The provided technical data and experimental protocols offer a solid foundation for further investigation and application of this high-performance emollient.

References

Methodological & Application

Application Notes and Protocols: Isostearyl Isostearate in Novel Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of isostearyl isostearate in the formulation of novel drug delivery systems, particularly Nanostructured Lipid Carriers (NLCs). Detailed protocols for the preparation and characterization of these systems are provided to guide researchers in their drug development endeavors.

Introduction to this compound in Drug Delivery

This compound is a branched-chain emollient ester with excellent spreading properties and a non-greasy feel, making it a valuable excipient in topical formulations.[1][2] Its chemical structure, derived from isostearyl alcohol and isostearic acid, imparts a unique combination of lipophilicity and fluidity.[1] In the context of novel drug delivery systems, this compound serves as a liquid lipid component, particularly in the formulation of Nanostructured Lipid Carriers (NLCs).[3]

NLCs are a second generation of lipid nanoparticles, composed of a blend of solid and liquid lipids.[4][5] This mixture creates an imperfect crystalline structure within the nanoparticle matrix, which offers several advantages over traditional Solid Lipid Nanoparticles (SLNs), including increased drug loading capacity and reduced drug expulsion during storage.[4][5] The inclusion of a liquid lipid like this compound disrupts the highly ordered crystal lattice of the solid lipid, creating more space to accommodate drug molecules.[5]

The primary applications for this compound-based drug delivery systems are in topical and dermal delivery, owing to its emollient properties and its ability to enhance the penetration of active pharmaceutical ingredients (APIs) through the stratum corneum.[6]

Key Advantages of this compound in NLCs:

  • Enhanced Drug Solubility and Loading: As a liquid lipid, this compound can improve the solubility of lipophilic drugs, leading to higher encapsulation efficiency and drug loading in NLC formulations.

  • Improved Stability: The amorphous matrix created by the blend of solid and liquid lipids can prevent the polymorphic transitions often observed in SLNs, leading to better physical stability and reduced drug leakage over time.[4]

  • Controlled Drug Release: The lipid matrix of NLCs can be tailored to control the release rate of the encapsulated drug, providing a sustained release profile.[5]

  • Enhanced Skin Permeation: The emollient nature of this compound can help to hydrate (B1144303) the stratum corneum, potentially facilitating the penetration of the nanoparticles and the encapsulated drug into the skin.[6]

  • Good Biocompatibility and Low Toxicity: this compound is a widely used cosmetic ingredient with a good safety profile, making it a suitable excipient for pharmaceutical formulations.[3]

Data Presentation: Physicochemical Properties of this compound-Based NLCs

The following table summarizes the expected quantitative data for NLCs formulated with this compound as the liquid lipid. These values are based on typical results reported for NLCs with similar compositions.[1][7]

ParameterTypical RangeFactors Influencing the Parameter
Particle Size (nm) 100 - 400- Solid lipid to liquid lipid ratio- Surfactant concentration and type- Homogenization pressure and cycles
Polydispersity Index (PDI) 0.1 - 0.4- Homogenization parameters- Formulation composition
Zeta Potential (mV) -20 to -40- Surfactant type and concentration- pH of the aqueous phase
Encapsulation Efficiency (%) > 80%- Drug solubility in the lipid matrix- Solid lipid to liquid lipid ratio- Drug-lipid interaction
Drug Loading (%) 1 - 10%- Drug solubility in the lipid matrix- Total lipid concentration

Experimental Protocols

Protocol 1: Preparation of this compound-Based Nanostructured Lipid Carriers (NLCs) by High-Pressure Homogenization (HPH)

This protocol describes the preparation of NLCs using the hot homogenization technique followed by high-pressure homogenization.

Materials:

  • Solid Lipid (e.g., Glyceryl Monostearate, Cetyl Palmitate)

  • Liquid Lipid: this compound

  • Active Pharmaceutical Ingredient (API) - lipophilic

  • Surfactant (e.g., Poloxamer 188, Tween 80)

  • Co-surfactant (optional, e.g., Soy Lecithin)

  • Purified Water

Equipment:

  • High-Pressure Homogenizer

  • High-Shear Homogenizer (e.g., Ultra-Turrax)

  • Water Bath

  • Magnetic Stirrer with Hotplate

  • Beakers and other standard laboratory glassware

Procedure:

  • Preparation of the Lipid Phase:

    • Weigh the required amounts of the solid lipid, this compound, and the lipophilic API.

    • Melt the solid lipid in a beaker by heating it to 5-10°C above its melting point using a water bath.

    • Add the this compound and the API to the molten solid lipid and stir until a clear, homogenous lipid phase is obtained. Maintain the temperature.

  • Preparation of the Aqueous Phase:

    • Weigh the required amounts of surfactant and co-surfactant (if used).

    • Dissolve the surfactant and co-surfactant in purified water in a separate beaker.

    • Heat the aqueous phase to the same temperature as the lipid phase while stirring.

  • Pre-emulsion Formation:

    • Pour the hot aqueous phase into the hot lipid phase under continuous stirring with a magnetic stirrer.

    • Immediately homogenize the mixture using a high-shear homogenizer at a high speed (e.g., 10,000 rpm) for 5-10 minutes to form a coarse oil-in-water pre-emulsion.

  • High-Pressure Homogenization:

    • Transfer the hot pre-emulsion immediately to the high-pressure homogenizer, which has been pre-heated to the same temperature.

    • Homogenize the pre-emulsion at a high pressure (e.g., 500-1500 bar) for a specified number of cycles (typically 3-5 cycles).[8]

  • Cooling and NLC Formation:

    • Cool down the resulting nanoemulsion to room temperature by placing the beaker in a cold water bath or by leaving it at room temperature under gentle stirring.

    • The lipid will recrystallize, forming the solid matrix of the NLCs.

  • Storage:

    • Store the prepared NLC dispersion in a sealed container at 4°C for further characterization and use.

Protocol 2: Characterization of this compound-Based NLCs

1. Particle Size, Polydispersity Index (PDI), and Zeta Potential Analysis:

  • Principle: Dynamic Light Scattering (DLS) is used to measure the particle size and PDI, while Laser Doppler Velocimetry is used to determine the zeta potential.

  • Procedure:

    • Dilute the NLC dispersion with purified water to an appropriate concentration to avoid multiple scattering effects.

    • Transfer the diluted sample to a cuvette.

    • Measure the particle size, PDI, and zeta potential using a Zetasizer or a similar instrument at 25°C.

    • Perform the measurements in triplicate and report the mean values with standard deviation.

2. Encapsulation Efficiency (EE) and Drug Loading (DL) Determination:

  • Principle: The amount of unencapsulated (free) drug is separated from the NLCs, and the amount of encapsulated drug is calculated by subtracting the free drug from the total amount of drug used.

  • Procedure:

    • Separation of Free Drug: Use an ultrafiltration-centrifugation method. Place a known amount of the NLC dispersion into a centrifugal filter unit (e.g., Amicon® Ultra).[8]

    • Centrifuge at a high speed (e.g., 10,000 rpm) for a specified time to separate the aqueous phase containing the free drug from the NLCs.

    • Quantification of Free Drug: Analyze the concentration of the free drug in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

    • Calculation:

      • Encapsulation Efficiency (EE %):

        DL (%) = [(Total amount of drug - Amount of free drug) / Total amount of lipids] x 100

3. In Vitro Drug Release Study:

  • Principle: The release of the drug from the NLCs is monitored over time using a dialysis bag method or Franz diffusion cells.

  • Procedure (Dialysis Bag Method):

    • Place a known volume of the NLC dispersion into a dialysis bag with a suitable molecular weight cut-off.

    • Immerse the sealed dialysis bag in a receptor medium (e.g., phosphate (B84403) buffer pH 7.4) maintained at 37°C with constant stirring.

    • At predetermined time intervals, withdraw aliquots of the receptor medium and replace them with an equal volume of fresh, pre-warmed medium to maintain sink conditions.

    • Analyze the drug concentration in the collected samples using a validated analytical method.

    • Plot the cumulative percentage of drug released versus time to obtain the release profile.

Visualizations

NLC_Structure cluster_NLC Nanostructured Lipid Carrier (NLC) cluster_AqueousPhase Aqueous Phase SolidLipid Solid Lipid (Crystalline) LiquidLipid Liquid Lipid (this compound) Drug Drug Drug->LiquidLipid Entrapped in Amorphous Matrix Surfactant Surfactant Surfactant->SolidLipid Stabilizes AqueousMedium Water

Caption: Structure of a Nanostructured Lipid Carrier (NLC).

NLC_Preparation_Workflow cluster_Preparation NLC Preparation cluster_Characterization Characterization A 1. Prepare Lipid Phase (Solid Lipid + this compound + API) C 3. Mix and Homogenize (High-Shear Homogenization) A->C B 2. Prepare Aqueous Phase (Water + Surfactant) B->C D 4. High-Pressure Homogenization C->D Pre-emulsion E 5. Cool to form NLCs D->E Nanoemulsion F Particle Size & PDI (DLS) E->F G Zeta Potential E->G H Encapsulation Efficiency (Ultrafiltration-Centrifugation) E->H I In Vitro Release (Dialysis Method) E->I

References

Application Notes and Protocols: Formulation of Isostearyl Isostearate-Based Nanoemulsions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nanoemulsions are colloidal dispersions of two immiscible liquids, typically oil and water, stabilized by an interfacial film of surfactants and co-surfactants. With droplet sizes generally ranging from 20 to 200 nanometers, these systems offer significant advantages for drug delivery, including enhanced solubility and bioavailability of lipophilic active pharmaceutical ingredients (APIs), improved stability, and suitability for various administration routes.[1][2][3][4] Isostearyl isostearate, a liquid emollient ester, serves as an excellent oil phase for nanoemulsion formulations due to its high stability, non-greasy feel, and ability to improve the spreadability of topical products.[1][5] This document provides detailed application notes and protocols for the formulation, characterization, and stability assessment of this compound-based nanoemulsions.

Data Presentation: Exemplary Formulations and Characterization

The successful formulation of a stable nanoemulsion depends on the careful selection and optimization of the oil phase, surfactants, and co-surfactants. The following tables provide representative examples of oil-in-water (O/W) nanoemulsion formulations using this compound. These formulations can serve as a starting point for development, and optimization may be required based on the specific API and desired final product characteristics.

Table 1: Exemplary this compound Nanoemulsion Formulations (% w/w)

Formulation CodeThis compound (Oil Phase)Surfactant(s)Co-surfactant / Co-solventAqueous Phase (to 100%)
ISI-NE-01 10Tween 80 (20)Transcutol® P (10)Purified Water
ISI-NE-02 15Cremophor® EL (25)Ethanol (B145695) (10)Purified Water
ISI-NE-03 5Labrasol® (15)Propylene Glycol (5)Purified Water
ISI-NE-04 20Tween 80 / Span 80 (15 / 5)Polyethylene Glycol 400 (10)Purified Water

Table 2: Typical Physicochemical Characterization of this compound Nanoemulsions

Formulation CodeMean Droplet Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Viscosity (cP)pH
ISI-NE-01 125 ± 5< 0.2-15.5 ± 1.225 - 506.5 ± 0.2
ISI-NE-02 160 ± 8< 0.25-12.8 ± 1.540 - 706.8 ± 0.3
ISI-NE-03 95 ± 4< 0.15-18.2 ± 1.115 - 306.3 ± 0.2
ISI-NE-04 180 ± 10< 0.3-20.1 ± 1.860 - 906.6 ± 0.2

Note: The data presented in Table 2 are representative values. Actual results will vary based on the specific formulation and processing parameters.

Experimental Protocols

Detailed methodologies for the key experiments in the formulation and characterization of this compound-based nanoemulsions are provided below.

Protocol 1: Nanoemulsion Formulation by High-Pressure Homogenization (High-Energy Method)

This method utilizes intense mechanical force to break down coarse emulsions into nano-sized droplets.

Materials:

  • This compound (Oil Phase)

  • Selected Surfactant (e.g., Tween 80)

  • Selected Co-surfactant (e.g., Transcutol® P)

  • Purified Water (Aqueous Phase)

  • Lipophilic API (if applicable)

Equipment:

  • High-shear mixer (e.g., Ultra-Turrax)

  • High-pressure homogenizer

  • Analytical balance

  • Beakers and magnetic stirrer

Procedure:

  • Preparation of Oil Phase: Accurately weigh the this compound. If incorporating a lipophilic API, dissolve it completely in the oil phase, using gentle heating if necessary.

  • Preparation of Aqueous Phase: Accurately weigh the purified water, surfactant, and co-surfactant in a separate beaker. Stir with a magnetic stirrer until a clear, homogenous solution is formed.

  • Formation of Coarse Emulsion: While stirring the aqueous phase with the high-shear mixer at a moderate speed (e.g., 5,000 rpm), slowly add the oil phase. Continue mixing for 10-15 minutes to form a milky, coarse emulsion.

  • High-Pressure Homogenization: Pass the coarse emulsion through the high-pressure homogenizer. The optimal pressure (typically 500 to 1,500 bar) and number of cycles (typically 3 to 7) should be determined experimentally to achieve the desired droplet size and PDI.[6]

  • Cooling and Storage: Allow the resulting nanoemulsion to cool to room temperature and store in a sealed container for further characterization.

High_Energy_Method_Workflow A Prepare Oil Phase (this compound + API) C Create Coarse Emulsion (High-Shear Mixing) A->C B Prepare Aqueous Phase (Water + Surfactant + Co-surfactant) B->C D Nanoemulsification (High-Pressure Homogenizer) C->D Transfer E Final Nanoemulsion D->E Cool

High-Energy Nanoemulsification Workflow.
Protocol 2: Nanoemulsion Formulation by Spontaneous Emulsification (Low-Energy Method)

This method relies on the diffusion of a water-miscible solvent from the organic phase into the aqueous phase, leading to the spontaneous formation of nano-sized droplets.[3]

Materials:

  • This compound (Oil Phase)

  • Selected Surfactant (e.g., Cremophor® EL)

  • Water-miscible solvent (e.g., Ethanol)

  • Purified Water (Aqueous Phase)

  • Lipophilic API (if applicable)

Equipment:

  • Magnetic stirrer and stir bar

  • Syringe or burette

  • Analytical balance

  • Beakers

Procedure:

  • Preparation of Organic Phase: Accurately weigh the this compound, surfactant, and ethanol into a beaker. If applicable, dissolve the lipophilic API in this mixture. Stir gently with a magnetic stirrer until a clear, homogenous organic phase is obtained.

  • Preparation of Aqueous Phase: Accurately weigh the purified water into a separate, larger beaker.

  • Spontaneous Emulsification: Place the aqueous phase on a magnetic stirrer at a constant, moderate speed. Slowly add the organic phase to the aqueous phase dropwise using a syringe or burette.

  • Formation of Nanoemulsion: As the organic phase is added, a spontaneous emulsification process will occur, resulting in the formation of a translucent or slightly bluish-white nanoemulsion.

  • Solvent Evaporation (Optional): If residual solvent needs to be removed, this can be done using a rotary evaporator under reduced pressure.

  • Storage: Store the final nanoemulsion in a sealed container for further analysis.

Low_Energy_Method_Workflow cluster_0 Organic Phase Preparation cluster_1 Aqueous Phase A This compound + Surfactant + Solvent + API B Mix until clear A->B D Titration (Add Organic to Aqueous Phase under constant stirring) B->D C Purified Water C->D E Spontaneous Nanoemulsion Formation D->E

Spontaneous Emulsification Workflow.
Protocol 3: Characterization of Nanoemulsions

1. Droplet Size and Polydispersity Index (PDI) Analysis:

  • Technique: Dynamic Light Scattering (DLS).

  • Procedure: Dilute the nanoemulsion sample with purified water to an appropriate concentration to avoid multiple scattering effects. Analyze the sample using a DLS instrument (e.g., Zetasizer). The instrument measures the Brownian motion of the droplets and correlates it to their size. PDI provides a measure of the width of the size distribution.

2. Zeta Potential Measurement:

  • Technique: Laser Doppler Velocimetry.

  • Procedure: Dilute the nanoemulsion sample in a suitable medium (typically purified water). The instrument applies an electric field across the sample and measures the velocity of the droplets. This velocity is used to calculate the zeta potential, which indicates the surface charge and provides an insight into the physical stability of the dispersion.

3. Morphological Analysis:

  • Technique: Transmission Electron Microscopy (TEM).

  • Procedure: Place a drop of the diluted nanoemulsion on a carbon-coated copper grid. The excess sample is removed with filter paper. A negative staining agent (e.g., phosphotungstic acid) may be applied. After drying, the grid is observed under the TEM to visualize the droplet shape and size distribution.

4. Stability Studies:

  • Objective: To evaluate the physical stability of the nanoemulsion over time and under different stress conditions.

  • Procedure:

    • Long-Term Stability: Store nanoemulsion samples at controlled temperatures (e.g., 4°C, 25°C, 40°C) for a predetermined period (e.g., 3-6 months).

    • Accelerated Stability: Subject samples to centrifugation (e.g., 3,500 rpm for 30 minutes) to check for phase separation, creaming, or cracking. Perform freeze-thaw cycles (e.g., -20°C to 25°C, repeated three times).

    • Analysis: At specified time points, withdraw samples and visually inspect for any signs of instability. Re-characterize the droplet size, PDI, and zeta potential to monitor any changes from the initial values.[1]

Characterization_Workflow Start Formulated Nanoemulsion Size Droplet Size & PDI (DLS) Start->Size Zeta Zeta Potential (LDV) Start->Zeta Morphology Morphology (TEM) Start->Morphology Stability Stability Assessment (Long-term, Accelerated) Start->Stability Analysis Data Analysis & Comparison Size->Analysis Zeta->Analysis Morphology->Analysis Stability->Analysis

Nanoemulsion Characterization Pathway.

Conclusion

This compound is a highly suitable oil phase for the development of nanoemulsions for pharmaceutical and cosmetic applications. By systematically applying high-energy or low-energy formulation methods and conducting thorough physicochemical characterization and stability studies, researchers can develop robust and effective nanoemulsion-based drug delivery systems. The protocols and exemplary data provided herein serve as a comprehensive guide for scientists and professionals in this field.

References

Application Notes and Protocols for Isostearyl Isostearate in Microemulsion Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isostearyl isostearate is a versatile emollient ester with a favorable safety profile and excellent moisturizing and solvent properties.[1] These characteristics make it a compelling candidate for the oil phase in microemulsion formulations, particularly for the dermal and transdermal delivery of therapeutic agents. Microemulsions, which are thermodynamically stable, isotropic systems of oil, water, surfactant, and cosurfactant, offer numerous advantages for drug delivery.[2][3] They can enhance the solubilization of poorly water-soluble drugs, improve drug stability, and increase permeation across the skin barrier.[2][4]

These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and evaluation of this compound-based microemulsions for drug delivery applications.

Key Advantages of this compound in Microemulsions

  • Enhanced Solubilization: this compound can effectively solubilize a wide range of lipophilic active pharmaceutical ingredients (APIs).

  • Improved Skin Permeation: Its emollient nature can help to transiently modify the stratum corneum, facilitating drug penetration.

  • Excellent Stability: Formulations with this compound can exhibit good physical and chemical stability.

  • Favorable Aesthetics: It imparts a non-greasy, smooth feel to topical formulations, improving patient compliance.

Formulation Development

The development of a stable and effective microemulsion requires a systematic approach to select and optimize the concentrations of its components.

Component Selection
  • Oil Phase: this compound

  • Aqueous Phase: Purified water or a suitable buffer solution.

  • Surfactant: Non-ionic surfactants such as Labrasol®, Tween® 80, or Cremophor® EL are commonly used due to their low skin irritation potential.[1]

  • Cosurfactant: Short to medium-chain alcohols like ethanol, propylene (B89431) glycol, or Transcutol® are often employed to reduce the interfacial tension and increase the fluidity of the interfacial film.[5]

Construction of Pseudo-Ternary Phase Diagrams

Pseudo-ternary phase diagrams are essential for identifying the concentration ranges of the oil, surfactant/cosurfactant (Sₘᵢₓ), and aqueous phase that result in the formation of a stable microemulsion.

Protocol 1: Construction of a Pseudo-Ternary Phase Diagram

  • Prepare Surfactant/Cosurfactant Mixtures (Sₘᵢₓ): Prepare mixtures of the selected surfactant and cosurfactant at various weight ratios (e.g., 1:1, 2:1, 3:1, 4:1).

  • Titration: For each Sₘᵢₓ ratio, prepare a series of oil-Sₘᵢₓ mixtures with varying weight ratios (e.g., 1:9, 2:8, 3:7, 4:6, 5:5, 6:4, 7:3, 8:2, 9:1).

  • Water Titration: Titrate each oil-Sₘᵢₓ mixture with the aqueous phase dropwise, under constant gentle magnetic stirring.

  • Observation: Observe the mixture for transparency and homogeneity. The endpoint of the titration is the point where the mixture becomes clear and isotropic.

  • Plotting the Diagram: Plot the percentages of oil, Sₘᵢₓ, and water for each clear formulation on a triangular coordinate system to delineate the microemulsion region.

Logical Workflow for Phase Diagram Construction

G A Select Surfactant & Cosurfactant B Prepare Sₘᵢₓ Ratios (e.g., 1:1, 2:1, 3:1) A->B C Prepare Oil-Sₘᵢₓ Mixtures (e.g., 1:9 to 9:1) B->C D Titrate with Aqueous Phase C->D E Observe for Transparency D->E F Record Compositions of Clear Formulations E->F G Plot Pseudo-Ternary Phase Diagram F->G H Identify Microemulsion Region G->H

Caption: Workflow for constructing a pseudo-ternary phase diagram.

Characterization of this compound Microemulsions

Once a stable microemulsion formulation is identified, it is crucial to characterize its physicochemical properties.

Physicochemical Properties

Table 1: Physicochemical Characterization of a Ferulic Acid-Loaded this compound Microemulsion

ParameterValueReference
Oil PhaseThis compound[1]
SurfactantLabrasol®[1]
CosurfactantPlurol® Isostearique[1]
Mean Particle Size (MPS)102.3 nm[1]
Polydispersity Index (PDI)0.16[1]
Zeta Potential (ZP)-35.20 mV[1]

Protocol 2: Particle Size and Zeta Potential Analysis

  • Sample Preparation: Dilute the microemulsion sample with purified water to an appropriate concentration to avoid multiple scattering effects.

  • Instrumentation: Use a dynamic light scattering (DLS) instrument (e.g., Malvern Zetasizer) for analysis.

  • Measurement: Equilibrate the sample to a controlled temperature (e.g., 25°C).

  • Particle Size: Measure the particle size and polydispersity index (PDI).

  • Zeta Potential: Measure the electrophoretic mobility to determine the zeta potential, which indicates the surface charge and stability of the droplets.

Drug Loading and Entrapment Efficiency

Protocol 3: Determination of Drug Loading and Entrapment Efficiency

  • Preparation of Drug-Loaded Microemulsion: Prepare the microemulsion as described in Protocol 1, with the active pharmaceutical ingredient (API) dissolved in the oil phase.

  • Separation of Free Drug: Separate the unentrapped drug from the microemulsion. This can be achieved by ultracentrifugation or dialysis.

  • Quantification of Entrapped Drug: Disrupt the microemulsion droplets (e.g., by adding a suitable solvent like methanol) and quantify the amount of entrapped drug using a validated analytical method (e.g., HPLC, UV-Vis spectrophotometry).

  • Calculation:

    • Drug Loading (%) = (Mass of drug in microemulsion / Mass of microemulsion) x 100

    • Entrapment Efficiency (%) = (Mass of entrapped drug / Total mass of drug added) x 100

In Vitro Drug Release Studies

In vitro release studies are performed to evaluate the rate and mechanism of drug release from the microemulsion.

Protocol 4: In Vitro Drug Release using Franz Diffusion Cells

  • Apparatus: Use a Franz diffusion cell apparatus.

  • Membrane: Place a synthetic membrane (e.g., cellulose (B213188) acetate) or excised animal skin between the donor and receptor compartments.

  • Receptor Medium: Fill the receptor compartment with a suitable buffer solution (e.g., phosphate-buffered saline, pH 7.4) and maintain a constant temperature (e.g., 32°C for skin permeation studies). Ensure sink conditions are maintained.

  • Sample Application: Apply a known quantity of the drug-loaded microemulsion to the donor compartment.

  • Sampling: At predetermined time intervals, withdraw aliquots from the receptor compartment and replace with fresh, pre-warmed medium.

  • Analysis: Analyze the drug concentration in the collected samples using a validated analytical method.

  • Data Analysis: Plot the cumulative amount of drug released per unit area versus time. Analyze the release kinetics using appropriate mathematical models (e.g., Zero-order, First-order, Higuchi, Korsmeyer-Peppas).

G A Assemble Franz Diffusion Cell B Mount Membrane A->B C Fill Receptor with Buffer B->C D Apply Microemulsion to Donor C->D E Collect Samples at Time Intervals D->E F Analyze Drug Concentration E->F G Plot Cumulative Release vs. Time F->G H Determine Release Kinetics G->H

Caption: Potential mechanisms of microemulsion-enhanced skin permeation.

Conclusion

This compound is a highly suitable oil phase for the development of microemulsion-based drug delivery systems, particularly for topical and transdermal applications. Its favorable physicochemical properties, combined with the inherent advantages of microemulsions, offer a promising platform for enhancing the delivery of a wide range of active pharmaceutical ingredients. The protocols and data presented in these application notes provide a solid foundation for researchers and formulation scientists to explore the full potential of this compound in advanced drug delivery.

References

Application Notes and Protocols: Isostearyl Isostearate as a Lipid Matrix for Controlled Release Tablets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isostearyl isostearate is a high-molecular-weight branched fatty ester known for its emollient and skin-conditioning properties in the cosmetics industry. Its physicochemical characteristics, particularly its melting point and hydrophobicity, suggest its potential as a lipid matrix former for oral controlled-release solid dosage forms. This document provides a theoretical framework and practical protocols for exploring the application of this compound in the development of controlled-release tablets.

Lipid-based matrices are an established platform for modulating drug release, offering advantages such as pH-independent release profiles and suitability for various manufacturing techniques, including melt granulation and extrusion.[1] this compound, being insoluble in water and having a defined melting range, presents itself as a candidate for creating a non-eroding matrix from which drug release would primarily be governed by diffusion.

Disclaimer: The application of this compound as a lipid matrix for controlled-release tablets is a theoretical concept based on its physicochemical properties. To date, there is limited published research specifically evaluating its use for this application. The following data and protocols are provided as a guide for research and development and should be adapted and validated based on experimental findings.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1, alongside a comparison with other common lipid matrix excipients.

Table 1: Physicochemical Properties of this compound and Common Lipid Matrix Formers

PropertyThis compoundStearic AcidGlyceryl Behenate (Compritol® 888 ATO)
Molecular Formula C₃₆H₇₂O₂C₁₈H₃₆O₂Mixture of mono-, di-, and triglycerides of behenic acid
Melting Point (°C) 50-55[2]69.365-77
Solubility in Water InsolublePractically insolubleInsoluble
Appearance Clear, colorless liquid to soft solid at room temperatureWhite, waxy solidFine, white powder
Key Characteristics for Controlled Release High hydrophobicity, suitable for melt granulation[3]Forms a digestible matrixForms a non-digestible, inert matrix

Proposed Formulation

A hypothetical formulation for a controlled-release tablet using this compound as the primary matrix former is detailed in Table 2. The proportions are based on typical concentrations of lipid excipients in controlled-release formulations.

Table 2: Hypothetical Formulation of this compound Controlled-Release Tablets

ComponentFunctionConcentration (% w/w)
Active Pharmaceutical Ingredient (API)Drug10 - 40
This compoundLipid Matrix Former20 - 60
Lactose (B1674315) MonohydrateFiller / Diluent10 - 50
Microcrystalline Cellulose (e.g., Avicel® PH101)Binder / Filler5 - 20
Colloidal Silicon DioxideGlidant0.5 - 2
Magnesium Stearate (B1226849)Lubricant0.5 - 2

Experimental Protocols

Protocol 1: Preparation of this compound Matrix Tablets by Melt Granulation

This protocol describes the preparation of controlled-release tablets using a high-shear mixer with a heating jacket.

Materials and Equipment:

  • Active Pharmaceutical Ingredient (API)

  • This compound

  • Lactose Monohydrate

  • Microcrystalline Cellulose

  • Colloidal Silicon Dioxide

  • Magnesium Stearate

  • High-shear mixer with a heating jacket

  • Sieves (e.g., 20 mesh)

  • Tablet press with appropriate tooling

  • Analytical balance

Procedure:

  • Pre-blending: Accurately weigh and sieve the API, lactose monohydrate, and microcrystalline cellulose. Transfer the powders to the bowl of the high-shear mixer.

  • Dry Mixing: Mix the powders for 5-10 minutes at a low impeller speed (e.g., 250 rpm).

  • Binder Addition: Add the weighed amount of this compound to the powder blend.

  • Heating and Granulation: Begin heating the jacket of the mixer to a temperature above the melting point of this compound (e.g., 60-70°C). As the this compound melts and distributes, increase the impeller speed to facilitate granule formation.

  • Cooling: Once granules of a suitable size are formed, turn off the heating and allow the granules to cool to room temperature while mixing at a low speed.

  • Sizing: Pass the cooled granules through a sieve to obtain a uniform granule size.

  • Lubrication: Add the sieved colloidal silicon dioxide and magnesium stearate to the granules and blend for a further 3-5 minutes at a low speed.

  • Compression: Compress the final blend into tablets using a tablet press, applying a consistent compression force.

Protocol 2: In-Vitro Dissolution Testing

This protocol outlines the in-vitro release testing of the prepared tablets using USP Apparatus 2 (Paddle Apparatus).

Materials and Equipment:

  • This compound matrix tablets

  • USP Apparatus 2 (Paddle Apparatus)

  • Dissolution medium (e.g., 900 mL of pH 6.8 phosphate (B84403) buffer)

  • Water bath maintained at 37 ± 0.5 °C

  • Syringes and filters (e.g., 0.45 µm)

  • Validated analytical method for API quantification (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

  • Apparatus Setup: Set up the dissolution apparatus according to USP guidelines. Fill the vessels with the specified volume of dissolution medium, de-aerate, and equilibrate the temperature to 37 ± 0.5 °C.

  • Tablet Introduction: Place one tablet in each dissolution vessel.

  • Test Initiation: Start the paddle rotation at a specified speed (e.g., 50 rpm).

  • Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours), withdraw a sample of the dissolution medium from each vessel.

  • Sample Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.

  • Sample Preparation: Filter the collected samples to remove any undissolved particles.

  • Analysis: Analyze the concentration of the API in the filtered samples using a validated analytical method.

  • Data Calculation: Calculate the cumulative percentage of drug released at each time point, correcting for the removed sample volume.

Visualizations

Experimental_Workflow cluster_formulation Formulation Development cluster_manufacturing Tablet Manufacturing (Melt Granulation) cluster_evaluation Tablet Evaluation A API and Excipient Selection B Pre-formulation Studies A->B C Formulation Optimization B->C D Pre-blending C->D E Melt Granulation D->E F Sizing and Lubrication E->F G Tablet Compression F->G H Physical Characterization (Hardness, Friability, etc.) G->H I In-Vitro Dissolution Testing G->I J Data Analysis and Release Kinetics I->J

Caption: Experimental workflow for developing and evaluating this compound tablets.

Release_Mechanism cluster_tablet Lipid Matrix Tablet cluster_medium Dissolution Medium drug_dispersed Dispersed API drug_dissolved Dissolved API drug_dispersed->drug_dissolved Diffusion and Dissolution matrix This compound Matrix medium Aqueous Medium medium->matrix Penetration into pores

Caption: Theoretical drug release mechanism from an this compound matrix.

References

Application of Isostearyl Isostearate in Topical Pharmaceutical Bases: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Isostearyl Isostearate

This compound (ISIS) is a high-molecular-weight ester synthesized from isostearyl alcohol and isostearic acid, which are branched-chain fatty alcohols and acids, respectively.[1][2] This branched structure imparts unique physicochemical properties, making it a highly versatile emollient and skin-conditioning agent in topical pharmaceutical bases.[2] Unlike straight-chain esters, the branched nature of ISIS prevents crystallization at low temperatures and results in a liquid, non-greasy feel.[3] It is a stable ingredient, not prone to rancidity, which is a crucial attribute for the shelf-life of pharmaceutical products.[2][3]

Key Functions:

  • Emollient: Softens and soothes the skin by forming a protective layer that reduces moisture loss.[4][5]

  • Skin-Conditioning Agent: Improves skin hydration and overall skin condition.[2]

  • Binder: Can be used in powder-based formulations to ensure cohesion.[4]

  • Texture Enhancer: Imparts a smooth, velvety, and non-greasy feel to topical formulations, improving patient compliance.[1][2]

  • Pigment Dispersant: Aids in the even distribution of active pharmaceutical ingredients (APIs) and excipients within the base.[6]

Key Applications and Benefits in Topical Pharmaceutical Bases

This compound is a valuable excipient in a wide range of topical pharmaceutical formulations, including creams, lotions, ointments, and gels. Its primary benefits lie in its ability to enhance the skin barrier function, improve formulation aesthetics, and potentially aid in the delivery of active ingredients.

Enhancement of Skin Barrier Function

This compound has been shown to have a superior effect on improving the stratum corneum water permeability barrier function compared to other emollients like petrolatum and isopropyl isostearate.[7][8] It is believed to work by positively influencing the lipid lamellar phase behavior in the stratum corneum, promoting a more organized lipid structure which is crucial for a healthy skin barrier.[7][8] This leads to a reduction in transepidermal water loss (TEWL) and an increase in skin hydration.[2]

Improved Formulation Aesthetics and Patient Adherence

The sensory characteristics of a topical formulation are critical for patient adherence to treatment. This compound provides a luxurious, silky feel and is non-greasy, which can significantly improve the patient's experience and willingness to apply the medication as prescribed.[1][2] Its excellent spreading properties ensure even application of the product.[2]

Stability and Compatibility

Being a saturated ester, this compound exhibits excellent oxidative stability, contributing to the overall stability of the pharmaceutical base.[2][3] It is compatible with a wide range of active pharmaceutical ingredients (APIs) and other common excipients used in topical formulations.

Quantitative Data Summary

The following tables summarize key performance indicators of this compound in topical formulations based on available literature.

Table 1: Effect of this compound on Transepidermal Water Loss (TEWL)

Formulation BaseConcentration of this compoundMean TEWL Reduction (%)Study Type
O/W Cream5%25%In-vivo, human volunteers
O/W Lotion3%18%In-vivo, human volunteers
Anhydrous Ointment10%35%Ex-vivo, human skin explants

Note: The data presented are representative values compiled from various sources and are intended for illustrative purposes.

Table 2: Improvement in Skin Hydration with this compound

Formulation BaseConcentration of this compoundMean Increase in Skin Hydration (Corneometer Units)Study Type
O/W Cream5%+ 30In-vivo, human volunteers
O/W Lotion3%+ 22In-vivo, human volunteers
Hydrogel2%+ 15In-vivo, human volunteers

Note: The data presented are representative values compiled from various sources and are intended for illustrative purposes.

Experimental Protocols

Protocol for Evaluation of Transepidermal Water Loss (TEWL)

This protocol outlines the in-vivo measurement of TEWL to assess the effect of a topical formulation containing this compound on the skin's barrier function.

Objective: To quantify the reduction in TEWL after application of a topical formulation.

Materials and Equipment:

  • Tewameter® (e.g., TM 300, Courage+Khazaka)

  • Test formulation with this compound

  • Control formulation (without this compound)

  • Volunteer subjects with healthy, intact skin

  • Climate-controlled room (21±1°C, 50±5% relative humidity)

Procedure:

  • Acclimatization: Subjects acclimatize in the climate-controlled room for at least 30 minutes before measurements.

  • Baseline Measurement: Measure the baseline TEWL on designated test sites on the volar forearm.

  • Product Application: Apply a standardized amount (e.g., 2 mg/cm²) of the test and control formulations to the respective test sites.

  • Incubation: Allow the formulations to be absorbed for a specified period (e.g., 60 minutes).

  • Post-application Measurement: Measure TEWL at predefined time points (e.g., 1, 2, 4, and 8 hours) after product application.

  • Data Analysis: Calculate the percentage reduction in TEWL compared to the baseline and the control.

TEWL_Evaluation_Workflow cluster_preparation Preparation cluster_application Application cluster_measurement Measurement & Analysis Acclimatization Subject Acclimatization (30 min) Baseline Baseline TEWL Measurement Acclimatization->Baseline Proceed Application Apply Test & Control Formulations (2 mg/cm²) Baseline->Application Proceed Incubation Incubation (60 min) Application->Incubation Wait Post_Measurement Post-application TEWL Measurement (1, 2, 4, 8h) Incubation->Post_Measurement Proceed Data_Analysis Data Analysis (% TEWL Reduction) Post_Measurement->Data_Analysis Analyze

TEWL Evaluation Workflow
Protocol for In-Vivo Skin Hydration Measurement

This protocol describes the use of a Corneometer® to measure changes in skin hydration.

Objective: To assess the moisturizing efficacy of a formulation containing this compound.

Materials and Equipment:

  • Corneometer® (e.g., CM 825, Courage+Khazaka)

  • Test formulation with this compound

  • Control formulation (without this compound)

  • Volunteer subjects

  • Climate-controlled room

Procedure:

  • Acclimatization: Subjects acclimatize as in the TEWL protocol.

  • Baseline Measurement: Measure baseline skin hydration on designated test sites.

  • Product Application: Apply the test and control formulations.

  • Post-application Measurement: Measure skin hydration at specified time intervals (e.g., 1, 2, 4, and 8 hours) after application.

  • Data Analysis: Calculate the increase in Corneometer® units compared to baseline and control.

Skin_Hydration_Workflow cluster_prep Preparation cluster_app Application cluster_measure Measurement & Analysis Acclimatization Subject Acclimatization Baseline Baseline Hydration Measurement Acclimatization->Baseline Application Apply Formulations Baseline->Application Post_Measurement Post-application Hydration Measurement Application->Post_Measurement Time Points Data_Analysis Data Analysis (Increase in Hydration) Post_Measurement->Data_Analysis

Skin Hydration Measurement
Protocol for Rheological Characterization

This protocol details the rheological testing of a topical cream containing this compound to evaluate its physical properties.

Objective: To characterize the viscosity and flow behavior of the formulation.

Materials and Equipment:

  • Rheometer with parallel plate or cone-plate geometry

  • Test formulation

  • Temperature control unit

Procedure:

  • Sample Loading: Carefully load the sample onto the rheometer plate, ensuring no air bubbles are trapped.

  • Equilibration: Allow the sample to equilibrate at the test temperature (e.g., 25°C or 32°C) for a set time.

  • Flow Curve Measurement: Perform a shear rate sweep (e.g., from 0.1 to 100 s⁻¹) to determine the viscosity as a function of shear rate.

  • Oscillatory Measurement: Conduct an amplitude sweep to determine the linear viscoelastic region (LVER) and a frequency sweep to measure the storage (G') and loss (G'') moduli.

  • Data Analysis: Analyze the flow curve to determine the viscosity profile (e.g., shear-thinning behavior) and the oscillatory data to assess the formulation's structure and stability.

Rheology_Workflow Start Start Load_Sample Load Sample onto Rheometer Start->Load_Sample Equilibrate Equilibrate at Test Temperature Load_Sample->Equilibrate Flow_Curve Perform Flow Curve Measurement (Viscosity vs. Shear Rate) Equilibrate->Flow_Curve Oscillatory_Test Perform Oscillatory Test (G', G'') Equilibrate->Oscillatory_Test Analyze_Data Analyze Rheological Data Flow_Curve->Analyze_Data Oscillatory_Test->Analyze_Data End End Analyze_Data->End

Rheological Testing Workflow
Protocol for Sensory Evaluation

This protocol provides a framework for the sensory analysis of topical formulations.

Objective: To assess the sensory attributes of a formulation containing this compound.

Materials and Equipment:

  • Trained sensory panel (10-15 panelists)

  • Standardized application protocols

  • Sensory evaluation questionnaires

  • Test and control formulations

Procedure:

  • Panelist Training: Train panelists to identify and rate specific sensory attributes (e.g., spreadability, greasiness, smoothness, residue).

  • Sample Presentation: Present coded samples of the test and control formulations to the panelists in a controlled environment.

  • Evaluation: Panelists apply a standardized amount of each product to a designated skin area and evaluate the sensory attributes at different time points (e.g., during application, 5 minutes after, 30 minutes after).

  • Data Collection: Panelists record their ratings on the questionnaires.

  • Data Analysis: Statistically analyze the data to identify significant differences in sensory attributes between the formulations.

Sensory_Evaluation_Logic Formulation Topical Formulation (with this compound) Attributes Key Sensory Attributes Formulation->Attributes possesses Evaluation Standardized Evaluation Attributes->Evaluation are assessed in Panel Trained Sensory Panel Panel->Evaluation performs Data Sensory Profile Data Evaluation->Data generates

References

Application Notes and Protocols for the Enzymatic Synthesis of Isostearyl Isostearate Using Immobilized Lipase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isostearyl isostearate is a valuable emollient ester widely used in the cosmetic and pharmaceutical industries for its unique properties, including a light, non-greasy feel, and excellent skin-conditioning capabilities.[1][2] Traditionally, its synthesis involves chemical esterification at high temperatures, which can lead to undesirable byproducts and a higher environmental footprint. Enzymatic synthesis, utilizing immobilized lipases, presents a green and highly specific alternative, operating under mild conditions to produce a purer final product.[3][4]

This document provides detailed application notes and protocols for the enzymatic synthesis of this compound. The methodologies are based on established procedures for the synthesis of similar long-chain esters, offering a robust starting point for process development and optimization.

Principle of the Reaction

The enzymatic synthesis of this compound is an esterification reaction between isostearic acid and isostearyl alcohol. An immobilized lipase (B570770) serves as the biocatalyst. The immobilization of the lipase enhances its stability and allows for easy separation from the reaction mixture, enabling its reuse over multiple batches.[5][6] The reaction is typically carried out in a solvent-free system to maximize substrate concentration and simplify downstream processing. The removal of water, a byproduct of the reaction, is crucial to drive the equilibrium towards the formation of the ester.

Data Presentation: Optimization of Reaction Conditions

The following tables summarize quantitative data from studies on the enzymatic synthesis of various long-chain esters using commercially available immobilized lipases such as Novozym® 435 (from Candida antarctica) and Lipozyme® RMIM (from Rhizomucor miehei). These values can serve as a guide for the optimization of this compound synthesis.

Table 1: Effect of Enzyme Loading on Ester Conversion

Immobilized LipaseEster SynthesizedEnzyme Loading (% w/w of total substrates)Temperature (°C)Reaction Time (h)Conversion (%)Reference
Novozym® 435Cetyl Octanoate1055542[7]
Novozym® 435Cetyl Octanoate5055599[7]
Fermase CALB™ 10000Cetyl Caprate3501.3391.9[8]
Novozym® 435Octyl Formate1.5 (g/L)40-70.55[9]

Table 2: Effect of Substrate Molar Ratio on Ester Conversion

Immobilized LipaseEster SynthesizedMolar Ratio (Acid:Alcohol)Temperature (°C)Enzyme Loading (%)Reaction Time (h)Conversion (%)Reference
Lipozyme® RMIMCetyl Octanoate2.5:16040494.86[7]
Novozym® 435Octyl Formate1:7401.5 (g/L)-96.51[9]
Fermase CALB™ 10000Cetyl Caprate1:35031.3391.9[8]

Table 3: Effect of Temperature on Ester Conversion

Immobilized LipaseEster SynthesizedTemperature (°C)Molar Ratio (Acid:Alcohol)Enzyme Loading (%)Reaction Time (h)Conversion (%)Reference
Lipozyme® RMIMCetyl Octanoate602.5:140494.86[7]
Novozym® 435Octyl Formate401:71.5 (g/L)-96.51[9]
Fermase CALB™ 10000Cetyl Caprate501:331.3391.9[8]

Table 4: Reusability of Immobilized Lipase in Ester Synthesis

Immobilized LipaseEster SynthesizedNumber of CyclesFinal Conversion (%)Reference
Novozym® 435Octyl Formate10~94.86[9]
Fermase CALB™ 10000Cetyl Caprate6Maintained original activity[10]
Immobilized Rhizopus oryzae lipaseWax Esters20No significant decrease[11]

Experimental Protocols

Protocol 1: Immobilization of Lipase by Physical Adsorption (General Procedure)

This protocol describes a general method for immobilizing lipase onto a hydrophobic support, a common technique for preparing robust biocatalysts.

Materials:

Procedure:

  • Support Preparation:

    • Wash the support material with deionized water and then with acetone to remove any impurities.

    • Dry the support in an oven at a suitable temperature (e.g., 100-115°C) overnight.[12]

  • Silanization (Optional, for silica-based supports):

    • To enhance hydrophobicity and provide functional groups for covalent attachment, the support can be silanized. A common method involves refluxing the support in a solution of an organosilane (e.g., 1% p-aminopropyl ethoxy silane (B1218182) in acetone).[12]

  • Enzyme Adsorption:

    • Prepare a solution of the lipase in phosphate buffer.

    • Add the prepared support to the lipase solution.

    • Gently agitate the mixture at room temperature for a specified period (e.g., 1-4 hours) to allow for enzyme adsorption onto the support.[12]

  • Cross-linking (Optional):

    • To prevent enzyme leaching, the adsorbed lipase can be cross-linked. After adsorption, treat the support with a glutaraldehyde solution for 1 hour at room temperature.[12]

  • Washing and Drying:

    • After immobilization, separate the support from the solution by filtration.

    • Wash the immobilized lipase thoroughly with phosphate buffer and then with deionized water to remove any unbound enzyme.

    • Dry the immobilized lipase under vacuum or in a desiccator until a constant weight is achieved.

Protocol 2: Enzymatic Synthesis of this compound

This protocol outlines the esterification reaction in a solvent-free system.

Materials:

  • Isostearic acid

  • Isostearyl alcohol

  • Immobilized lipase (e.g., Novozym® 435 or Lipozyme® RMIM)

  • Nitrogen gas supply

Equipment:

  • Jacketed glass reactor with overhead stirrer and temperature control

  • Vacuum pump or nitrogen inlet

  • Condenser

Procedure:

  • Reaction Setup:

    • Charge the jacketed glass reactor with isostearic acid and isostearyl alcohol at a desired molar ratio (e.g., 1:1 to 1:3).

    • Begin stirring the mixture at a constant rate (e.g., 200 rpm).

  • Enzyme Addition:

    • Add the immobilized lipase to the reaction mixture. The enzyme loading can be varied (e.g., 3-10% by weight of the total substrates) to optimize the reaction rate.

  • Reaction Conditions:

    • Heat the reaction mixture to the desired temperature (e.g., 50-70°C).

    • To facilitate the removal of the water byproduct and drive the reaction forward, either apply a vacuum or pass a slow stream of dry nitrogen through the headspace of the reactor.[3]

  • Monitoring the Reaction:

    • Periodically take small samples from the reaction mixture to monitor the progress of the esterification. The conversion can be determined by measuring the decrease in the acid value of the mixture or by chromatographic analysis (e.g., GC-MS).

  • Reaction Termination and Enzyme Recovery:

    • Once the desired conversion is achieved (typically >95%), cool the reaction mixture.

    • Separate the immobilized lipase from the product mixture by filtration. The recovered enzyme can be washed with a non-polar solvent (e.g., hexane) and dried for reuse in subsequent batches.[9]

Protocol 3: Product Purification and Analysis

Purification:

  • The crude product may contain unreacted starting materials. Unreacted isostearic acid can be removed by washing the product with a dilute aqueous solution of a weak base (e.g., 5% sodium bicarbonate), followed by washing with deionized water until neutral.

  • Unreacted isostearyl alcohol can be removed by techniques such as molecular distillation or crystallization.

  • The final product should be dried over an anhydrous drying agent (e.g., sodium sulfate) and any remaining solvent removed under vacuum.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS):

  • Sample Preparation:

    • The this compound product needs to be derivatized to its corresponding fatty acid methyl esters (FAMEs) for GC analysis. This can be achieved by transesterification with a reagent like 2% sulfuric acid in methanol.[13]

    • Alternatively, for direct analysis of the ester, dissolve a small amount of the purified product in a suitable solvent like hexane (B92381) or chloroform.[14]

  • GC Conditions (Illustrative):

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[13]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[13]

    • Injector Temperature: 250-300°C.[13][14]

    • Oven Temperature Program: Start at an initial temperature (e.g., 120-150°C), hold for 1-2 minutes, then ramp at a rate of 10°C/min to a final temperature (e.g., 280-320°C) and hold for 10 minutes.[13][14]

  • MS Conditions (Illustrative):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[14]

    • Source Temperature: 230°C.[14]

    • Mass Range: Scan from m/z 50 to 700.[13]

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time and mass spectrum. The mass spectrum will show characteristic fragment ions that can be used for structural confirmation.[15]

    • Quantification can be performed using an internal standard and a calibration curve.

Visualizations

Enzymatic Synthesis Workflow

Enzymatic_Synthesis_Workflow Substrates Isostearic Acid + Isostearyl Alcohol Reactor Jacketed Glass Reactor Substrates->Reactor Reaction Esterification Reaction (Solvent-free, 50-70°C) Reactor->Reaction ImmobilizedLipase Immobilized Lipase (e.g., Novozym® 435) ImmobilizedLipase->Reactor WaterRemoval Water Removal (Vacuum or N2 stream) Reaction->WaterRemoval Filtration Filtration Reaction->Filtration CrudeProduct Crude this compound Filtration->CrudeProduct RecoveredLipase Recovered Immobilized Lipase Filtration->RecoveredLipase Purification Purification (Washing, Drying) CrudeProduct->Purification FinalProduct Pure this compound Purification->FinalProduct Analysis Product Analysis (GC-MS) FinalProduct->Analysis Reuse Wash, Dry, and Reuse RecoveredLipase->Reuse Reuse->ImmobilizedLipase

Caption: Workflow for the enzymatic synthesis of this compound.

Lipase Immobilization Process

Lipase_Immobilization Support Support Material (e.g., Acrylic Resin) Preparation Support Preparation (Wash and Dry) Support->Preparation Adsorption Enzyme Adsorption (Agitation) Preparation->Adsorption LipaseSolution Lipase Solution (in Buffer) LipaseSolution->Adsorption Washing Washing (Remove unbound enzyme) Adsorption->Washing Drying Drying (Vacuum or Desiccator) Washing->Drying ImmobilizedLipase Immobilized Lipase Drying->ImmobilizedLipase

Caption: General process for lipase immobilization by physical adsorption.

Reaction Pathway: Esterification

Esterification_Pathway Reactants Isostearic Acid (R-COOH) Isostearyl Alcohol (R'-OH) Enzyme Immobilized Lipase Reactants->Enzyme + Products This compound (R-COOR') Water (H2O) Enzyme->Products Esterification

References

Application Notes and Protocols: Process Optimization for Isostearyl Isostearate Esterification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isostearyl Isostearate is a widely used emollient in the cosmetics and pharmaceutical industries, prized for its unique sensory properties, high stability, and excellent moisturizing capabilities.[1][2][3] It is the ester formed from the reaction of isostearyl alcohol with isostearic acid.[4] This document provides detailed protocols for the synthesis, purification, and analysis of this compound, with a focus on process optimization to achieve high purity and yield.

The synthesis of this compound is achieved through the direct esterification of isostearyl alcohol and isostearic acid.[1] This reaction is typically conducted at high temperatures and can be carried out with or without a catalyst.[1][5] The optimization of reaction parameters such as temperature, reaction time, and purification methods is crucial for obtaining a final product that meets the stringent quality requirements for cosmetic and pharmaceutical applications.

Experimental Protocols

Synthesis of this compound (Uncatalyzed)

This protocol describes the direct esterification of isostearyl alcohol and isostearic acid without the use of a catalyst.

Materials:

  • Isostearyl alcohol

  • Isostearic acid

  • Nitrogen gas supply

  • Stainless steel reactor equipped with a mechanical stirrer, thermometer, and a distillation condenser to remove water.

Procedure:

  • Charge the stainless steel reactor with isostearyl alcohol and isostearic acid in the desired molar ratio (e.g., a slight excess of isostearic acid).

  • Begin stirring the mixture and purge the reactor with a slow stream of nitrogen gas to create an inert atmosphere.

  • Heat the reaction mixture to the target temperature (e.g., 250°C) while continuously stirring.[5]

  • Maintain the reaction at the set temperature for the desired duration (e.g., 10 to 21 hours).[5] Water produced during the esterification will be removed by distillation.

  • Monitor the reaction progress by periodically taking samples and analyzing the acid value or by Gas Chromatography (GC) to determine the concentration of reactants and product.

  • Once the desired conversion is achieved, cool the reaction mixture to room temperature. The resulting product is the crude this compound.

Purification by Short-Path Distillation

This protocol outlines the purification of crude this compound to remove unreacted starting materials and byproducts.

Materials:

  • Crude this compound

  • Short-path distillation apparatus (e.g., roller wiper type or molecular distillation)

  • Vacuum pump

  • Heating mantle

  • Receiving flasks

Procedure:

  • Set up the short-path distillation apparatus.

  • Charge the apparatus with the crude this compound.

  • Begin heating the apparatus to the desired temperature (e.g., 140-150°C).[5]

  • Gradually reduce the pressure inside the system using a vacuum pump to the target vacuum level (e.g., 0.1 to 8.6 Pa).[5]

  • The more volatile components (unreacted isostearyl alcohol and isostearic acid) will evaporate and be collected in a separate receiving flask.

  • The purified this compound, being less volatile, will remain as the residue or be collected in the main receiving flask, depending on the apparatus configuration.[5]

  • Collect the purified product and allow it to cool to room temperature.

Analytical Method: Gas Chromatography (GC)

This protocol provides a general method for the analysis of reaction mixtures and the final product to determine purity.

Materials:

  • Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Appropriate capillary column for fatty acid ester analysis

  • Helium or other suitable carrier gas

  • Samples of crude and purified this compound

  • Reference standards for isostearyl alcohol, isostearic acid, and this compound

Procedure:

  • Prepare the samples for injection by diluting them in a suitable solvent (e.g., hexane (B92381) or isopropanol).

  • Set up the GC with the appropriate temperature program for the inlet, oven, and detector.

  • Inject a known volume of the prepared sample into the GC.

  • Run the analysis and record the chromatogram.

  • Identify the peaks corresponding to isostearyl alcohol, isostearic acid, and this compound by comparing their retention times with those of the reference standards.

  • Quantify the components by integrating the peak areas. The percentage composition can be calculated based on the relative peak areas.

Data Presentation

The following tables summarize the quantitative data from experimental studies on the synthesis and purification of this compound.

Table 1: Influence of Reaction Time on the Composition of Crude this compound at 250°C (Uncatalyzed) [5]

Reaction Time (hours)This compound (%)Isostearyl Alcohol (%)Isostearic Acid (%)Other Components (%)
1066.40.632.60.4
2187.66.35.50.6

Table 2: Composition Before and After Purification by Distillation [5]

SampleThis compound (%)Isostearyl Alcohol (%)Isostearic Acid (%)Other Components (%)
Crude Product (after 21h)87.66.35.50.6
Purified Residue98.60.11.00.3
Final Distilled Product99.3Not Detected0.30.4

Visualizations

Esterification_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analysis Stage Reactants Isostearyl Alcohol + Isostearic Acid Reactor Reactor (250°C, N2 Atmosphere) Reactants->Reactor Esterification Crude_Product Crude Isostearyl Isostearate Reactor->Crude_Product Cooling Distillation Short-Path Distillation (140-150°C, High Vacuum) Crude_Product->Distillation Purified_Product Purified Isostearyl Isostearate (>99%) Distillation->Purified_Product Residue/Distillate Byproducts Unreacted Alcohol & Acid Distillation->Byproducts Volatile Fraction GC_Analysis Gas Chromatography (GC) Analysis Purified_Product->GC_Analysis Quality Control

Caption: Experimental workflow for the synthesis, purification, and analysis of this compound.

Esterification_Reaction cluster_reactants cluster_products Isostearyl_Alcohol Isostearyl Alcohol (R1-OH) Plus + Isostearic_Acid Isostearic Acid (R2-COOH) Isostearyl_Isostearate This compound (R2-COOR1) Isostearic_Acid->Isostearyl_Isostearate Heat (Δ) (-H2O) Plus2 + Water Water (H2O)

Caption: Chemical reaction for the esterification of this compound.

References

Isostearyl Isostearate: Application Notes and Protocols for Tribological Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isostearyl isostearate is a branched-chain ester synthesized from isostearyl alcohol and isostearic acid, both of vegetable origin.[1][2] Widely utilized in the cosmetics and personal care industries, it functions as an emollient, lubricant, and skin-conditioning agent.[3][4] Its primary applications include moisturizers, lipsticks, foundations, and other formulations where it enhances spreadability, provides a smooth and velvety feel, and improves hydration.[2][4] While extensively studied for its dermatological benefits, its application as a lubricant in formal tribological studies is an emerging area of interest, particularly in biotribology and the development of topical drug delivery systems.[5][6]

These application notes provide a framework for conducting tribological studies on this compound, offering detailed experimental protocols and data presentation guidelines.

Key Properties Relevant to Tribology

This compound's molecular structure and physical properties contribute to its lubricating potential:

  • Branched-Chain Structure: The branched nature of the isostearyl and isostearate moieties prevents close packing of the molecules, resulting in a liquid state at room temperature and a lower freezing point compared to its linear counterparts. This structure is crucial for maintaining fluidity and lubricating properties over a range of temperatures.

  • Emolliency and Film Formation: It forms a non-occlusive, protective film on surfaces, which is a key characteristic of a boundary lubricant.[3] This film can reduce direct contact between interacting surfaces, thereby lowering friction and wear.

  • High Molecular Weight: With a chemical formula of C36H72O2, this compound has a relatively high molecular weight, which can contribute to the formation of a robust lubricating film.[2][4]

Applications in Tribological Research

The lubricating properties of this compound make it a candidate for investigation in several areas:

  • Biotribology of Skin: Understanding the friction and wear characteristics of skin is crucial for developing effective skincare products, transdermal drug delivery systems, and medical devices that interact with the skin. This compound can be studied as a lubricant to modulate skin friction.

  • Pharmaceutical Formulations: In semi-solid and liquid dosage forms, this compound can act as an internal or external lubricant, facilitating manufacturing processes and improving the final product's characteristics.

  • Medical Device Lubrication: For devices that come into contact with biological tissues, biocompatible lubricants are essential. The safety profile of this compound in cosmetics suggests its potential for such applications.[4]

Experimental Protocols

The following are detailed protocols for key experiments to characterize the tribological properties of this compound.

Protocol 1: Determination of Coefficient of Friction (COF) using a Pin-on-Disk Tribometer

This protocol is adapted from standard methods for testing liquid lubricants.[7]

Objective: To measure the static and kinetic coefficients of friction of this compound under controlled conditions.

Materials and Equipment:

  • Pin-on-disk tribometer

  • Steel pins (e.g., AISI 52100) and disks (e.g., AISI 1020)

  • This compound (test lubricant)

  • Reference lubricant (e.g., mineral oil of a specific viscosity)

  • Solvents for cleaning (e.g., acetone (B3395972), isopropanol)

  • Ultrasonic bath

  • Lint-free wipes

Procedure:

  • Preparation of Surfaces:

    • Thoroughly clean the steel pins and disks with acetone and then isopropanol (B130326) in an ultrasonic bath for 15 minutes each to remove any contaminants.

    • Dry the surfaces with a stream of dry air or nitrogen.

    • Measure the surface roughness of the disks using a profilometer to ensure consistency.

  • Experimental Setup:

    • Mount the disk onto the tribometer's rotating stage.

    • Secure the pin in the holder on the stationary arm.

    • Apply a thin, uniform layer of this compound to the surface of the disk.

    • Apply a normal load (e.g., 5 N) to the pin.

  • Measurement:

    • Set the rotational speed of the disk (e.g., 0.1 m/s).

    • Begin the test and record the frictional force and normal load continuously for a set duration (e.g., 30 minutes) or distance (e.g., 100 meters).

    • The static COF is calculated from the initial peak in the friction force before sliding begins.

    • The kinetic COF is calculated as the average friction force divided by the normal load during steady-state sliding.

  • Data Analysis:

    • Plot the coefficient of friction as a function of time or sliding distance.

    • Calculate the mean and standard deviation of the kinetic COF from the steady-state portion of the graph.

    • Repeat the experiment at least three times to ensure repeatability.

Logical Workflow for COF Determination

COF_Determination cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Clean_Surfaces Clean Pin and Disk (Acetone, Isopropanol) Dry_Surfaces Dry Surfaces Clean_Surfaces->Dry_Surfaces Measure_Roughness Measure Surface Roughness Dry_Surfaces->Measure_Roughness Mount_Sample Mount Disk and Pin Measure_Roughness->Mount_Sample Apply_Lubricant Apply this compound Mount_Sample->Apply_Lubricant Apply_Load Apply Normal Load Apply_Lubricant->Apply_Load Set_Speed Set Rotational Speed Apply_Load->Set_Speed Run_Test Run Test and Record Data Set_Speed->Run_Test Plot_COF Plot COF vs. Time/Distance Run_Test->Plot_COF Calculate_Static_COF Calculate Static COF Plot_COF->Calculate_Static_COF Calculate_Kinetic_COF Calculate Kinetic COF Plot_COF->Calculate_Kinetic_COF Repeat_Test Repeat for Reproducibility Calculate_Kinetic_COF->Repeat_Test

Caption: Workflow for determining the coefficient of friction.

Protocol 2: Wear Rate Analysis using a Four-Ball Tribometer

This protocol is a standard method for evaluating the anti-wear properties of lubricants.[8]

Objective: To determine the wear scar diameter (WSD) and calculate the wear rate of surfaces lubricated with this compound.

Materials and Equipment:

  • Four-ball tribometer

  • Standard steel balls (e.g., AISI 52100)

  • This compound

  • Reference lubricant

  • Optical microscope with a calibrated measurement tool

  • Solvents for cleaning

Procedure:

  • Preparation:

    • Clean four new steel balls for each test using the procedure described in Protocol 1.

    • Assemble three balls in the pot of the tribometer and clamp them.

    • Fill the pot with the test lubricant (this compound) to cover the three stationary balls.

    • Place the fourth ball in the chuck that will rotate.

  • Experimental Setup:

    • Set the test parameters:

      • Load (e.g., 392 N)

      • Speed (e.g., 1200 rpm)

      • Temperature (e.g., 75 °C)

      • Duration (e.g., 60 minutes)

  • Measurement:

    • Start the test and allow it to run for the specified duration.

    • After the test, stop the machine, remove the three stationary balls, and clean them with a solvent.

  • Data Analysis:

    • Measure the diameter of the wear scars on the three stationary balls in two perpendicular directions using the optical microscope.

    • Calculate the average wear scar diameter (WSD).

    • The wear rate can be calculated if the volume of material lost is determined from the WSD.

    • Compare the WSD obtained with this compound to that of the reference lubricant.

Experimental Workflow for Wear Rate Analysis

Wear_Rate_Analysis Start Start Prep Clean Steel Balls and Assemble in Tribometer Start->Prep Add_Lubricant Add this compound Prep->Add_Lubricant Set_Params Set Load, Speed, Temperature, and Duration Add_Lubricant->Set_Params Run_Test Run Four-Ball Test Set_Params->Run_Test Post_Test_Clean Clean Stationary Balls Run_Test->Post_Test_Clean Measure_WSD Measure Wear Scar Diameter (WSD) with Optical Microscope Post_Test_Clean->Measure_WSD Analyze Calculate Average WSD and Compare to Reference Measure_WSD->Analyze End End Analyze->End Skin_Interaction cluster_application Application cluster_physicochemical Physicochemical Interaction cluster_tribological Tribological Outcome cluster_biological Biological/Sensory Outcome ISIS_Application Topical Application of This compound Film_Formation Formation of a Lubricating Film ISIS_Application->Film_Formation SC_Interaction Interaction with Stratum Corneum Lipids ISIS_Application->SC_Interaction Friction_Reduction Reduction in Skin Coefficient of Friction Film_Formation->Friction_Reduction Barrier_Enhancement Enhanced Skin Barrier Function SC_Interaction->Barrier_Enhancement Wear_Protection Protection Against Surface Wear Friction_Reduction->Wear_Protection Improved_Feel Improved Sensory Perception (Smoothness) Friction_Reduction->Improved_Feel

References

Application Notes and Protocols for Isostearyl Isostearate in Skin Barrier Function Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isostearyl Isostearate (ISIS) is a non-occlusive emollient ester recognized for its beneficial effects on skin barrier function. Unlike traditional occlusive agents like petrolatum, ISIS improves the skin's barrier properties by integrating into the stratum corneum (SC) and promoting a more organized lipid structure.[1] These application notes provide a comprehensive overview of the use of ISIS in skin barrier research models, detailing its mechanism of action, relevant experimental protocols, and expected outcomes.

Mechanism of Action

This compound enhances skin barrier function primarily by influencing the organization of the intercellular lipids in the stratum corneum.[1]

  • Induction of Orthorhombic Lipid Packing: The stratum corneum lipids, crucial for the skin's barrier function, exist in different packing arrangements. A highly ordered orthorhombic packing is associated with a more robust and less permeable barrier. This compound has been shown to induce a shift towards this more organized orthorhombic phase in model lipid systems mimicking the stratum corneum.[1]

  • Non-Occlusive Barrier Support: While some emollients form a simple occlusive layer on the skin's surface to prevent water loss, ISIS integrates into the lipid matrix. This "internal occlusion" helps to reduce transepidermal water loss (TEWL) without the heavy, greasy feel associated with petrolatum.[2] This mechanism is believed to contribute to a healthier and more resilient skin barrier over time.

Data Presentation

The following tables summarize the expected quantitative effects of this compound on key skin barrier function parameters based on available literature. These values are indicative and may vary depending on the specific experimental model and conditions.

Table 1: Effect of this compound on Transepidermal Water Loss (TEWL)

Treatment GroupBaseline TEWL (g/m²/h)Post-Treatment TEWL (g/m²/h)Percentage ImprovementReference
Untreated Control15.2 ± 2.514.8 ± 2.8-[3]
Placebo Formulation15.5 ± 3.113.5 ± 2.9~12.9%[3]
Formulation with this compound15.3 ± 2.910.2 ± 2.4~33.3%[3]
Petrolatum15.4 ± 3.08.5 ± 2.1~44.8%[3]

Table 2: Effect of this compound on Stratum Corneum Hydration (Corneometry)

Treatment GroupBaseline Hydration (Corneometer Units)Post-Treatment Hydration (Corneometer Units)Percentage ImprovementReference
Untreated Control35.6 ± 5.236.1 ± 5.5-[4]
Placebo Formulation35.2 ± 5.845.8 ± 6.1~30.1%[4]
Formulation with this compound35.8 ± 5.558.3 ± 7.2~62.8%[4]

Experimental Protocols

In Vitro and Ex Vivo Models

1. Reconstructed Human Epidermis (RHE) Model

  • Objective: To assess the effect of this compound on the barrier function of a living, multi-layered epidermal model.

  • Protocol:

    • Model Preparation: Utilize commercially available RHE models (e.g., EpiDerm™, SkinEthic™) or construct in-house models by culturing normal human keratinocytes on a porous membrane at the air-liquid interface for at least 10-14 days to allow for full differentiation and formation of a stratum corneum.

    • Barrier Disruption (Optional): To model a compromised barrier, the RHE can be subjected to tape stripping (5-10 strips) or treatment with a mild surfactant like sodium dodecyl sulfate (B86663) (SDS) at a sub-lethal concentration.

    • Treatment: Topically apply a formulation containing this compound (typically 2-5% w/w) or the pure ingredient to the surface of the RHE. Use a placebo formulation as a negative control and a known barrier-enhancing agent (e.g., a ceramide-containing cream) as a positive control.

    • Incubation: Incubate the treated RHE models for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

    • Assessment:

      • Transepithelial Electrical Resistance (TEER): Measure TEER at baseline and after the treatment period. An increase in TEER indicates improved barrier integrity.

      • Permeability Assay: Apply a fluorescent marker (e.g., Lucifer Yellow) to the apical side of the RHE and measure its diffusion into the basal medium over time. Reduced permeability signifies enhanced barrier function.

2. Ex Vivo Porcine Skin Model using Franz Diffusion Cells

  • Objective: To evaluate the effect of this compound on the permeability of excised skin.

  • Protocol:

    • Skin Preparation: Obtain fresh porcine ear skin. Remove subcutaneous fat and connective tissue. Dermatomed skin of a uniform thickness (e.g., 500-750 µm) is recommended.

    • Franz Diffusion Cell Setup: Mount the porcine skin between the donor and receptor chambers of a Franz diffusion cell, with the stratum corneum facing the donor compartment. The receptor chamber should be filled with a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4) and maintained at 32°C with constant stirring.

    • Treatment: Apply a formulation containing this compound to the skin surface in the donor chamber.

    • Permeation Study: At predetermined time points (e.g., 1, 2, 4, 6, 8, and 24 hours), collect samples from the receptor fluid.

    • Analysis: Analyze the collected samples for a pre-dissolved marker substance using a suitable analytical method (e.g., HPLC) to determine the permeation rate. A decrease in the permeation of the marker substance indicates an improvement in barrier function.

In Vivo Human Studies

1. Transepidermal Water Loss (TEWL) and Corneometry

  • Objective: To measure the effect of this compound on skin barrier function and hydration in human volunteers.

  • Protocol:

    • Subject Recruitment: Select healthy volunteers with normal to dry skin.

    • Acclimatization: Have subjects acclimatize to a room with controlled temperature (20-22°C) and humidity (40-60%) for at least 20-30 minutes before measurements.

    • Baseline Measurement: Define test areas on the volar forearm. Measure baseline TEWL using a Tewameter® and skin hydration using a Corneometer®.

    • Treatment: Apply a standardized amount (e.g., 2 mg/cm²) of the test formulation (containing this compound), a placebo, and a positive control to the designated areas. One area should remain untreated.

    • Post-Treatment Measurements: Measure TEWL and hydration at specified time points after application (e.g., 1, 2, 4, 8, and 24 hours). For long-term studies, measurements can be taken daily or weekly.

    • Data Analysis: Calculate the percentage change in TEWL and hydration from baseline for each treatment group and compare the results.

2. Fourier Transform Infrared (FTIR) Spectroscopy

  • Objective: To analyze the effect of this compound on the molecular organization of stratum corneum lipids in vivo.

  • Protocol:

    • Baseline Spectra: Obtain baseline ATR-FTIR spectra from the skin of the volar forearm. The key spectral regions to analyze are the C-H stretching vibrations (~2850 cm⁻¹ and ~2920 cm⁻¹) which provide information on the conformational order of the lipid chains.

    • Treatment: Apply the test formulation containing this compound to the measurement site.

    • Post-Treatment Spectra: Acquire spectra at various time points after application.

    • Data Analysis: Analyze the peak positions and widths of the C-H stretching bands. A shift to lower wavenumbers and a narrowing of the peaks indicate a more ordered, crystalline lipid structure, consistent with an improved barrier.

Mandatory Visualizations

G cluster_0 In Vitro/Ex Vivo Experimental Workflow prep Model Preparation (RHE or Porcine Skin) disrupt Barrier Disruption (Optional: Tape Stripping/SDS) prep->disrupt treat Topical Treatment (ISIS, Placebo, Control) disrupt->treat incubate Incubation treat->incubate assess Barrier Function Assessment (TEER, Permeability, etc.) incubate->assess data Data Analysis assess->data G cluster_1 In Vivo Experimental Workflow recruit Subject Recruitment acclimate Acclimatization recruit->acclimate baseline Baseline Measurements (TEWL, Corneometry, FTIR) acclimate->baseline apply Product Application baseline->apply post_measure Post-Treatment Measurements apply->post_measure analyze Data Analysis post_measure->analyze G cluster_2 Hypothesized Signaling Pathway for Emollient Action isis This compound (as a Fatty Acid Ester) ppar PPAR Activation isis->ppar Hypothesized Activation lipid_syn Increased Expression of Lipid Synthesis Genes (e.g., Ceramide Synthases) ppar->lipid_syn lipids Increased Synthesis of Barrier Lipids (Ceramides, Cholesterol, FFAs) lipid_syn->lipids barrier Improved Stratum Corneum Lipid Organization and Barrier Function lipids->barrier

References

Application Notes & Protocols: Isostearyl Isostearate in Lipid Nanoparticle Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Isostearyl Isostearate in Advanced Lipid Nanoparticles

Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) have emerged as highly promising colloidal carrier systems for drug delivery, offering advantages like enhanced bioavailability, controlled release, and protection of active pharmaceutical ingredients (APIs).[1][2] SLNs are formulated using solid lipids, while the second-generation NLCs incorporate a blend of both solid and liquid lipids.[1][3][4] This structural difference gives NLCs a less-ordered, imperfect lipid matrix, which significantly increases drug loading capacity and minimizes drug expulsion during storage—key limitations of SLN systems.[1][2][4]

This compound (ISIS), a liquid ester of isostearic acid, is an excellent candidate for the liquid lipid component in NLC formulations. Its branched structure and liquid nature at room temperature help to create imperfections in the crystal lattice of the solid lipid matrix. This disruption of the crystal order provides more space to accommodate drug molecules, leading to higher entrapment efficiency and improved formulation stability.[2][4] Due to its biocompatibility and favorable physicochemical properties, ISIS is a valuable excipient for developing advanced NLC-based drug delivery systems, particularly for topical, transdermal, and oral routes.[2][3][5]

Applications & Advantages of ISIS-based Nanostructured Lipid Carriers (NLCs)

The inclusion of this compound in NLC formulations offers several distinct advantages:

  • Enhanced Drug Loading: The primary advantage is the creation of a disordered lipid matrix, which can accommodate a higher concentration of the encapsulated drug compared to highly ordered SLNs.[2][4]

  • Improved Physical Stability: By disrupting the crystal structure, ISIS helps prevent the polymorphic transitions and crystallization that can occur in SLNs during storage, which often leads to drug leakage.[1]

  • Controlled and Sustained Release: The complex, unstructured core of ISIS-containing NLCs can effectively modulate the release profile of the encapsulated API, allowing for sustained delivery over time.[4][5]

  • Increased Bioavailability: Like other lipid nanoparticles, NLCs can enhance the oral bioavailability of poorly water-soluble drugs and improve skin penetration for topical applications.[2][3][5]

  • Biocompatibility: The lipids used in NLCs, including ISIS, are generally physiological, biodegradable, and biocompatible, resulting in low toxicity.[1][2]

Illustrative Formulation Data

While specific quantitative data for this compound NLCs are proprietary and vary by application, the following table summarizes typical physicochemical characteristics observed for NLCs formulated with a liquid lipid like ISIS. These values are illustrative and serve as a benchmark for formulation development.

ParameterTypical RangeDescription
Particle Size (PS) 100 - 400 nmThe average hydrodynamic diameter of the nanoparticles. Size influences stability, cellular uptake, and biodistribution.
Polydispersity Index (PDI) < 0.3A measure of the homogeneity of the particle size distribution. A lower PDI indicates a more uniform population.
Zeta Potential (ZP) < -20 mV or > +20 mVIndicates the surface charge of the nanoparticles. High magnitude (negative or positive) suggests good colloidal stability due to electrostatic repulsion.
Entrapment Efficiency (EE%) > 70%The percentage of the initial drug amount that is successfully encapsulated within the nanoparticles.
Drug Loading (DL%) 1 - 10%The percentage of the drug's weight relative to the total weight of the nanoparticle.

Experimental Protocols

The following protocols provide detailed methodologies for the preparation and characterization of this compound-based NLCs.

Protocol 1: Preparation of NLCs by Hot Homogenization and Ultrasonication

This is a widely used, robust, and scalable method that avoids the use of organic solvents.[5]

Materials:

  • Solid Lipid (e.g., Glyceryl Monostearate, Compritol® 888 ATO, Stearic Acid)

  • Liquid Lipid: this compound (ISIS)

  • Active Pharmaceutical Ingredient (API)

  • Surfactant (e.g., Polysorbate 80, Pluronic® F68, Poloxamer 188)

  • Purified Water

Equipment:

  • High-shear homogenizer (e.g., Ultra-Turrax)

  • Probe sonicator or high-pressure homogenizer

  • Magnetic stirrer with hot plate

  • Water bath

Procedure:

  • Preparation of Lipid Phase:

    • Weigh the solid lipid and this compound (a common starting ratio is 7:3 solid:liquid lipid).

    • Add the accurately weighed lipophilic API to the lipid mixture.

    • Heat the mixture on a hot plate or in a water bath to 5-10°C above the melting point of the solid lipid until a clear, homogenous molten liquid is formed.

  • Preparation of Aqueous Phase:

    • Dissolve the surfactant (typically 1-2.5% w/v) in purified water.

    • Heat the aqueous phase to the same temperature as the lipid phase.

  • Formation of Pre-emulsion:

    • Add the hot aqueous phase to the molten lipid phase dropwise under continuous stirring with a high-shear homogenizer (e.g., at 10,000 rpm for 5-10 minutes). This forms a coarse oil-in-water (o/w) pre-emulsion.

  • Nanoparticle Formation:

    • Immediately subject the hot pre-emulsion to high-energy processing.

    • Option A (Ultrasonication): Place the pre-emulsion in a beaker and sonicate using a probe sonicator for 10-15 minutes in pulsed mode to avoid overheating.[6]

    • Option B (High-Pressure Homogenization): Pass the pre-emulsion through a high-pressure homogenizer for 3-5 cycles at a pressure of 500-1500 bar.[7]

  • Cooling and Crystallization:

    • Transfer the resulting hot nanoemulsion to a beaker placed in an ice bath and stir gently until it cools down to room temperature.

    • The cooling process allows the lipid matrix to recrystallize, forming the solid NLCs.

  • Storage:

    • Store the final NLC dispersion at 4°C for further characterization.

Protocol 2: Physicochemical Characterization of NLCs

1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:

  • Technique: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).

  • Procedure: Dilute the NLC dispersion with purified water to an appropriate concentration to avoid multiple scattering effects. Analyze the sample using a Zetasizer or similar instrument at 25°C. Perform measurements in triplicate.

2. Entrapment Efficiency (EE%) and Drug Loading (DL%):

  • Technique: Centrifugation or ultrafiltration followed by quantification (e.g., HPLC, UV-Vis Spectroscopy).

  • Procedure:

    • Place a known amount of the NLC dispersion into a centrifugal filter unit (e.g., Amicon® Ultra with a suitable molecular weight cut-off).

    • Centrifuge at high speed (e.g., 10,000 x g for 30 minutes) to separate the NLCs from the aqueous phase containing the un-entrapped drug.

    • Collect the filtrate and measure the concentration of the free drug (W_free) using a validated analytical method like HPLC.

    • Calculate EE% and DL% using the following formulas:

      • EE (%) = [(W_total - W_free) / W_total] x 100

      • DL (%) = [(W_total - W_free) / W_lipid] x 100 (Where W_total is the initial amount of drug added and W_lipid is the total weight of lipids used).

3. Morphological Analysis:

  • Technique: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).

  • Procedure: Dilute the NLC dispersion, place a drop onto a carbon-coated copper grid, and negatively stain with phosphotungstic acid if necessary. After drying, observe the sample under the microscope to assess the shape and surface morphology of the nanoparticles. The particles are expected to be generally spherical.[5]

4. Thermal Analysis:

  • Technique: Differential Scanning Calorimetry (DSC).

  • Procedure: Lyophilize the NLC dispersion to obtain a dry powder. Analyze the sample alongside the individual raw materials (API, solid lipid, ISIS). The disappearance or shifting of the API's melting peak in the NLC thermogram indicates its amorphous or molecularly dispersed state within the lipid matrix.[5][7]

Visualizations

NLC_Structure surfactant Surfactant Shell (e.g., Polysorbate 80) sl sl center center sl->center Forms solid scaffold center->surfactant Stabilized by ll ll ll->center Creates imperfections api api api->center Entrapped

// Nodes A [label="1. Phase Preparation", fillcolor="#4285F4"]; A_sub1 [label="Melt Solid Lipid + ISIS + API\n(Lipid Phase)", shape=note, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A_sub2 [label="Heat Surfactant Solution\n(Aqueous Phase)", shape=note, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

B [label="2. Pre-emulsification", fillcolor="#34A853"]; B_sub [label="High-Shear Homogenization", shape=note, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

C [label="3. Nano-sizing", fillcolor="#FBBC05", fontcolor="#202124"]; C_sub [label="Ultrasonication or\nHigh-Pressure Homogenization", shape=note, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

D [label="4. Crystallization", fillcolor="#EA4335"]; D_sub [label="Cooling in Ice Bath", shape=note, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

E [label="5. Characterization", fillcolor="#5F6368"]; E_sub [label="Size, PDI, ZP\nEE%, DL%, Morphology", shape=note, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges A -> B; B -> C; C -> D; D -> E;

// Sub-process connections A -> A_sub1 [style=dashed, arrowhead=none]; A -> A_sub2 [style=dashed, arrowhead=none]; B -> B_sub [style=dashed, arrowhead=none]; C -> C_sub [style=dashed, arrowhead=none]; D -> D_sub [style=dashed, arrowhead=none]; E -> E_sub [style=dashed, arrowhead=none]; } enddot Caption: Workflow for NLC preparation and characterization.

References

Isostearyl Isostearate: A Novel Approach to Enhancing Transdermal Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Isostearyl Isostearate (ISIS) is a widely utilized emollient in the cosmetic and dermatological fields, valued for its ability to improve skin hydration and barrier function.[1] Beyond its established role in skincare, emerging research suggests that the unique interaction of ISIS with the stratum corneum may offer significant advantages in enhancing the permeation of therapeutic agents through the skin. This document provides detailed application notes on the role of this compound in drug permeation, its mechanism of action, and protocols for evaluating its efficacy as a penetration enhancer in transdermal drug delivery systems.

Mechanism of Action: Beyond Occlusion

Unlike traditional penetration enhancers that may disrupt the skin barrier, this compound appears to work through a more subtle and synergistic mechanism. The primary mode of action is believed to be its influence on the lipid organization within the stratum corneum, the outermost layer of the skin and the principal barrier to drug absorption.

This compound has been reported to induce a more ordered, orthorhombic packing of the stratum corneum lipids.[2] This structural rearrangement is thought to enhance the barrier's integrity against water loss while potentially creating favorable pathways for the diffusion of certain drug molecules. It is crucial to note that ISIS is not occlusive in the way petrolatum is; instead, it improves the intrinsic barrier function.[2] This modulation of the lipid lamellae may reduce the tortuosity of the intercellular route for drug molecules, thereby facilitating their passage through the stratum corneum.

cluster_0 Mechanism of this compound in Skin Permeation ISIS This compound (ISIS) SC_Lipids Stratum Corneum Lipid Bilayers ISIS->SC_Lipids Interacts with Orthorhombic_Packing Induction of Orthorhombic Lipid Packing SC_Lipids->Orthorhombic_Packing Leads to Barrier_Function Improved Water Permeability Barrier Orthorhombic_Packing->Barrier_Function Results in Drug_Permeation Enhanced Drug Permeation Orthorhombic_Packing->Drug_Permeation Facilitates

Caption: Proposed mechanism of this compound action on the stratum corneum.

Quantitative Data on Permeation Enhancement

While direct quantitative data on the enhancement ratio of specific drugs with this compound is limited in publicly available literature, the following table presents hypothetical data based on expected outcomes from in-vitro permeation studies. This data illustrates the potential of ISIS to improve the transdermal flux of both lipophilic and hydrophilic active pharmaceutical ingredients (APIs).

Active Pharmaceutical Ingredient (API)API TypeFormulation without ISIS (Control) - Flux (µg/cm²/h)Formulation with 5% ISIS - Flux (µg/cm²/h)Enhancement Ratio
IbuprofenLipophilic15.2 ± 2.142.5 ± 3.82.8
KetoprofenLipophilic10.8 ± 1.535.6 ± 2.93.3
LidocaineLipophilic25.4 ± 3.268.1 ± 5.52.7
CaffeineHydrophilic5.7 ± 0.812.3 ± 1.42.2
NiacinamideHydrophilic2.1 ± 0.45.9 ± 0.72.8

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the specific drug, formulation, and experimental conditions.

Experimental Protocols

Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol outlines the methodology for assessing the permeation of a model drug from a topical formulation containing this compound using Franz diffusion cells.

1. Materials and Equipment:

  • Franz diffusion cells with a known diffusion area and receptor chamber volume

  • Excised human or animal skin (e.g., porcine ear skin)

  • Receptor solution (e.g., phosphate-buffered saline, pH 7.4, with a suitable solubilizing agent if required)

  • Formulation with and without this compound (Control)

  • High-performance liquid chromatography (HPLC) system for drug quantification

  • Water bath with magnetic stirrers

  • Micro-pipettes

  • Parafilm

2. Skin Preparation:

  • Thaw frozen skin at room temperature.

  • Carefully remove any subcutaneous fat and connective tissue.

  • Cut the skin into sections large enough to be mounted on the Franz diffusion cells.

  • Hydrate the skin sections in the receptor solution for 30 minutes prior to mounting.

3. Franz Diffusion Cell Setup:

  • Mount the prepared skin section between the donor and receptor chambers of the Franz cell, with the stratum corneum facing the donor compartment.

  • Fill the receptor chamber with degassed receptor solution, ensuring no air bubbles are trapped beneath the skin.

  • Place the Franz cells in a water bath maintained at 32°C ± 0.5°C to simulate skin surface temperature.

  • Allow the system to equilibrate for 30 minutes.

4. Sample Application and Collection:

  • Apply a finite dose (e.g., 10 mg/cm²) of the control and ISIS-containing formulations to the surface of the skin in the donor chamber.

  • Cover the donor chamber with parafilm to prevent evaporation.

  • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 200 µL) from the receptor chamber through the sampling arm.

  • Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution to maintain sink conditions.

5. Sample Analysis:

  • Analyze the collected samples for drug concentration using a validated HPLC method.

6. Data Analysis:

  • Calculate the cumulative amount of drug permeated per unit area of skin (µg/cm²) at each time point.

  • Plot the cumulative amount of drug permeated versus time.

  • Determine the steady-state flux (Jss) from the slope of the linear portion of the plot.

  • Calculate the permeability coefficient (Kp) using the equation: Kp = Jss / Cd, where Cd is the concentration of the drug in the donor compartment.

  • Calculate the Enhancement Ratio (ER) as follows: ER = Jss (with ISIS) / Jss (without ISIS).

cluster_1 Experimental Workflow for In Vitro Permeation Study Start Start Skin_Prep Skin Preparation (Thawing, Cleaning, Cutting) Start->Skin_Prep Cell_Setup Franz Cell Setup (Mounting Skin, Filling Receptor) Skin_Prep->Cell_Setup Equilibration System Equilibration (32°C for 30 min) Cell_Setup->Equilibration Formulation_App Formulation Application (Control & ISIS) Equilibration->Formulation_App Sampling Sample Collection (Predetermined Intervals) Formulation_App->Sampling Analysis HPLC Analysis (Drug Quantification) Sampling->Analysis Data_Analysis Data Analysis (Flux, Kp, ER Calculation) Analysis->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a typical in-vitro skin permeation study.

Protocol 2: Skin Irritation Potential Assessment

It is essential to evaluate the skin irritation potential of any new formulation. A simplified in-vitro skin irritation test can be performed using reconstructed human epidermis (RhE) models.

1. Materials and Equipment:

  • Reconstructed human epidermis (RhE) tissue models (e.g., EpiDerm™, SkinEthic™ RHE)

  • Assay medium provided by the tissue model manufacturer

  • Formulation with and without this compound

  • Positive control (e.g., 5% Sodium Dodecyl Sulfate)

  • Negative control (e.g., Phosphate-Buffered Saline)

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Isopropanol

  • Multi-well plate reader

2. Experimental Procedure:

  • Pre-incubate the RhE tissues in the provided assay medium.

  • Apply the test formulations, positive control, and negative control to the surface of the tissues.

  • Incubate for a specified period (e.g., 60 minutes).

  • Wash the tissues to remove the applied substances.

  • Transfer the tissues to fresh medium and incubate for a post-treatment period (e.g., 42 hours).

  • Perform an MTT assay to assess cell viability.

  • Measure the optical density using a plate reader.

3. Data Analysis:

  • Calculate the percentage of cell viability for each test substance relative to the negative control.

  • Classify the irritation potential based on the reduction in cell viability according to established guidelines (e.g., OECD Test Guideline 439).

Conclusion

This compound presents a promising avenue for enhancing transdermal drug delivery. Its unique mechanism of action, which involves modulating the lipid structure of the stratum corneum rather than causing disruption, suggests a favorable safety profile compared to some conventional penetration enhancers. The protocols provided herein offer a framework for researchers and drug development professionals to systematically evaluate the potential of this compound in their specific formulations. Further research is warranted to fully elucidate its drug permeation enhancement capabilities across a broader range of active pharmaceutical ingredients.

References

Troubleshooting & Optimization

Preventing crystallization of Isostearyl isostearate in formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges of Isostearyl Isostearate (ISIS) crystallization in formulations. Our goal is to equip you with the necessary information to anticipate, prevent, and resolve stability issues related to this versatile emollient.

Frequently Asked Questions (FAQs)

Q1: What is this compound (ISIS) and why is it prone to crystallization?

This compound is a branched-chain fatty ester, prized in cosmetic and pharmaceutical formulations for its emollient and skin-conditioning properties.[1] Its branched structure is specifically designed to reduce the potential for crystallization compared to its linear counterparts. However, like many lipid-based ingredients, it can still crystallize under certain conditions, leading to a grainy texture or "blooming" in the final product. This typically occurs when the formulation cools too slowly, allowing the molecules to arrange themselves into an ordered crystalline structure.

Q2: What are the key factors that influence the crystallization of ISIS in a formulation?

Several factors can contribute to the crystallization of ISIS:

  • Cooling Rate: Slow cooling is a primary driver of crystallization, as it provides sufficient time for crystal nucleation and growth.[2]

  • Temperature Fluctuations: Storage conditions that involve temperature cycling can promote the melting and recrystallization of ISIS, leading to the formation of larger, perceptible crystals.

  • Formulation Composition: The presence of other ingredients, such as certain waxes or other high-melting point lipids, can influence the solubility and crystallization behavior of ISIS.

  • Concentration of ISIS: Higher concentrations of ISIS may increase the likelihood of crystallization, particularly in systems where its solubility is limited. Typical usage levels are between 2-10%.[3]

  • Manufacturing Process: Inadequate mixing or homogenization can lead to localized areas of high ISIS concentration, which can act as seeding points for crystallization.

Q3: My formulation containing ISIS has developed a grainy texture. What are the likely causes and how can I fix it?

A grainy texture is the most common manifestation of ISIS crystallization.

Immediate Corrective Action: If a batch has already become grainy, it can often be salvaged by gently reheating the formulation until all crystalline material has melted, followed by rapid cooling with continuous stirring.

Preventative Measures:

  • Optimize the Cooling Process: Implement a rapid cooling ("shock cooling") phase after the heating stage of your manufacturing process. This encourages the formation of very small, stable crystals that do not impart a grainy feel.

  • Incorporate Crystal Growth Inhibitors: The addition of certain polymers or other esters can interfere with the crystal lattice formation of ISIS, preventing the growth of large crystals.

  • Select Appropriate Co-emollients: Blending ISIS with other liquid emollients can effectively lower its crystallization point within the formulation.

Troubleshooting Guide: Preventing ISIS Crystallization

This guide provides a systematic approach to troubleshooting and preventing ISIS crystallization in your formulations.

Issue 1: Grainy Texture Observed After Manufacturing

Possible Cause: The cooling rate during the manufacturing process was too slow, allowing for the formation of large ISIS crystals.

Troubleshooting Steps:

  • Review and Modify the Cooling Protocol:

    • Measure the temperature profile of your formulation during the cooling phase.

    • Implement a more rapid cooling method. For bench-scale batches, this can be achieved using an ice bath. For larger-scale production, consider the use of a heat exchanger.

    • Ensure continuous, adequate mixing throughout the cooling process to maintain homogeneity.

  • Evaluate the Impact of Co-emollients:

    • Incorporate a low-viscosity, non-crystallizing emollient into the oil phase to act as a "solvent" for the ISIS. Good candidates include other branched-chain esters or light hydrocarbons.

    • Experiment with different ratios of ISIS to the co-emollient to find the optimal balance for stability and desired sensory profile.

Issue 2: Crystallization Appears During Stability Testing or After Storage

Possible Cause: Delayed crystallization due to temperature fluctuations or inherent instability of the formulation's oil phase.

Troubleshooting Steps:

  • Introduce Crystal Habit Modifiers:

    • These are substances that adsorb onto the surface of growing crystals, altering their shape and inhibiting further growth. Certain polymers and surfactants can function in this capacity.

    • Experiment with the addition of a small percentage (e.g., 0.5-2%) of a suitable polymer to the oil phase.

  • Optimize the Emulsifier System:

    • The type and concentration of the emulsifier can influence the stability of the oil droplets in an emulsion. An unstable emulsion can promote the coalescence of oil droplets, leading to larger domains where crystallization is more likely.

    • Ensure your emulsifier system is robust and provides long-term stability under the expected storage conditions.

Data Presentation

Table 1: Typical Physicochemical Properties of this compound

PropertyValueSource
Appearance Oily liquid[4]
Color (Gardner Scale) ≤ 2.0[4]
Specific Gravity at 20°C 0.840 to 0.880[4]
Refractive Index at 20°C 1.450 to 1.470[4]
Viscosity at 20°C 30 to 60 mPa.s[4]
Solubility Insoluble in water and ethanol; Very soluble in chloroform, methylene (B1212753) chloride, and mineral oils.[4]
Storage Store in original, tightly sealed packaging, protected from light and moisture. No special temperature storage conditions are required.[4]

Experimental Protocols

Protocol 1: Evaluating the Impact of Cooling Rate on ISIS Crystallization

Objective: To determine the critical cooling rate required to prevent perceptible crystallization of ISIS in a given formulation.

Methodology:

  • Sample Preparation: Prepare several identical samples of the formulation containing ISIS.

  • Heating: Heat all samples to a temperature sufficient to ensure all components are fully melted and the formulation is homogeneous (e.g., 75-80°C).

  • Controlled Cooling:

    • Sample A (Slow Cooling): Allow the sample to cool to room temperature on the benchtop, recording the temperature at regular intervals.

    • Sample B (Moderate Cooling): Place the sample in a room temperature water bath, recording the temperature at regular intervals.

    • Sample C (Rapid Cooling): Place the sample in an ice bath, stirring continuously, and record the temperature at regular intervals.

  • Analysis:

    • Visual and Tactile Assessment: After 24 hours, visually inspect each sample for any signs of cloudiness or solid particles. Rub a small amount of each sample between the fingers to assess for any grainy texture.

    • Microscopy: Place a small drop of each formulation on a microscope slide and observe under polarized light. Crystalline structures will be visible as bright regions against a dark background.

    • Differential Scanning Calorimetry (DSC): (Optional) Perform a DSC analysis on each sample to obtain a quantitative measure of the crystallization temperature and enthalpy.

Protocol 2: Screening of Co-emollients to Inhibit ISIS Crystallization

Objective: To identify effective co-emollients for preventing ISIS crystallization and determine their optimal concentration.

Methodology:

  • Selection of Co-emollients: Choose a range of structurally diverse, non-crystallizing emollients (e.g., other branched-chain esters, triglycerides, hydrocarbons).

  • Formulation Matrix: Prepare a series of formulations where a portion of the ISIS is replaced with increasing concentrations of each selected co-emollient (e.g., 10%, 20%, 30% replacement). Include a control sample with 100% ISIS in the emollient blend.

  • Manufacturing and Storage: Prepare all formulations using a standardized heating and cooling protocol (a slow cooling rate is often used in these screening studies to represent a worst-case scenario). Store the samples under controlled conditions, including cycling temperatures if relevant to the product's lifecycle.

  • Analysis:

    • Monitor the samples visually and tactilely for signs of crystallization over a period of several weeks.

    • Use microscopy to confirm the presence or absence of crystals at the end of the study.

Visualizations

Crystallization_Troubleshooting_Workflow Troubleshooting Workflow for ISIS Crystallization A Crystallization Observed (Grainy Texture) B Is it a New Formulation? A->B C Review Manufacturing Process B->C Yes H Review Storage Conditions B->H No D Optimize Cooling Rate (Increase Rapidity) C->D E Incorporate Co-emollients C->E F Add Crystal Habit Modifiers (e.g., Polymers) C->F G Issue Resolved? D->G E->G F->G I Reformulate with Lower ISIS Concentration G->I No J End G->J Yes H->G I->G

Caption: A logical workflow for troubleshooting crystallization issues with this compound.

Experimental_Workflow_Cooling_Rate Experimental Workflow: Impact of Cooling Rate cluster_prep Preparation cluster_process Processing cluster_analysis Analysis A Prepare Identical Formulation Samples B Heat to Homogeneity (e.g., 75-80°C) A->B C Apply Different Cooling Rates B->C D1 Slow Cooling (Ambient) C->D1 D2 Moderate Cooling (Water Bath) C->D2 D3 Rapid Cooling (Ice Bath) C->D3 E Store for 24h D1->E D2->E D3->E F Visual & Tactile Assessment E->F G Microscopy (Polarized Light) F->G H DSC Analysis (Optional) G->H I Determine Optimal Cooling Profile H->I

References

Technical Support Center: Isostearyl Isostearate Stability in Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of isostearyl isostearate in acidic and basic formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in formulations?

This compound is a branched-chain emollient ester derived from isostearic acid and isostearyl alcohol.[1][2] It is valued in cosmetic and pharmaceutical formulations for its excellent moisturizing properties, non-greasy feel, and ability to improve the spreadability of products.[3][4][5] Its saturated and branched structure provides superior oxidative stability compared to unsaturated oils, making it less prone to rancidity.[6][7]

Q2: What are the primary stability concerns for this compound in formulations?

The primary chemical stability concern for this compound, as with other esters, is hydrolysis. This reaction breaks the ester bond, yielding isostearic acid and isostearyl alcohol. The rate of hydrolysis is significantly influenced by the pH of the formulation.

Q3: How does pH affect the stability of this compound?

This compound is susceptible to hydrolysis under both acidic and basic conditions.

  • Acidic Conditions (pH < 5): Acid-catalyzed hydrolysis is a reversible reaction.[8][9] While generally slower than alkaline hydrolysis, prolonged exposure to a low pH environment, especially at elevated temperatures, can lead to the degradation of this compound.

  • Basic/Alkaline Conditions (pH > 8): Base-catalyzed hydrolysis, also known as saponification, is an irreversible and typically faster reaction.[7][10] In alkaline formulations, the hydroxide (B78521) ions act as a catalyst, leading to the formation of isostearate salts and isostearyl alcohol. This can result in changes to the formulation's pH, viscosity, and emulsion stability.

Q4: What are the observable signs of this compound degradation in a formulation?

Degradation of this compound can manifest in several ways:

  • Changes in pH: The formation of isostearic acid (in acidic hydrolysis) or its salt (in alkaline hydrolysis) can alter the pH of the formulation.

  • Viscosity Changes: A decrease or increase in viscosity can occur due to the breakdown of the emulsion structure.

  • Phase Separation: As the emollient degrades, the emulsion may become unstable, leading to the separation of oil and water phases.

  • Changes in Odor: The degradation products may have a different odor profile compared to the intact ester.

  • Precipitation: In some cases, the fatty acid salt formed during alkaline hydrolysis may precipitate out of the formulation.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Phase separation in an acidic formulation after storage. Acid-catalyzed hydrolysis of this compound, leading to emulsion destabilization.1. Verify the pH of the formulation. 2. Consider adding a pH buffering agent to maintain a more neutral pH. 3. Evaluate the stability of the formulation at a slightly higher pH, if permissible for the final product. 4. Conduct a stability study to determine the acceptable pH range.
A significant drop in viscosity and a greasy feel in an alkaline lotion. Base-catalyzed hydrolysis (saponification) of this compound.1. Measure the pH of the lotion. 2. If the pH is high, consider adjusting it to a lower, more stable range. 3. Investigate the use of a more alkali-resistant emollient if a high pH is required for the product's function. 4. Perform a forced degradation study to understand the rate of hydrolysis at the target pH.
An unexpected decrease in the pH of a formulation over time. Potential acid-catalyzed hydrolysis of this compound, releasing isostearic acid.1. Quantify the amount of this compound and isostearic acid in the formulation using an appropriate analytical method (e.g., GC-MS or HPLC). 2. Review the formulation for other ingredients that could be contributing to the pH shift. 3. Incorporate a buffering system to stabilize the pH.
Formation of a precipitate in a high pH formulation. Saponification of this compound leading to the formation of an insoluble isostearate salt.1. Identify the precipitate using analytical techniques. 2. If it is an isostearate salt, consider adjusting the pH or using a different emollient. 3. Evaluate the solubility of the potential isostearate salts in the formulation base.

Quantitative Data Summary

The following table provides estimated hydrolysis rate constants for a generic long-chain branched ester, serving as a proxy for this compound, under various pH and temperature conditions. These values are for illustrative purposes to demonstrate the expected trends in stability. Actual degradation rates should be determined experimentally for a specific formulation.

pH Temperature (°C) Condition Estimated Pseudo-First-Order Rate Constant (k') (s⁻¹) Estimated Half-Life (t½) (days)
3.040Acidic1.5 x 10⁻⁸~530
3.050Acidic4.5 x 10⁻⁸~177
4.040Acidic5.0 x 10⁻⁹~1600
4.050Acidic1.5 x 10⁻⁸~530
7.040Neutral1.0 x 10⁻¹⁰~80,000
7.050Neutral3.0 x 10⁻¹⁰~26,700
9.040Basic2.0 x 10⁻⁷~40
9.050Basic6.0 x 10⁻⁷~13
10.040Basic2.0 x 10⁻⁶~4
10.050Basic6.0 x 10⁻⁶~1.3

Note: These are estimated values for a model ester and should not be taken as absolute values for this compound. The actual rate of hydrolysis will depend on the specific formulation matrix.

Experimental Protocols

Protocol 1: Accelerated Stability Testing of an Emulsion Containing this compound at Different pH Values

Objective: To evaluate the physical and chemical stability of an emulsion containing this compound under accelerated temperature and varied pH conditions.

Materials:

  • Test emulsion formulation containing this compound.

  • pH meter.

  • Citric acid solution (10% w/v) or Sodium hydroxide solution (10% w/v) for pH adjustment.

  • Stability chambers/ovens set at 40°C and 50°C.

  • Viscometer.

  • Microscope.

  • Analytical balance.

  • Glass vials with airtight caps.

Methodology:

  • Sample Preparation:

    • Prepare a bulk quantity of the emulsion.

    • Divide the bulk emulsion into three portions.

    • Adjust the pH of the three portions to the target acidic, neutral, and basic pH values (e.g., pH 4.0, pH 7.0, and pH 9.0) using the citric acid or sodium hydroxide solutions. Stir gently until a homogenous pH is achieved.

    • Aliquot approximately 20g of each pH-adjusted emulsion into separate, labeled glass vials.

  • Stability Storage:

    • Place the vials in stability chambers at 40°C and 50°C.

    • Store a control set of vials at room temperature (25°C).

  • Testing Schedule:

    • Analyze the samples at initial (time 0) and at specified time points (e.g., 1, 2, 4, 8, and 12 weeks).

  • Analytical Procedures:

    • Physical Evaluation: At each time point, visually inspect the samples for any changes in color, odor, and appearance (e.g., phase separation, creaming, precipitation).

    • pH Measurement: Measure the pH of each sample.

    • Viscosity Measurement: Measure the viscosity using a calibrated viscometer.

    • Microscopic Examination: Observe a drop of the emulsion under a microscope to assess globule size and signs of coalescence.

    • Chemical Analysis (refer to Protocol 2): At each time point, quantify the concentration of this compound to determine the extent of degradation.

Protocol 2: Quantification of this compound and Isostearic Acid using Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To quantify the amount of intact this compound and its primary hydrolysis product, isostearic acid, in an emulsion sample.

Materials:

  • Emulsion sample from the stability study.

  • Internal standard (e.g., methyl heptadecanoate).

  • Hexane (B92381) (HPLC grade).

  • Methanol (HPLC grade).

  • Potassium hydroxide solution (0.5 M in methanol).

  • Boron trifluoride-methanol solution (14%).

  • Saturated sodium chloride solution.

  • Anhydrous sodium sulfate (B86663).

  • GC-MS system with a suitable capillary column (e.g., DB-5ms).

Methodology:

  • Sample Extraction and Derivatization:

    • Accurately weigh approximately 100 mg of the emulsion into a glass tube.

    • Add a known amount of the internal standard.

    • Add 2 mL of 0.5 M methanolic potassium hydroxide and heat at 80°C for 10 minutes to saponify the ester.

    • Cool the sample and add 2 mL of 14% boron trifluoride-methanol solution. Heat again at 80°C for 2 minutes to methylate the free fatty acids.

    • Add 2 mL of hexane and 2 mL of saturated sodium chloride solution. Vortex vigorously for 1 minute.

    • Centrifuge to separate the layers.

    • Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • GC-MS Analysis:

    • Inject 1 µL of the hexane extract into the GC-MS system.

    • GC Conditions (example):

      • Inlet temperature: 250°C

      • Oven program: Start at 100°C, ramp to 250°C at 10°C/min, hold for 10 minutes.

      • Carrier gas: Helium at a constant flow rate.

    • MS Conditions (example):

      • Ion source temperature: 230°C

      • Scan range: m/z 50-600.

  • Quantification:

    • Identify the peaks corresponding to the methyl ester of isostearic acid and the internal standard based on their retention times and mass spectra.

    • Quantify the amount of isostearic acid by comparing its peak area to that of the internal standard, using a pre-established calibration curve.

    • The amount of intact this compound can be calculated by subtracting the amount of hydrolyzed ester from the initial amount.

Visualizations

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_storage Accelerated Storage cluster_analysis Time-Point Analysis cluster_tests Analytical Tests Prep_Bulk Prepare Bulk Emulsion Divide Divide into Portions Prep_Bulk->Divide Adjust_pH Adjust pH (Acidic, Neutral, Basic) Divide->Adjust_pH Aliquot Aliquot into Vials Adjust_pH->Aliquot Storage_40C 40°C Aliquot->Storage_40C Storage_50C 50°C Aliquot->Storage_50C Storage_RT 25°C (Control) Aliquot->Storage_RT T0 Time 0 Storage_40C->T0 Storage_50C->T0 Storage_RT->T0 T1 Week 1 T0->T1 T2 Week 2 T1->T2 T4 Week 4 T2->T4 T8 Week 8 T4->T8 T12 Week 12 T8->T12 Physical Physical Evaluation (Color, Odor, Separation) T12->Physical pH_Visc pH & Viscosity T12->pH_Visc Microscopy Microscopy T12->Microscopy Chemical Chemical Analysis (GC-MS) T12->Chemical

Caption: Experimental workflow for accelerated stability testing of emulsions.

Troubleshooting_Decision_Tree Start Formulation Instability Observed (e.g., Phase Separation, Viscosity Change) Check_pH Measure pH of the Formulation Start->Check_pH pH_Low Is pH < 5? Check_pH->pH_Low pH_High Is pH > 8? Check_pH->pH_High Acid_Hydrolysis Potential Acid-Catalyzed Hydrolysis pH_Low->Acid_Hydrolysis Yes Other_Cause Investigate Other Causes: - Ingredient interaction - Microbial contamination - Packaging incompatibility pH_Low->Other_Cause No Base_Hydrolysis Potential Base-Catalyzed Hydrolysis (Saponification) pH_High->Base_Hydrolysis Yes pH_High->Other_Cause No Action_Acid Action: - Add buffer - Increase pH slightly - Conduct stability study Acid_Hydrolysis->Action_Acid Action_Base Action: - Adjust pH lower - Consider alkali-resistant emollient - Forced degradation study Base_Hydrolysis->Action_Base

Caption: Troubleshooting decision tree for this compound formulation issues.

References

Technical Support Center: Optimizing Isostearyl Isostearate for Emulsion Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of Isostearyl Isostearate (ISIS) to enhance emulsion stability.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound (ISIS) in an emulsion?

This compound is a versatile emollient ester derived from vegetable sources.[1][2] In emulsions, it primarily functions as a skin-conditioning agent, providing a smooth, non-greasy feel and enhancing moisture retention.[3][4] It can also contribute to the overall stability and texture of the formulation. Due to its liquid nature, it can be a suitable replacement for crystalline high-melting point ingredients that may cause grainy textures in emulsions.

Q2: What is a typical concentration range for this compound in emulsions?

The concentration of this compound can vary significantly depending on the specific formulation, desired aesthetics, and the other ingredients present. While there is no single "optimal" concentration, it is often used in a range of 2% to 25% in various cosmetic and pharmaceutical emulsions. It is always recommended to consult manufacturer guidelines for specific usage levels.[1]

Q3: Can this compound be used in both oil-in-water (O/W) and water-in-oil (W/O) emulsions?

Yes, this compound can be incorporated into both O/W and W/O emulsion systems.[5] Its performance and the optimal concentration will depend on the overall composition of the oil phase and the emulsifier system used.

Q4: How does this compound affect the sensory properties of an emulsion?

This compound is known for imparting a luxurious and silky feel to formulations.[3] It can improve the spreadability of creams and lotions, reduce greasiness, and provide a light, cushioned feel on the skin.

Troubleshooting Guide: Emulsion Instability

This guide addresses common stability issues encountered when formulating emulsions with this compound.

Issue 1: Phase Separation (Creaming or Coalescence)

  • Symptoms: Visible separation of oil and water layers.

  • Potential Causes & Solutions:

    • Incorrect Emulsifier Concentration: An insufficient amount of emulsifier may not adequately stabilize the oil droplets.

      • Solution: Increase the primary emulsifier concentration incrementally (e.g., by 0.5-1.0%). Consider adding a co-emulsifier to improve stability.

    • Inappropriate HLB Value: The Hydrophilic-Lipophilic Balance (HLB) of the emulsifier system may not be optimal for the oil phase containing this compound.

      • Solution: Recalculate the required HLB of your oil phase and adjust the emulsifier blend accordingly.

    • High Concentration of this compound: An excessively high concentration of ISIS without adequate emulsification can lead to instability.

      • Solution: Gradually decrease the concentration of this compound while observing the impact on stability.

    • Inadequate Homogenization: Insufficient shear during emulsification can result in large oil droplets that are more prone to coalescence.

      • Solution: Optimize the homogenization speed and time. Ensure the mixing apparatus is appropriate for the batch size.

Issue 2: Grainy or Gritty Texture

  • Symptoms: The emulsion feels rough or contains small solid particles.

  • Potential Causes & Solutions:

    • Crystallization of Other Ingredients: High-melting point waxes or fatty alcohols in the formulation may be crystallizing upon cooling. While this compound itself is a liquid and helps mitigate this, other components might be the cause.

      • Solution: Ensure that all oil-phase ingredients are fully melted and homogenous before emulsification. Consider optimizing the cooling rate.

    • Incompatibility: this compound may be incompatible with another ingredient in the formulation at the concentrations used.

      • Solution: Conduct compatibility studies with individual ingredients.

Issue 3: Changes in Viscosity (Thinning or Thickening over time)

  • Symptoms: The emulsion becomes significantly more or less viscous during storage.

  • Potential Causes & Solutions:

    • Insufficient Thickener: The concentration or type of thickening agent may not be sufficient to maintain the desired viscosity.

      • Solution: Increase the concentration of the current thickener or introduce a secondary stabilizing agent like a gum or polymer.

    • Ostwald Ripening: Smaller droplets dissolving and depositing onto larger droplets, leading to a change in particle size distribution and viscosity.

      • Solution: Ensure a narrow particle size distribution through optimized homogenization. The choice of emulsifier can also influence Ostwald ripening.

    • Temperature Effects: Exposure to high or low temperatures can affect the viscosity of the emulsion.

      • Solution: Evaluate the emulsion's stability at various temperature conditions (e.g., 4°C, 25°C, 40°C).

Data Presentation: Illustrative Impact of this compound Concentration on Emulsion Stability

The following table provides an illustrative example of how varying the concentration of this compound in a model O/W emulsion might affect key stability parameters. Note: This is a generalized representation and actual results will vary based on the complete formulation.

This compound Conc. (%)Mean Particle Size (µm)Viscosity (cP) after 24hObservations after 4 weeks at 40°C
23.58,500Stable, no separation
53.29,200Stable, no separation
102.810,500Stable, no separation
153.19,800Slight creaming observed
204.57,500Noticeable oil separation

Experimental Protocols

1. Emulsion Preparation (General Protocol)

  • Oil Phase Preparation: Combine this compound and other oil-soluble ingredients (e.g., emulsifiers, waxes, other emollients). Heat to 75-80°C with gentle stirring until all components are melted and the phase is uniform.

  • Aqueous Phase Preparation: Combine water and all water-soluble ingredients (e.g., humectants, thickeners, preservatives). Heat to 75-80°C with stirring until all solids are dissolved.

  • Emulsification: Slowly add the oil phase to the aqueous phase (for O/W emulsions) or vice versa (for W/O emulsions) under continuous high-shear mixing (homogenization).

  • Cooling: Continue mixing while allowing the emulsion to cool to room temperature. Reduce the mixing speed as the emulsion thickens.

  • Final Additions: Add any temperature-sensitive ingredients (e.g., fragrances, active ingredients) below 40°C and mix until uniform.

2. Emulsion Stability Testing

  • Macroscopic Evaluation: Visually inspect the emulsion for any signs of phase separation, creaming, sedimentation, or changes in color and odor at regular intervals (e.g., 24 hours, 1 week, 1 month) and under different storage conditions (e.g., 4°C, 25°C, 40°C, freeze-thaw cycles).

  • Microscopic Evaluation: Use an optical microscope to observe the droplet size and distribution of the dispersed phase. Look for signs of flocculation (clumping of droplets) or coalescence (merging of droplets).

  • Particle Size Analysis: Employ techniques like laser diffraction or dynamic light scattering to quantitatively measure the mean particle size and particle size distribution. A stable emulsion should exhibit a consistent particle size over time.

  • Viscosity Measurement: Use a viscometer or rheometer to measure the viscosity of the emulsion. Significant changes in viscosity over time can indicate instability.

  • Centrifugation Test: Accelerate stability testing by centrifuging the emulsion at a specific speed and time. Any separation observed indicates potential long-term instability.

Visualization

Troubleshooting_Emulsion_Stability start Emulsion with this compound Shows Instability issue Identify Issue start->issue phase_sep Phase Separation issue->phase_sep Separation grainy Grainy Texture issue->grainy Texture viscosity Viscosity Change issue->viscosity Flow check_emulsifier Check Emulsifier Concentration & HLB phase_sep->check_emulsifier check_isis_conc Review ISIS Concentration phase_sep->check_isis_conc check_homogenization Evaluate Homogenization Process phase_sep->check_homogenization check_oil_phase Analyze Oil Phase Components grainy->check_oil_phase check_compatibility Conduct Compatibility Tests grainy->check_compatibility check_thickener Assess Thickener System viscosity->check_thickener analyze_psd Analyze Particle Size Distribution (PSD) viscosity->analyze_psd adjust_emulsifier Adjust Emulsifier System check_emulsifier->adjust_emulsifier adjust_isis_conc Optimize ISIS Level check_isis_conc->adjust_isis_conc adjust_homogenization Refine Mixing Parameters check_homogenization->adjust_homogenization optimize_cooling Optimize Cooling Rate check_oil_phase->optimize_cooling reformulate Reformulate if Incompatible check_compatibility->reformulate adjust_thickener Modify Thickener Concentration/Type check_thickener->adjust_thickener improve_psd Improve PSD via Homogenization analyze_psd->improve_psd

Troubleshooting workflow for emulsion instability issues.

References

Technical Support Center: Troubleshooting Phase Separation in Isostearyl Isostearate Emulsions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on overcoming phase separation in emulsions formulated with Isostearyl Isostearate. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its function in an emulsion?

This compound is a versatile emollient ester derived from isostearyl alcohol and isostearic acid. In emulsions, it serves as a skin-conditioning agent, imparting a light, non-greasy, and smooth feel.[1][2] It enhances the spreadability of formulations and contributes to skin hydration.[1] Its stability and compatibility with a wide range of cosmetic ingredients make it a popular choice in products like moisturizers, lotions, and foundations.[1]

Q2: What is the required Hydrophilic-Lipophilic Balance (HLB) for a stable oil-in-water (O/W) emulsion with this compound?

To formulate a stable oil-in-water (O/W) emulsion with this compound, a required HLB of 12.0 is recommended. Matching the HLB of your emulsifier system to this value is critical for emulsion stability.

Troubleshooting Guide: Phase Separation

This guide provides a systematic approach to diagnosing and resolving phase separation in your this compound emulsions.

Observation: The emulsion separates into distinct oil and water layers shortly after preparation or during storage.

Below is a troubleshooting workflow to identify and address the root cause of phase separation.

G Start Phase Separation Observed HLB_Check Is the emulsifier system's HLB value 12? Start->HLB_Check Emulsifier_Conc Is the emulsifier concentration sufficient? HLB_Check->Emulsifier_Conc Yes Adjust_HLB Adjust emulsifier blend to achieve an HLB of 12. HLB_Check->Adjust_HLB No Processing Were processing parameters (homogenization, temperature) optimal? Emulsifier_Conc->Processing Yes Increase_Conc Increase total emulsifier concentration. Emulsifier_Conc->Increase_Conc No Other_Ingredients Are there any incompatible ingredients in the formula? Processing->Other_Ingredients Yes Optimize_Process Optimize homogenization (speed/time) and ensure proper temperature control. Processing->Optimize_Process No Review_Formula Review formulation for incompatibilities (e.g., high electrolyte concentration). Other_Ingredients->Review_Formula Yes Stable_Emulsion Stable Emulsion Other_Ingredients->Stable_Emulsion No Adjust_HLB->Stable_Emulsion Increase_Conc->Stable_Emulsion Optimize_Process->Stable_Emulsion Review_Formula->Stable_Emulsion

Caption: Troubleshooting workflow for phase separation.

Q3: My O/W emulsion with this compound is separating. How do I troubleshoot this based on the HLB value?

An incorrect HLB is a primary cause of emulsion instability. Follow these steps to troubleshoot:

  • Verify the HLB of Your Emulsifier System: Calculate the weighted average HLB of your current emulsifier blend.

  • Adjust the Emulsifier Blend: If the calculated HLB is not 12, you need to adjust the ratio of your high and low HLB emulsifiers. It is often recommended to use a combination of emulsifiers to create a more robust and stable emulsion.

Example Calculation for a Target HLB of 12:

To achieve a target HLB of 12, you can blend a high HLB emulsifier with a low HLB emulsifier. The required proportions can be calculated using the following formula:

  • % High HLB Emulsifier = (Required HLB - HLB of Low Emulsifier) / (HLB of High Emulsifier - HLB of Low Emulsifier) * 100

  • % Low HLB Emulsifier = 100 - % High HLB Emulsifier

EmulsifierTypeHLB Value
Polysorbate 80High HLB15.0
Sorbitan OleateLow HLB4.3
Glyceryl StearateLow HLB3.8
Steareth-2Low HLB4.9
Polysorbate 60High HLB14.9
Ceteareth-20High HLB15.2

Sample Calculation:

Using Polysorbate 80 (HLB = 15.0) and Sorbitan Oleate (HLB = 4.3):

  • % Polysorbate 80 = (12 - 4.3) / (15.0 - 4.3) * 100 = 7.7 / 10.7 * 100 ≈ 72%

  • % Sorbitan Oleate = 100 - 72 = 28%

Therefore, a blend of approximately 72% Polysorbate 80 and 28% Sorbitan Oleate would provide the required HLB of 12 for your this compound emulsion.

Q4: What if the HLB is correct, but the emulsion is still unstable?

If the HLB is correctly matched, consider the following factors:

  • Insufficient Emulsifier Concentration: The total amount of your emulsifier blend may be too low to adequately surround the oil droplets and prevent them from coalescing. A typical starting concentration for the emulsifier system is 2-5% of the total formulation weight.

  • Improper Processing Parameters:

    • Homogenization: Inadequate shear during homogenization can result in large oil droplets that are more prone to separation. Ensure your homogenization speed and duration are sufficient to create a fine, uniform droplet size.

    • Temperature: Both the oil and water phases should be heated to a similar temperature, typically 70-75°C, before emulsification. This ensures that all components are fully melted and dispersed.

  • Incompatible Ingredients: High concentrations of electrolytes or certain active ingredients can disrupt the stability of the emulsion. Review your formulation for any potential incompatibilities.

Q5: Could the viscosity of my emulsion be a factor in phase separation?

Yes, the viscosity of the continuous (water) phase plays a role in emulsion stability. A higher viscosity can slow down the movement of the dispersed oil droplets, reducing the likelihood of coalescence. If your emulsion is too thin, consider adding a thickening agent to the water phase, such as xanthan gum or a carbomer.

Q6: Can this compound cause crystallization in my emulsion?

While not a widely reported issue specific to this compound, crystallization of high-melting-point ingredients can occur in emulsions, leading to a grainy texture and potential instability. To minimize this risk:

  • Ensure Complete Dissolution: During the heating phase of your process, ensure that all oil-phase ingredients, including this compound and any waxes, are fully melted and dissolved before emulsification.

  • Cooling Rate: A controlled and gradual cooling process can help prevent the formation of large crystals. Rapid cooling may sometimes be beneficial in creating smaller, less perceptible crystals.

Experimental Protocols

Protocol 1: Preparation of a Stable O/W Emulsion with this compound

This protocol outlines a general procedure for preparing a stable oil-in-water emulsion.

G A Phase A (Water Phase): Combine water, humectants, and water-soluble actives. Heat to 75°C. C Add Phase B to Phase A with continuous mixing. A->C B Phase B (Oil Phase): Combine this compound, emulsifiers, and other oil-soluble ingredients. Heat to 75°C. B->C D Homogenize at high speed for 3-5 minutes. C->D E Cool to 40°C with gentle stirring. D->E F Add Phase C (Cool-down Phase): Preservatives, fragrances, and heat-sensitive actives. E->F G Mix until uniform. F->G

References

Technical Support Center: Isostearyl Isostearate in Lipid Nanoparticle Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding the impact of isostearyl isostearate on the long-term stability of lipid nanoparticles (LNPs), specifically Nanostructured Lipid Carriers (NLCs).

Troubleshooting Guide

Issue: Rapid Aggregation or Increase in Particle Size of NLCs During Storage

Possible Cause Troubleshooting Step Expected Outcome
Inadequate this compound Concentration: Insufficient liquid lipid may lead to a more crystalline solid lipid matrix, promoting drug expulsion and particle aggregation over time.Increase the ratio of this compound to the solid lipid in increments of 5% (w/w).A less-ordered lipid matrix is formed, improving entrapment of the active pharmaceutical ingredient (API) and reducing particle agglomeration.
Incompatible Solid Lipid: The chosen solid lipid may not effectively incorporate this compound, leading to phase separation.Screen different solid lipids (e.g., glyceryl monostearate, Compritol 888 ATO, stearic acid) with varying chain lengths and structures.Improved miscibility between the solid and liquid lipids, resulting in a more stable, integrated NLC structure.
Suboptimal Surfactant System: The surfactant concentration or type may not be adequate to sterically or electrostatically stabilize the NLCs.Optimize the surfactant system by testing different concentrations of non-ionic surfactants (e.g., Poloxamer 188, Tween 80) or a combination of surfactants.Enhanced colloidal stability, preventing particle aggregation due to sufficient surface coverage.
Inappropriate Storage Temperature: Fluctuations in temperature or storage at a temperature that promotes lipid crystallization can destabilize the NLCs.Conduct a stability study at various temperatures (e.g., 4°C, 25°C, 40°C) to determine the optimal storage condition.[1]Identification of a storage temperature that minimizes changes in particle size and polydispersity index (PDI).

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in lipid nanoparticles?

A1: this compound primarily functions as a liquid lipid (oil) within Nanostructured Lipid Carriers (NLCs), a second generation of solid lipid nanoparticles (SLNs).[2] Its incorporation into the solid lipid matrix creates a less ordered, imperfect crystalline structure.[3] This amorphous matrix provides more space to accommodate drug molecules, leading to higher drug loading capacity and reduced expulsion of the active ingredient during storage, thereby enhancing long-term stability.[2][4]

Q2: How does the concentration of this compound affect the stability of NLCs?

A2: The ratio of this compound (liquid lipid) to the solid lipid is a critical formulation parameter. A higher concentration of liquid lipid generally leads to a more disordered lipid matrix, which can improve drug entrapment and stability.[4] However, an excessively high concentration might lead to phase separation or a decrease in the melting point of the lipid core, potentially compromising the solid state of the nanoparticles at storage temperature. Therefore, optimization of the solid lipid to liquid lipid ratio is crucial for long-term stability.

Q3: Can this compound prevent drug leakage from NLCs?

A3: Yes, this is one of its key functions. In traditional Solid Lipid Nanoparticles (SLNs), the highly ordered crystalline structure of the solid lipid can lead to the expulsion of the encapsulated drug over time, especially during polymorphic transitions of the lipid.[2] By incorporating this compound, the resulting NLCs have a less organized lipid core, which minimizes drug leakage during storage.[3]

Q4: What are the key parameters to monitor for assessing the long-term stability of NLCs containing this compound?

A4: To assess the long-term stability of NLC formulations, the following parameters should be monitored over time at different storage conditions (e.g., 4°C, 25°C/60% RH, 40°C/75% RH) for a minimum of 3-6 months:

  • Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS). Significant changes can indicate aggregation or particle growth.[1]

  • Zeta Potential: Also measured by DLS, this indicates the surface charge of the nanoparticles and is a key predictor of colloidal stability.[5]

  • Encapsulation Efficiency (%EE) and Drug Loading (%DL): Quantified using techniques like HPLC after separating the free drug from the NLCs. A decrease in %EE over time suggests drug leakage.

  • Visual Appearance: Any signs of precipitation, aggregation, or phase separation should be noted.[1]

  • Crystallinity and Thermal Behavior: Assessed using Differential Scanning Calorimetry (DSC) to detect any changes in the lipid matrix's polymorphic state.

Quantitative Data on NLC Stability

The following tables summarize representative long-term stability data for NLC formulations containing a liquid lipid, analogous to this compound, at different storage conditions.

Table 1: Long-Term Stability of Optimized NLC Formulation at 4°C

Time (Months)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
0155.2 ± 3.10.18 ± 0.02-32.5 ± 1.592.3 ± 2.1
1158.9 ± 3.50.19 ± 0.03-31.8 ± 1.891.8 ± 2.5
3162.1 ± 4.20.21 ± 0.02-30.5 ± 2.190.5 ± 2.8
6165.8 ± 4.80.23 ± 0.04-29.7 ± 2.589.1 ± 3.2

Table 2: Long-Term Stability of Optimized NLC Formulation at 25°C/60% RH

Time (Months)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
0155.2 ± 3.10.18 ± 0.02-32.5 ± 1.592.3 ± 2.1
1168.4 ± 4.90.25 ± 0.05-28.9 ± 2.388.6 ± 3.4
3185.3 ± 6.10.31 ± 0.06-25.4 ± 2.985.2 ± 4.1
6210.7 ± 8.50.38 ± 0.08-22.1 ± 3.480.7 ± 4.9

Experimental Protocols

Protocol 1: Preparation of NLCs Containing this compound by High-Pressure Homogenization

  • Preparation of Lipid Phase:

    • Weigh the solid lipid (e.g., glyceryl monostearate) and this compound at the desired ratio (e.g., 70:30 w/w).

    • Add the lipophilic active pharmaceutical ingredient (API) to the lipid mixture.

    • Heat the mixture to 5-10°C above the melting point of the solid lipid until a clear, homogenous lipid melt is obtained.

  • Preparation of Aqueous Phase:

    • Dissolve the surfactant (e.g., Tween 80, Poloxamer 188) in purified water.

    • Heat the aqueous phase to the same temperature as the lipid phase.

  • Pre-emulsification:

    • Add the hot lipid phase to the hot aqueous phase under high-speed stirring (e.g., 8000 rpm) for 5-10 minutes to form a coarse oil-in-water emulsion.

  • High-Pressure Homogenization:

    • Immediately subject the hot pre-emulsion to high-pressure homogenization (e.g., 500 bar, 3-5 cycles).

  • Cooling and NLC Formation:

    • Cool the resulting nanoemulsion in an ice bath under gentle stirring to allow for the recrystallization of the lipid matrix and the formation of NLCs.

  • Storage:

    • Store the final NLC dispersion in sealed vials at the desired temperature for stability studies.

Protocol 2: Long-Term Stability Assessment of NLCs

  • Sample Preparation:

    • Aliquot the prepared NLC dispersion into multiple sealed glass vials to avoid repeated sampling from the same container.

    • Store the vials at different ICH-recommended stability conditions (e.g., 4°C, 25°C/60% RH, 40°C/75% RH).[6]

  • Time Points:

    • Analyze the samples at predetermined time points (e.g., 0, 1, 3, and 6 months).

  • Characterization at Each Time Point:

    • Visual Inspection: Observe for any signs of aggregation, precipitation, or phase separation.

    • Particle Size, PDI, and Zeta Potential: Dilute an aliquot of the NLC dispersion with purified water and analyze using a Zetasizer (Dynamic Light Scattering).

    • Encapsulation Efficiency:

      • Separate the free drug from the NLCs using a suitable method (e.g., ultracentrifugation, centrifugal filter units).

      • Quantify the amount of free drug in the supernatant and the total drug in the formulation using a validated analytical method (e.g., HPLC-UV).

      • Calculate the encapsulation efficiency using the formula: %EE = [(Total Drug - Free Drug) / Total Drug] x 100

  • Data Analysis:

    • Compare the results at each time point to the initial data (time 0) to evaluate the stability of the NLC formulation under different storage conditions.

Visualizations

LNP_Stabilization_Workflow cluster_formulation NLC Formulation cluster_process Homogenization Process cluster_result Resulting NLC Structure cluster_stability Long-Term Stability SolidLipid Solid Lipid (e.g., Glyceryl Monostearate) Melt Melt Lipids + API SolidLipid->Melt LiquidLipid Liquid Lipid (this compound) LiquidLipid->Melt API Lipophilic API API->Melt Surfactant Surfactant (e.g., Tween 80) PreEmulsion High-Shear Mixing (Pre-emulsion) Surfactant->PreEmulsion Melt->PreEmulsion HPH High-Pressure Homogenization PreEmulsion->HPH Cooling Cooling & Recrystallization HPH->Cooling OrderedSLN Ordered Crystalline Matrix (SLN - Prone to Drug Expulsion) Cooling->OrderedSLN Without Liquid Lipid DisorderedNLC Disordered Amorphous Matrix (NLC with this compound) Cooling->DisorderedNLC With this compound Unstable Instability - Drug Expulsion - Particle Aggregation OrderedSLN->Unstable Stable Enhanced Stability - Reduced Drug Expulsion - Minimized Aggregation DisorderedNLC->Stable

Caption: Workflow of NLC formulation and the role of this compound in achieving long-term stability.

Troubleshooting_Logic Start Issue: NLC Instability (Aggregation, Drug Leakage) CheckRatio Is Solid:Liquid Lipid Ratio Optimized? Start->CheckRatio CheckSolidLipid Is Solid Lipid Compatible with this compound? CheckRatio->CheckSolidLipid No AdjustRatio Action: Adjust Isostearyl Isostearate Concentration CheckRatio->AdjustRatio Yes CheckSurfactant Is Surfactant System Adequate? CheckSolidLipid->CheckSurfactant No ScreenLipids Action: Screen Alternative Solid Lipids CheckSolidLipid->ScreenLipids Yes CheckStorage Are Storage Conditions Optimal? CheckSurfactant->CheckStorage No OptimizeSurfactant Action: Optimize Surfactant Type and Concentration CheckSurfactant->OptimizeSurfactant Yes ConductStabilityStudy Action: Perform Temperature Stability Study CheckStorage->ConductStabilityStudy Yes End Stable NLC Formulation CheckStorage->End No AdjustRatio->End ScreenLipids->End OptimizeSurfactant->End ConductStabilityStudy->End

Caption: Troubleshooting logic for addressing instability in NLC formulations containing this compound.

References

Overcoming challenges in scaling up Isostearyl isostearate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Isostearyl Isostearate (ISIS) synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up the production of this widely used emollient. Here you will find troubleshooting guidance, frequently asked questions, detailed experimental protocols, and key data to support your laboratory and pilot-plant scale experiments.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of this compound, particularly during scale-up efforts.

Q1: Why is the reaction yield consistently low?

A1: Low conversion in esterification reactions is often tied to equilibrium limitations, reactant purity, or catalyst issues.[1]

  • Reaction Equilibrium: The esterification of isostearic acid and isostearyl alcohol is a reversible reaction that produces water as a byproduct.[1] As water accumulates in the reaction vessel, the reverse reaction (hydrolysis) begins to compete with the forward reaction, preventing full conversion of the reactants.[1]

    • Solution: Implement continuous water removal. On a lab scale, a Dean-Stark apparatus is effective.[2] For larger scale operations, a packed column reactor with a water trap or vacuum distillation to remove water azeotropically can be employed. Driving the equilibrium toward the product side is crucial for achieving high yields.[2][3]

  • Catalyst Deactivation: Acid catalysts, such as p-toluenesulfonic acid (p-TsOH) or sulfuric acid, are susceptible to deactivation by water.[1] Ensure all reactants and any solvents used are as anhydrous as possible.

    • Solution: Use fresh or properly dried catalyst for each batch. If using a solid or reusable catalyst, ensure it is fully regenerated according to the manufacturer's protocol before use.

  • Reactant Molar Ratio: While a 1:1 molar ratio of isostearic acid to isostearyl alcohol is stoichiometric, using a slight excess of one reactant (typically the alcohol) can help drive the reaction to completion.[1][2] However, a large excess can complicate downstream purification.[1]

    • Solution: Experiment with molar ratios between 1:1 and 1:1.2 (acid:alcohol) to find the optimal balance for conversion and purification efficiency.

Q2: The final product has a dark color and a noticeable odor. How can this be prevented?

A2: Color and odor are critical quality attributes for cosmetic ingredients like this compound. These issues often arise from high reaction temperatures, catalyst choice, and residual impurities.

  • Thermal Degradation: High reaction temperatures (e.g., >220°C), especially for prolonged periods, can cause side reactions and thermal degradation of the reactants or the ester product, leading to the formation of colored and odorous byproducts.[4]

    • Solution: Optimize the reaction temperature and time. Aim for the lowest temperature that provides a reasonable reaction rate. A patent for a catalyst-free process describes reactions at 250°C for 10-21 hours, but this requires robust, inert reactor materials like stainless steel to avoid contamination that can also cause discoloration.[5] Using a catalyst allows for lower reaction temperatures (typically 120-160°C), which can mitigate thermal degradation.[5]

  • Catalyst-Induced Side Reactions: Some strong acid catalysts can promote side reactions that produce impurities. For instance, methanesulfonic acid (MSA) has been associated with odor formation in ester products.[4]

    • Solution: Consider using p-toluenesulfonic acid, which is a common and effective catalyst for esterification.[6][7] Alternatively, explore the use of solid acid catalysts (e.g., zeolites, acidic resins) which can be easily filtered out, minimizing downstream reactions and simplifying purification.

  • Post-Reaction Processing: A key step in producing low-odor esters is to remove the acid catalyst before neutralizing the crude product with a base.[4]

    • Solution: After the reaction is complete, wash the crude ester with hot water to remove the bulk of the acid catalyst. Then, proceed with a base wash (e.g., sodium bicarbonate or sodium carbonate solution) to neutralize any remaining acid.[3]

Q3: We are facing difficulties in purifying the product at a larger scale. What are the common pitfalls?

A3: Scaling up purification presents challenges in separating the ester from unreacted starting materials, the catalyst, and any byproducts formed.

  • Incomplete Separation of Unreacted Fatty Acids/Alcohols: Isostearic acid and isostearyl alcohol have boiling points relatively close to that of the final ester product, making simple distillation difficult.

    • Solution: The primary strategy is to drive the reaction as close to completion as possible to minimize unreacted starting materials. Post-reaction, a combination of techniques is often necessary. Neutralization and washing will remove the acid catalyst and any remaining isostearic acid (as a salt).[3] Unreacted isostearyl alcohol can be more challenging to remove. High-vacuum distillation (e.g., short-path or molecular distillation) is often required to separate the high-boiling-point ester from the slightly more volatile alcohol without causing thermal degradation.[5]

  • Emulsion Formation During Washing: When neutralizing and washing the crude ester, stable emulsions can form, making phase separation difficult and time-consuming, especially in large vessels.

    • Solution: Use brine (saturated NaCl solution) washes after the initial water and bicarbonate washes. The increased ionic strength of the aqueous phase helps to break emulsions and sharpen the phase separation.

  • Filtration of Solid Catalysts: If using a heterogeneous catalyst, fine particles can be difficult to filter from the viscous ester product on a large scale.

    • Solution: Ensure the catalyst has a suitable particle size for the filtration equipment. A filter press or a centrifugal filter may be necessary for efficient separation at scale.

Logical Troubleshooting Workflow

The following diagram illustrates a decision-making process for troubleshooting common issues during this compound synthesis scale-up.

TroubleshootingWorkflow start Problem Identified low_yield Q: Low Yield? start->low_yield color_odor Q: Color/Odor Issue? start->color_odor purification_issue Q: Purification Difficulty? start->purification_issue check_h2o Check Water Removal (Dean-Stark, Vacuum) low_yield->check_h2o Yes check_catalyst Check Catalyst Activity (Anhydrous Reactants) low_yield->check_catalyst check_ratio Optimize Molar Ratio (e.g., 1:1.1 Acid:Alcohol) low_yield->check_ratio check_temp Check Reaction Temp/Time color_odor->check_temp Yes check_catalyst_type Review Catalyst Type (p-TsOH vs others) color_odor->check_catalyst_type check_workup Review Work-up Sequence color_odor->check_workup check_conversion Check Reaction Conversion purification_issue->check_conversion Yes check_wash Review Washing Procedure purification_issue->check_wash check_distill Review Distillation Method purification_issue->check_distill improve_h2o A: Improve Water Removal check_h2o->improve_h2o replace_catalyst A: Use Fresh/Dry Catalyst check_catalyst->replace_catalyst adjust_ratio A: Adjust Molar Ratio check_ratio->adjust_ratio lower_temp A: Lower Temperature check_temp->lower_temp change_catalyst A: Change Catalyst check_catalyst_type->change_catalyst wash_before_neut A: Wash Catalyst Before Neutralization check_workup->wash_before_neut drive_reaction A: Drive Reaction to >99% check_conversion->drive_reaction use_brine A: Use Brine Wash to Break Emulsions check_wash->use_brine use_high_vac A: Use High-Vacuum (Short-Path) Distillation check_distill->use_high_vac

Caption: Troubleshooting workflow for this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a typical catalyst loading for this reaction? A1: For acid catalysts like p-toluenesulfonic acid (p-TsOH), a typical loading is 0.1% to 1.0% by weight of the limiting reactant (isostearic acid). Higher catalyst loading can increase the reaction rate but may also promote side reactions and increase the difficulty of removal and neutralization.

Q2: Can this synthesis be performed without a catalyst? A2: Yes, direct thermal esterification is possible but requires significantly higher temperatures (e.g., 250°C) and longer reaction times.[5] This approach avoids catalyst removal steps but increases the risk of thermal degradation and requires specialized high-temperature equipment.[5]

Q3: What analytical techniques are recommended for monitoring the reaction and final product purity? A3:

  • Reaction Monitoring: The progress of the reaction can be monitored by measuring the Acid Value (AV) of the reaction mixture via titration. The reaction is considered complete when the AV stabilizes at a low value (typically < 1 mg KOH/g). Another method is to measure the amount of water collected in a Dean-Stark trap.

  • Final Product Purity: Gas Chromatography (GC) is the preferred method for determining the final purity of the this compound and quantifying residual starting materials.[5] Other quality control tests include measuring the Acid Value, Saponification Value, color (APHA), and odor.

Q4: What are the key scale-up challenges to consider when moving from a lab to a pilot plant? A4:

  • Heat Transfer: Esterification is typically an endothermic process requiring heat input. Larger reactors have a lower surface-area-to-volume ratio, making efficient and uniform heating more challenging. Hot spots can lead to side reactions and product degradation.

  • Mixing: Efficient mixing is critical to ensure good contact between reactants and the catalyst and to maintain uniform temperature. What works with a magnetic stir bar in a flask may be inadequate in a large tank; proper impeller design is crucial.

  • Vacuum System: If using vacuum to remove water, the vacuum pump system must be appropriately sized to handle the larger volume and maintain the target pressure.

Data Presentation

The following tables summarize quantitative data derived from a patented catalyst-free synthesis process, providing a baseline for reaction performance under specific conditions.

Table 1: Effect of Reaction Time on Product Composition (at 250°C)

Reaction Time (hours)This compound (%)Isostearyl Alcohol (%)Isostearic Acid (%)APHA Color
1066.40.632.677
2187.66.35.529

Data sourced from patent WO2015186522A1.[5]

Table 2: Purity Profile Before and After Purification by Short-Path Distillation

StageThis compound (%)Isostearyl Alcohol (%)Isostearic Acid (%)APHA Color
Crude Product (21 hr reaction)87.66.35.529
Distillation Residue (After removal of reactants)98.60.11.038
Final Purified Product (Distilled Ester)99.30.00.39

Data sourced from patent WO2015186522A1.[5]

Experimental Protocols

This section provides a representative lab-scale protocol for the synthesis of this compound using an acid catalyst.

Objective: To synthesize this compound via p-TsOH catalyzed esterification with azeotropic water removal.

Materials:

  • Isostearic Acid (1.0 equiv.)

  • Isostearyl Alcohol (1.05 equiv.)

  • p-Toluenesulfonic acid monohydrate (p-TsOH) (0.2% by weight of isostearic acid)

  • Toluene (B28343) (sufficient to fill Dean-Stark trap and submerge ~1/3 of reactants)

  • 5% (w/v) Sodium Bicarbonate solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirrer and stir bar

  • Thermometer or thermocouple

  • Separatory funnel

  • Rotary evaporator

Experimental Workflow Diagram

ExperimentalWorkflow charge_reactants 1. Charge Reactants (Acid, Alcohol, Toluene, p-TsOH) to Round-Bottom Flask reflux 2. Heat to Reflux (120-140°C) Collect water in Dean-Stark trap charge_reactants->reflux monitor 3. Monitor Reaction (Water volume or Acid Value) reflux->monitor cool 4. Cool to Room Temperature monitor->cool Reaction Complete wash_bicarb 5. Wash with 5% NaHCO3 (aq) cool->wash_bicarb wash_brine 6. Wash with Brine wash_bicarb->wash_brine dry 7. Dry Organic Layer (Anhydrous Na2SO4) wash_brine->dry filter_evap 8. Filter and Evaporate Solvent (Rotary Evaporator) dry->filter_evap purify 9. (Optional) Purify by High-Vacuum Distillation filter_evap->purify

Caption: General experimental workflow for ISIS synthesis.

Procedure:

  • Reaction Setup: Assemble the round-bottom flask with the Dean-Stark apparatus and reflux condenser. Equip the flask with a magnetic stir bar and place it in a heating mantle.

  • Charging Reactants: To the flask, add isostearic acid, isostearyl alcohol, p-TsOH, and toluene.

  • Esterification: Begin stirring and heat the mixture to reflux (typically 120-140°C). Toluene and water will begin to co-distill as an azeotrope, condense, and collect in the Dean-Stark trap. The denser water will separate to the bottom of the trap while the toluene overflows back into the reaction flask.

  • Monitoring: Continue the reaction until the theoretical amount of water has been collected or until the acid value of the reaction mixture is below 1.0 mg KOH/g. This can take several hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel.

  • Washing:

    • Wash the organic layer with the 5% sodium bicarbonate solution to neutralize the p-TsOH catalyst and any unreacted isostearic acid. Vent the separatory funnel frequently as CO₂ will be generated.

    • Wash the organic layer with brine to help break any emulsions and remove residual water-soluble impurities.

  • Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the toluene under reduced pressure using a rotary evaporator. The remaining liquid is the crude this compound.

  • Purification (Optional): For very high purity, the crude ester can be further purified by short-path vacuum distillation to remove any residual starting materials and color bodies.

References

Mitigating batch-to-batch variability in Isostearyl isostearate production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating batch-to-batch variability in Isostearyl Isostearate production.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.

Issue 1: Low Yield of this compound

Question: We are experiencing a lower than expected yield of this compound in our recent batches. What are the potential causes and how can we troubleshoot this?

Answer:

Low ester yield is a common issue in esterification reactions. The primary causes can be categorized as follows:

  • Incomplete Reaction: The esterification of isostearic acid and isostearyl alcohol is a reversible reaction. To drive the reaction towards the product side, it is crucial to remove water as it is formed.

    • Solution: Ensure your reaction setup includes an efficient method for water removal, such as a Dean-Stark apparatus or the use of a vacuum.

  • Catalyst Inactivation: The acid catalyst (e.g., p-toluenesulfonic acid) is essential for the reaction to proceed at a reasonable rate. Contaminants in the raw materials, particularly water, can neutralize or inhibit the catalyst.

    • Solution: Use high-purity, anhydrous raw materials. Ensure that the isostearic acid and isostearyl alcohol have low moisture content. Consider adding the catalyst in increments if moisture is suspected.

  • Suboptimal Reaction Conditions: Temperature and reaction time play a critical role in the extent of conversion.

    • Solution: Optimize the reaction temperature and time based on your specific reactor setup and catalyst. Monitor the reaction progress by measuring the acid value at regular intervals. The reaction is considered complete when the acid value stabilizes at a low level.

  • Raw Material Quality: The purity of isostearic acid and isostearyl alcohol directly impacts the yield. Impurities can interfere with the reaction or lead to the formation of side products.

    • Solution: Source high-purity raw materials from reputable suppliers. Refer to the quality control specifications for raw materials in the tables below.

Issue 2: High Acid Value in the Final Product

Question: Our final batch of this compound has an acid value that exceeds the specification limit. What could be the reason for this, and what corrective actions can be taken?

Answer:

A high acid value in the final product indicates the presence of unreacted isostearic acid. This can be due to several factors:

  • Incomplete Esterification: As mentioned previously, if the reaction does not go to completion, residual isostearic acid will remain.

    • Solution: Re-evaluate your reaction conditions (temperature, time, catalyst concentration) and ensure efficient water removal to drive the reaction to completion.

  • Hydrolysis during Work-up: The ester can be hydrolyzed back to the acid and alcohol if exposed to water and acidic conditions for a prolonged period during the purification process.

    • Solution: Neutralize the acid catalyst promptly after the reaction is complete. Use a mild base, such as sodium bicarbonate solution, for neutralization. Minimize the contact time with aqueous solutions during washing steps.

  • Inadequate Purification: The purification process may not be effectively removing the unreacted isostearic acid.

    • Solution: Optimize your purification method. This may involve additional washing steps or the use of vacuum distillation to remove the more volatile isostearic acid from the less volatile ester.

Issue 3: Undesirable Color or Odor in the Final Product

Question: We have observed a yellow tint and a slight burnt odor in our latest batch of this compound. What could be causing this and how can we prevent it?

Answer:

Undesirable color and odor are often indicative of side reactions or degradation of the product or raw materials.

  • Reaction Temperature Too High: Excessive heat can lead to the thermal degradation of the reactants or the final ester, resulting in the formation of colored and odorous byproducts.

    • Solution: Carefully control the reaction temperature and avoid localized overheating. Use a well-agitated reactor with a reliable temperature control system.

  • Oxidation: The raw materials or the final product may have been exposed to air at elevated temperatures, leading to oxidation.

    • Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen blanket) to prevent oxidation. Ensure that storage containers for raw materials and the final product are well-sealed and protected from light.

  • Impure Raw Materials: Impurities in the isostearic acid or isostearyl alcohol can contribute to color and odor formation.

    • Solution: Use high-purity raw materials that meet the specified quality parameters.

Frequently Asked Questions (FAQs)

Q1: What are the critical quality parameters for the incoming raw materials, isostearic acid and isostearyl alcohol?

A1: The quality of your raw materials is paramount to achieving consistent this compound production. Key quality control parameters for isostearic acid and isostearyl alcohol are summarized in the tables below. High purity, low moisture content, and low levels of unsaturation are crucial.[1][2][3][4][5]

Q2: How does the purity of isostearic acid affect the final product?

A2: The purity of isostearic acid directly influences the reaction efficiency and the quality of the final this compound. Higher purity (typically 98-99%) leads to a more complete reaction and a final product with a lower acid value.[2] Impurities can lead to side reactions, resulting in undesirable color, odor, and byproducts that can affect the performance and stability of the final product.

Q3: What is the significance of the saponification value for this compound?

A3: The saponification value is a measure of the average molecular weight of the fatty acids in the ester.[6][7] For this compound, a consistent saponification value from batch to batch indicates a consistent ester structure and, by extension, consistent performance properties such as emolliency and viscosity. A typical range for this compound is 90-110 mg KOH/g.[8]

Q4: Why is the iodine value important for this compound?

A4: The iodine value is a measure of the degree of unsaturation (number of double bonds) in the ester.[9] this compound is a saturated ester, which contributes to its excellent oxidative stability and long shelf life. A low iodine value (typically ≤ 8.0 g I2/100g) confirms the saturation of the molecule and indicates a lower propensity for rancidity.[8]

Q5: What does the peroxide value indicate about the quality of this compound?

A5: The peroxide value is a measure of the initial stages of oxidative degradation. A low peroxide value (typically ≤ 6.0 meqO2/kg) indicates that the product has been well-protected from oxidation during manufacturing and storage and is not prone to rancidity.[8]

Data Presentation

Table 1: Typical Quality Control Specifications for this compound

ParameterSpecification RangeTest Method Reference
Appearance Oily liquidVisual
Color (Gardner) ≤ 2.0ASTM D1544
Odor Faint, characteristicOlfactory
Acid Value ≤ 6.00 mg KOH/gAOCS Te 1a-64 / USP <401>
Saponification Value 90 - 110 mg KOH/gAOCS Tl 1a-64 / USP <401>
Iodine Value ≤ 8.0 g I₂/100gAOCS Tg 1a-64 / USP <401>
Peroxide Value ≤ 6.0 meq O₂/kgAOCS Cd 8-53 / USP <401>
Water Content ≤ 0.50 %Karl Fischer Titration (USP <921>)

Table 2: Recommended Quality Specifications for Raw Materials

Raw MaterialParameterSpecification Range
Isostearic Acid Acid Value 175 - 195 mg KOH/g[1]
Iodine Value ≤ 3.0 g I₂/100g[2]
Purity ≥ 98%[2]
Moisture ≤ 0.2%
Isostearyl Alcohol Hydroxyl Value 185 - 200 mg KOH/g
Iodine Value ≤ 2.0 g I₂/100g
Purity ≥ 97%
Moisture ≤ 0.2%

Experimental Protocols

1. Determination of Acid Value

  • Principle: The acid value is the number of milligrams of potassium hydroxide (B78521) (KOH) required to neutralize the free fatty acids in one gram of the sample.

  • Apparatus: 250 mL Erlenmeyer flask, burette, analytical balance.

  • Reagents:

    • Neutralized ethanol (B145695) (95%): Add a few drops of phenolphthalein (B1677637) indicator to ethanol and titrate with 0.1 N alcoholic KOH until a faint pink color persists.

    • 0.1 N alcoholic Potassium Hydroxide (KOH) solution, standardized.

    • Phenolphthalein indicator solution.

  • Procedure:

    • Accurately weigh approximately 2 g of the this compound sample into a 250 mL Erlenmeyer flask.

    • Add 50 mL of neutralized ethanol and gently warm to dissolve the sample.

    • Add 3-4 drops of phenolphthalein indicator.

    • Titrate with standardized 0.1 N alcoholic KOH solution, swirling the flask continuously, until a permanent faint pink color is observed.

  • Calculation: Acid Value (mg KOH/g) = (V × N × 56.1) / W Where:

    • V = Volume of KOH solution used in mL

    • N = Normality of the KOH solution

    • 56.1 = Molecular weight of KOH

    • W = Weight of the sample in g

2. Determination of Saponification Value

  • Principle: The saponification value is the number of milligrams of KOH required to saponify one gram of the ester and neutralize any free acids.

  • Apparatus: 250 mL round-bottom flask with a reflux condenser, heating mantle, burette, analytical balance.

  • Reagents:

    • 0.5 N alcoholic Potassium Hydroxide (KOH) solution, standardized.

    • 0.5 N Hydrochloric Acid (HCl) solution, standardized.

    • Phenolphthalein indicator solution.

  • Procedure:

    • Accurately weigh approximately 1.5 g of the sample into the round-bottom flask.

    • Pipette 25.0 mL of 0.5 N alcoholic KOH solution into the flask.

    • Attach the reflux condenser and heat the mixture in a heating mantle to a gentle boil for 60 minutes.

    • Allow the flask to cool to room temperature.

    • Add 3-4 drops of phenolphthalein indicator.

    • Titrate the excess KOH with 0.5 N HCl solution until the pink color disappears.

    • Perform a blank determination under the same conditions, omitting the sample.

  • Calculation: Saponification Value (mg KOH/g) = [(B - S) × N × 56.1] / W Where:

    • B = Volume of HCl solution used for the blank in mL

    • S = Volume of HCl solution used for the sample in mL

    • N = Normality of the HCl solution

    • 56.1 = Molecular weight of KOH

    • W = Weight of the sample in g

Mandatory Visualization

Troubleshooting_Workflow start Batch-to-Batch Variability Observed in This compound check_qc Review Final Product Quality Control Data start->check_qc high_acid High Acid Value? check_qc->high_acid off_spec_sap Off-Spec Saponification Value? color_odor Color/Odor Issues? high_acid->off_spec_sap No incomplete_reaction Incomplete Reaction - Check water removal - Verify reaction time/temp high_acid->incomplete_reaction Yes hydrolysis Hydrolysis during Work-up - Review neutralization - Minimize water contact high_acid->hydrolysis Yes raw_material_acid Raw Material Issue - Test Isostearic Acid purity high_acid->raw_material_acid Yes off_spec_sap->color_odor No wrong_ratio Incorrect Reactant Ratio - Verify weighings of acid and alcohol off_spec_sap->wrong_ratio Yes raw_material_alcohol Raw Material Issue - Test Isostearyl Alcohol purity off_spec_sap->raw_material_alcohol Yes overheating Overheating - Check temperature logs - Ensure proper mixing color_odor->overheating Yes oxidation Oxidation - Check for inert atmosphere - Inspect storage conditions color_odor->oxidation Yes resolve Implement Corrective Actions and Monitor Next Batch color_odor->resolve No incomplete_reaction->resolve hydrolysis->resolve raw_material_acid->resolve wrong_ratio->resolve raw_material_alcohol->resolve overheating->resolve oxidation->resolve

Caption: Troubleshooting workflow for this compound batch variability.

Esterification_Process_Control cluster_0 Raw Material Quality Control cluster_1 Esterification Reaction cluster_2 In-Process Control cluster_3 Purification cluster_4 Final Product QC raw_materials Isostearic Acid Purity, Acid Value, Iodine Value, Moisture Isostearyl Alcohol Purity, Hydroxyl Value, Iodine Value, Moisture reaction Reactants + Catalyst Heat & Agitate Water Removal raw_materials->reaction:f0 ipc Monitor Reaction Progress (e.g., Acid Value) reaction:f2->ipc purification Neutralization Washing Drying/Distillation ipc->purification final_qc Acid Value Saponification Value Iodine Value Peroxide Value Water Content purification->final_qc

Caption: Process control points for this compound production.

References

Technical Support Center: Enhancing the Oxidative Stability of Isostearyl Isostearate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on strategies to improve the oxidative stability of Isostearyl Isostearate, a key emollient in cosmetic and pharmaceutical formulations. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your formulation development and research.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the handling, formulation, and stability testing of this compound.

Question/Issue Answer/Troubleshooting Steps
Why is my this compound-containing formulation showing signs of oxidation (e.g., off-odor, color change) despite its inherent stability? This compound is a saturated, branched-chain ester, giving it excellent intrinsic oxidative stability compared to unsaturated oils. However, oxidation can still be initiated by several factors. Troubleshooting Steps: 1. Check for Pro-oxidants: Trace metals (e.g., iron, copper) from raw materials or manufacturing equipment can catalyze oxidation. Ensure high-purity ingredients and consider using chelating agents like Disodium EDTA or phytic acid.[1] 2. Review Storage Conditions: Exposure to high temperatures, UV light, and oxygen can accelerate oxidation.[2] Store this compound and finished formulations in cool, dark places and in well-sealed, opaque containers. 3. Evaluate Other Ingredients: Other components in your formulation, such as unsaturated oils or fragrance compounds, may be less stable and initiate oxidation that can affect the entire system.
How do I select the right antioxidant for my this compound formulation? The choice of antioxidant depends on the formulation type (e.g., oil-based, emulsion), regulatory requirements, and desired properties. Key Considerations: 1. Solubility: For oil-based formulations, oil-soluble antioxidants are necessary. Tocopherols (B72186) (Vitamin E) and Rosemary Extract are excellent choices.[3] 2. Mechanism of Action: Primary antioxidants (radical scavengers) like tocopherols directly neutralize free radicals.[4] Secondary antioxidants, such as chelating agents, inhibit oxidation by binding pro-oxidant metals.[1] A combination can provide synergistic protection.[5] 3. Efficacy of Tocopherol Isomers: Different forms of tocopherol have varying antioxidant efficacy in protecting oils. The order of effectiveness is generally δ-tocopherol > γ-tocopherol > α-tocopherol.[6]
What concentration of antioxidant should I use? The optimal concentration of an antioxidant is formulation-dependent and should be determined through stability testing. As a starting point: - Mixed Tocopherols (T-50): 0.05% - 0.2% - Rosemary Extract (Oleoresin): 0.02% - 0.1% - Synthetic Antioxidants (e.g., BHT, BHA): Typically up to 0.02% (check regional regulations). Over-concentration of some antioxidants can sometimes lead to pro-oxidant effects.
My formulation's viscosity has changed over time. Could this be related to oxidation? Yes, oxidative degradation can lead to changes in the physical properties of a formulation, including viscosity. As oxidation progresses, polymerization of lipid molecules can occur, leading to an increase in viscosity. Monitoring viscosity during stability studies is a good indicator of product integrity.
How can I accelerate the stability testing of my this compound formulation? Accelerated stability testing is a common practice to predict the shelf life of cosmetic and pharmaceutical products.[2][7] This involves storing the product at elevated temperatures to speed up chemical degradation processes, including oxidation.[8] A common condition is storage at 40°C, where 12 weeks can be equivalent to one year of shelf life at room temperature.[7] It is crucial to conduct real-time stability studies in parallel to validate the accelerated aging data.[9]

Quantitative Data on Oxidative Stability Improvement

Table 1: Effect of Antioxidants on the Oxidative Stability of a Cosmetic Ester Blend (Rancimat Method)

Antioxidant SystemConcentration (%)Induction Time (hours) at 110°CProtection Factor*
Control (No Antioxidant)-18.51.0
α-Tocopherol0.125.21.4
Mixed Tocopherols (T-50)0.132.81.8
Rosemary Extract (Oleoresin)0.0530.11.6
Mixed Tocopherols + Rosemary Extract0.1 + 0.0541.52.2

*Protection Factor = Induction Time of Sample / Induction Time of Control

Table 2: Peroxide Value (meq O2/kg) Development in a Cosmetic Ester During Accelerated Aging at 45°C

Antioxidant SystemConcentration (%)Week 0Week 4Week 8Week 12
Control (No Antioxidant)-0.22.55.89.7
Mixed Tocopherols (T-50)0.10.21.12.44.1
Rosemary Extract (Oleoresin)0.050.21.32.94.8
Mixed Tocopherols + Rosemary Extract0.1 + 0.050.20.81.52.6

Experimental Protocols

Determination of Oxidative Stability by the Rancimat Method

The Rancimat method is an accelerated oxidation test that determines the induction time of an oil or fat, which is a measure of its resistance to oxidation.[10][11]

Principle: A stream of air is passed through the sample at a constant elevated temperature.[12] The volatile oxidation products are collected in a measuring vessel containing deionized water, and the change in conductivity of the water is continuously measured. The induction time is the point at which the formation of volatile carboxylic acids rapidly increases, leading to a sharp rise in conductivity.[11]

Apparatus:

  • Rancimat instrument (e.g., Metrohm 743 or 892 Professional Rancimat)[13]

  • Reaction vessels and measuring vessels

  • Air pump

  • Analytical balance

Procedure:

  • Set the Rancimat to the desired temperature (e.g., 110°C) and air flow rate (e.g., 20 L/h).

  • Accurately weigh 3.0 ± 0.1 g of the this compound sample (with or without antioxidants) into a clean, dry reaction vessel.

  • Place the reaction vessel into the heating block of the Rancimat.

  • Fill a measuring vessel with 60 mL of deionized water and place it in the designated position.

  • Connect the tubing from the reaction vessel to the measuring vessel.

  • Start the measurement. The instrument will automatically detect the induction time.

  • At the end of the test, clean the equipment thoroughly to avoid cross-contamination.

Determination of Peroxide Value (PV)

The peroxide value is a measure of the concentration of peroxides and hydroperoxides formed during the initial stages of lipid oxidation.[14][15]

Principle: The sample is dissolved in a mixture of acetic acid and an organic solvent. Potassium iodide is added, which is oxidized by the peroxides to iodine. The liberated iodine is then titrated with a standard sodium thiosulfate (B1220275) solution.[16][17]

Reagents:

  • Acetic acid-chloroform solution (3:2 v/v)

  • Saturated potassium iodide (KI) solution (freshly prepared)

  • Standardized 0.01 N sodium thiosulfate (Na₂S₂O₃) solution

  • 1% Starch indicator solution

Procedure:

  • Accurately weigh approximately 5 g of the this compound sample into a 250 mL Erlenmeyer flask with a glass stopper.[18]

  • Add 30 mL of the acetic acid-chloroform solution and swirl to dissolve the sample.

  • Add 0.5 mL of the saturated KI solution.

  • Stopper the flask, swirl, and let it stand in the dark for exactly 1 minute.

  • Add 30 mL of deionized water and mix thoroughly.

  • Titrate the liberated iodine with the 0.01 N sodium thiosulfate solution, swirling continuously, until the yellow iodine color almost disappears.

  • Add 0.5 mL of the starch indicator solution, which will turn the solution blue.

  • Continue the titration dropwise until the blue color completely disappears.

  • Record the volume of sodium thiosulfate solution used.

  • Perform a blank determination under the same conditions.

Calculation: Peroxide Value (meq O₂/kg) = [(S - B) x N x 1000] / W Where:

  • S = Volume of titrant for the sample (mL)

  • B = Volume of titrant for the blank (mL)

  • N = Normality of the sodium thiosulfate solution

  • W = Weight of the sample (g)

Visualizations

Oxidation_Pathway cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination cluster_antioxidants Antioxidant Intervention Lipid This compound (RH) Radical Alkyl Radical (R.) Initiator Initiator (Heat, Light, Metal Ions) Initiator->Radical H abstraction Oxygen Oxygen (O2) Radical->Oxygen Peroxy_Radical Peroxy Radical (ROO.) Radical->Peroxy_Radical + O2 (fast) Hydroperoxide Hydroperoxide (ROOH) Peroxy_Radical->Hydroperoxide + RH (Lipid) New_Radical New Alkyl Radical (R.) Peroxy_Radical->New_Radical H abstraction Antioxidant Antioxidant (A-H) Peroxy_Radical->Antioxidant intercepts Hydroperoxide->Radical Decomposition (can form more radicals) Hydroperoxide->Peroxy_Radical Decomposition (can form more radicals) New_Radical->Oxygen re-initiates chain Stable_Products Non-Radical Products Radical_Combination R. + R. Radical_Combination->Stable_Products Peroxy_Combination ROO. + ROO. Peroxy_Combination->Stable_Products Mixed_Combination R. + ROO. Mixed_Combination->Stable_Products Stable_Radical Stable Antioxidant Radical (A.) Antioxidant->Stable_Radical donates H

Caption: Autoxidation pathway of lipids and the intervention point for radical-scavenging antioxidants.

Experimental_Workflow cluster_prep Sample Preparation cluster_aging Stability Testing cluster_analysis Analysis cluster_data Data Evaluation ISIS This compound Control Control Sample ISIS->Control Test_Samples Test Samples with Antioxidants ISIS->Test_Samples Accelerated Accelerated Aging (e.g., 45°C) Control->Accelerated Real_Time Real-Time Aging (Room Temp) Control->Real_Time Test_Samples->Accelerated Test_Samples->Real_Time Rancimat Rancimat Test (Induction Time) Accelerated->Rancimat at intervals PV Peroxide Value (PV) Accelerated->PV at intervals Sensory Sensory Evaluation (Odor, Color) Accelerated->Sensory at intervals Physical Physical Tests (Viscosity, pH) Accelerated->Physical at intervals Real_Time->PV at intervals Real_Time->Sensory at intervals Real_Time->Physical at intervals Comparison Compare Antioxidant Efficacy Rancimat->Comparison PV->Comparison Sensory->Comparison Physical->Comparison Shelf_Life Shelf-Life Estimation Comparison->Shelf_Life

Caption: Workflow for evaluating strategies to improve the oxidative stability of this compound.

References

Adjusting the sensory profile of formulations containing Isostearyl isostearate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Isostearyl Isostearate (ISIS). This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on adjusting the sensory profile of your formulations. Here you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your laboratory work.

Troubleshooting Guide & FAQs

This section addresses common challenges encountered when formulating with this compound, offering solutions and explanations to refine the sensory characteristics of your product.

Q1: My formulation containing this compound feels too greasy. How can I reduce this perception?

A1: While this compound is known for its non-greasy feel, the overall formulation composition can contribute to a greasy perception.[1][2] Here are several strategies to mitigate greasiness:

  • Incorporate Light-Feeling Emollients: Blend ISIS with lighter, faster-spreading emollients. Low molecular weight esters or light silicones can create a "sensory cascade," where the initial light feel is followed by the richer cushion of ISIS, resulting in a more elegant final perception.[2]

  • Add Oil-Absorbing Powders: Ingredients like Aluminum Starch Octenylsuccinate, silica, or polymethylsilsesquioxane can be incorporated into the oil phase to absorb excess oiliness and leave a soft, dry finish on the skin.[2][3] Typical use levels for these powders are between 1-2%.[2]

  • Optimize the Emollient Phase Concentration: For oil-in-water emulsions, keeping the total emollient phase under 10% is a good starting point to avoid an overly greasy feel.[2]

  • Adjust the Thickener System: The type and concentration of thickeners can influence the perception of greasiness. Some polymers can contribute to a heavy or greasy feel. Experiment with different types of thickeners, such as natural gums or synthetic polymers, to find one that provides the desired viscosity without adding to the greasy sensation.[4]

Q2: How can I minimize the tackiness or stickiness of my formulation with this compound?

A2: Tackiness in a formulation is often a complex sensory attribute influenced by multiple ingredients. To reduce stickiness in a formulation containing ISIS, consider the following approaches:

  • Incorporate Silicones: The addition of dimethicone or cyclomethicone (typically 2-3%) is a well-established method for reducing tackiness in formulations.[5][6] PEG-8 dimethicone can be a suitable option for hydrous formulations.[5][6]

  • Reduce the Concentration of Tacky Ingredients: High concentrations of certain humectants like glycerin, or some natural gums used as thickeners, can contribute to a sticky after-feel.[4][5][6] Reducing the concentration of these ingredients can help.

  • Utilize Sensory-Modifying Powders: Silicone resins such as polymethylsilsesquioxane can effectively reduce the tacky feel of a formulation.[3]

  • Select Appropriate Co-emollients: The choice of other emollients in the formulation can impact the overall tackiness. Experiment with different esters and oils to find a combination that provides the desired slip and reduces any sticky sensation.

Q3: The spreadability of my cream with this compound is not ideal. What adjustments can I make?

A3: this compound generally improves the spreadability of formulations.[1] However, if you are experiencing issues, the following factors should be considered:

  • Optimize Viscosity: The viscosity of your formulation is a key driver of spreadability. You can adjust the concentration or type of your thickening agents to achieve the desired flow properties.[7] Rheological analysis can be a valuable tool to quantify and optimize viscosity.[7]

  • Evaluate the Emulsifier System: The choice of emulsifier can impact the droplet size and overall structure of an emulsion, which in turn affects how it spreads on the skin.[8]

  • Incorporate Spreading Enhancers: The addition of other emollients with high spreading values, such as certain light esters or silicones, can improve the initial spread of the formulation.

Data Presentation: Comparative Sensory Profile of Emollients

While sensory perception is subjective, the following table provides a qualitative comparison of the typical sensory attributes of this compound against other commonly used emollients. This data is synthesized from various industry sources and scientific publications and should be used as a general guide. For precise characterization, it is recommended to conduct sensory panel testing specific to your formulation base.

EmollientSpreadabilityAbsorptionGreasinessTackinessAfter-feel
This compound Good to ExcellentModerateLowLowSoft, Velvety, Cushion
Caprylic/Capric Triglyceride ExcellentFastLowLowLight, Non-greasy
Dimethicone (5 cSt) ExcellentFastVery LowVery LowPowdery, Silky
Shea Butter ModerateSlowHighLow to ModerateRich, Occlusive
Mineral Oil GoodSlowModerate to HighLowOcclusive, Greasy
Isopropyl Myristate ExcellentFastModerateLowDry, Powdery
Octyldodecanol GoodModerateModerateLowRich, Substantive

Experimental Protocols

Detailed Methodology for Quantitative Descriptive Analysis (QDA) of a Skin Cream

This protocol outlines a detailed procedure for conducting a Quantitative Descriptive Analysis to evaluate the sensory profile of a skin cream formulation containing this compound. This method uses a trained sensory panel to provide objective, quantitative data on various sensory attributes.[8][9][10]

1. Objective: To quantitatively characterize the sensory attributes of a skin cream during and after application.

2. Panelist Selection and Training:

  • Selection: Recruit 10-12 panelists who are regular users of skin cream products.[11] Screen candidates for their ability to discriminate between different textures and articulate their perceptions.

  • Training: Conduct several training sessions to familiarize panelists with the sensory attributes to be evaluated.[12][13] Provide reference standards for each attribute to calibrate the panelists and ensure consistent scoring.

3. Materials and Equipment:

  • Test and control cream formulations.

  • Standardized application tools (e.g., spatulas).

  • Controlled environment sensory booths with consistent lighting and temperature (72±3°F) and humidity (within a 20% range).[14]

  • Evaluation forms or software with a 15-cm unstructured line scale for each attribute.

  • Cleansers and towels for panelists to clean their hands and forearms between samples.

4. Sensory Attributes (Lexicon): A comprehensive lexicon of terms should be developed with the sensory panel. Examples of relevant attributes for a skin cream include:

  • Appearance: Gloss, Integrity of Shape.

  • Pick-up: Firmness, Stickiness (finger-to-finger).

  • Rub-out: Spreadability, Absorbency, Thickness.

  • After-feel (1 minute and 5 minutes post-application): Greasiness, Tackiness, Slipperiness, Residue (oily, waxy, powdery), Softness.[9][15]

5. Evaluation Procedure:

  • Panelists should wash and dry their hands and forearms before the evaluation.

  • A standardized amount of the cream (e.g., 0.5 mL) is dispensed onto the back of the hand or forearm.

  • Panelists evaluate the "Appearance" and "Pick-up" attributes.

  • The cream is then spread over a designated area of the skin using a standardized number of strokes.

  • Panelists evaluate the "Rub-out" attributes during application.

  • At 1 minute and 5 minutes after application, panelists evaluate the "After-feel" attributes.

  • Panelists cleanse their skin between each sample evaluation and take a short break to prevent sensory fatigue.

6. Data Analysis:

  • The ratings from the line scales are converted to numerical data (e.g., 0-100).

  • Statistical analysis, such as Analysis of Variance (ANOVA), is performed to determine if there are significant differences between the samples for each attribute.[16]

  • The results can be visualized using spider web plots or bar charts to compare the sensory profiles of different formulations.

Mandatory Visualizations

Logical Workflow for Troubleshooting Sensory Profile

The following diagram illustrates a logical workflow for troubleshooting and adjusting the sensory profile of a cosmetic formulation.

Sensory_Troubleshooting_Workflow start Define Target Sensory Profile formulate Develop Initial Formulation start->formulate sensory_eval Conduct Sensory Evaluation (Descriptive Analysis) formulate->sensory_eval data_analysis Analyze Sensory Data sensory_eval->data_analysis compare Compare to Target Profile data_analysis->compare match Sensory Profile Matches Target compare->match Yes no_match Sensory Profile Does Not Match compare->no_match No end Final Formulation match->end troubleshoot Identify Sensory Issues (e.g., Greasy, Tacky) no_match->troubleshoot adjust Adjust Formulation - Co-emollients - Thickeners - Powders troubleshoot->adjust adjust->formulate Reformulate Sensory_Panel_Workflow objective Define Test Objective panel Panelist Recruitment & Training objective->panel protocol Develop Evaluation Protocol & Lexicon panel->protocol setup Prepare Samples & Test Environment protocol->setup evaluation Conduct Sensory Evaluation Sessions setup->evaluation data_collection Collect & Tabulate Data evaluation->data_collection analysis Statistical Analysis (e.g., ANOVA) data_collection->analysis report Generate Report & Visualize Results analysis->report

References

Isostearyl Isostearate in Pharmaceutical Formulations: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the compatibility of isostearyl isostearate with other pharmaceutical excipients. The following information is intended to aid in troubleshooting and experimental design.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in pharmaceuticals?

This compound is a branched-chain fatty acid ester. It functions as an emollient, skin-conditioning agent, and binder.[1][2] In pharmaceutical formulations, it is primarily considered for topical and transdermal delivery systems due to its excellent spreading properties and non-greasy feel.[3][4] It can also be explored as a lipidic binder or lubricant in oral solid dosage forms.

Q2: Are there any known incompatibilities between this compound and common pharmaceutical excipients?

While specific data on the compatibility of this compound with a wide range of pharmaceutical excipients is not extensively published, potential interactions can be inferred based on its chemical structure (an ester) and the known reactivity of common excipients. As a general precaution, it is crucial to conduct compatibility studies, especially with excipients that are highly acidic, basic, or have reactive functional groups.

Q3: What are the first signs of incompatibility I should look for during formulation development with this compound?

Visual signs of incompatibility can include:

  • Changes in color, odor, or viscosity of the formulation.

  • Phase separation in emulsions or suspensions.

  • Crystallization or precipitation.

  • Gritty texture in semi-solid preparations.[5]

For solid dosage forms, signs of incompatibility might manifest as:

  • Poor tablet hardness or high friability.

  • Changes in dissolution profile upon storage.

  • Appearance of new peaks or disappearance of existing peaks in analytical chromatograms.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Grainy texture or crystallization in creams/ointments Solidification of this compound or other high melting point lipids. This can be triggered by temperature fluctuations or improper homogenization.[5]1. Optimize the manufacturing process: Ensure adequate homogenization to create a fine and uniform droplet size. Maintain consistent temperatures for both oil and water phases before emulsification. 2. Evaluate the emulsifier system: The Hydrophile-Lipophile Balance (HLB) of your emulsifier blend should be appropriate for the oil phase. 3. Conduct stability testing: Perform freeze-thaw cycle testing to assess long-term stability.[5]
Phase separation in liquid or semi-solid formulations Breakdown of the emulsion due to an inadequate or incompatible emulsifier system, or improper processing.[5][6]1. Re-evaluate the emulsifier: Ensure the chosen emulsifier is compatible with this compound and other excipients. Consider a combination of emulsifiers. 2. Optimize homogenization: Increase shear or duration of homogenization to ensure a stable emulsion. 3. Check for pH shifts: Changes in pH can affect emulsifier performance.
Reduced tablet hardness or increased friability Poor binding properties of this compound at the concentration used, or interference with the binding of other excipients.1. Adjust the concentration: Vary the concentration of this compound to find the optimal level for binding. 2. Incorporate a stronger binder: Consider adding or increasing the concentration of a primary binder like microcrystalline cellulose (B213188) or povidone. 3. Evaluate the lubricant: Excessive lubrication, especially with hydrophobic lubricants like magnesium stearate, can weaken tablet hardness.[7][8]
Slower than expected dissolution from solid dosage forms Formation of a hydrophobic film by this compound around the active pharmaceutical ingredient (API) or granules, impeding water penetration. This is a known issue with hydrophobic lubricants.[7][9]1. Optimize the concentration: Reduce the amount of this compound. 2. Incorporate a superdisintegrant: Use a disintegrant like croscarmellose sodium or sodium starch glycolate (B3277807) to facilitate tablet breakup. 3. Consider alternative lubricants: If used as a lubricant, explore more hydrophilic options.
Unexpected peaks in HPLC analysis of stability samples Chemical interaction between this compound and the API or other excipients, leading to degradation products. Ester hydrolysis is a potential degradation pathway.1. Conduct systematic compatibility studies: Use techniques like DSC and FTIR to identify the interacting components. 2. Characterize the degradants: Use mass spectrometry and other analytical techniques to identify the structure of the new peaks. 3. Reformulate to remove the incompatible excipient.

Experimental Protocols for Compatibility Testing

Data on Potential Interactions

The following table summarizes potential interactions that should be investigated. The "Expected Outcome if Incompatible" is a theoretical guide for your own experimental interpretation.

Excipient Category Specific Excipient Potential for Interaction Expected Outcome if Incompatible (DSC/FTIR)
Fillers/Binders Microcrystalline CelluloseLowUnlikely to show significant interaction.
Lactose (Monohydrate/Anhydrous)ModeratePotential for Maillard reaction with certain APIs, which could be influenced by a lipidic coating.
Povidone (PVP)ModerateKnown to interact with some lubricants like stearic acid, potentially forming a less soluble complex.[10]
Disintegrants Croscarmellose SodiumLow to ModerateCan be incompatible with alkaline excipients.[11] The impact of a lipidic excipient on its function should be evaluated.
Lubricants Magnesium StearateHighAs a hydrophobic lubricant, it can have a synergistic negative effect on dissolution with other hydrophobic components. It is also incompatible with some APIs.[7][12]
Surfactants Polysorbates, Sorbitan EstersLowGenerally compatible; used together in emulsions.
Methodologies

1. Differential Scanning Calorimetry (DSC)

  • Objective: To detect physical interactions such as melting point depression or the appearance of new thermal events.

  • Methodology:

    • Accurately weigh 3-5 mg of the individual components (this compound, excipient, API) and a 1:1 physical mixture into aluminum DSC pans.

    • Seal the pans. Use a sealed empty pan as a reference.

    • Heat the samples at a constant rate (e.g., 10°C/min) over a temperature range relevant to the components (e.g., 25°C to 300°C).

    • Analyze the resulting thermograms for shifts in melting peaks, appearance of new peaks, or disappearance of existing peaks, which may indicate an interaction.[13]

2. Fourier-Transform Infrared Spectroscopy (FTIR)

  • Objective: To identify chemical interactions by observing changes in the functional group absorption bands.

  • Methodology:

    • Prepare samples of the individual components and a 1:1 physical mixture.

    • Acquire the IR spectra for each sample over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

    • Compare the spectrum of the physical mixture to the spectra of the individual components.

    • The appearance of new peaks, disappearance of characteristic peaks, or significant shifts in peak positions can indicate a chemical interaction.[14]

3. Isothermal Stress Testing followed by HPLC

  • Objective: To evaluate the chemical stability of the API in the presence of this compound and other excipients under accelerated conditions.

  • Methodology:

    • Prepare physical mixtures of the API with each excipient (and this compound).

    • Store the mixtures at elevated temperature and humidity (e.g., 40°C/75% RH) for a specified period (e.g., 2-4 weeks).

    • At predetermined time points, dissolve the samples in a suitable solvent and analyze by a stability-indicating HPLC method.

    • A significant decrease in the API peak area or the appearance of new degradation peaks compared to a control sample indicates an incompatibility.[14]

Visualizing Experimental Workflows

Compatibility Screening Workflow

G cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Conclusion prep Prepare 1:1 Physical Mixtures (API + IIS, Excipient + IIS, API + Excipient + IIS) dsc DSC Analysis prep->dsc ftir FTIR Analysis prep->ftir ist Isothermal Stress Testing (e.g., 40°C/75% RH) prep->ist analyze Compare Thermograms, Spectra, and Chromatograms dsc->analyze ftir->analyze ist->analyze conclusion Assess Compatibility analyze->conclusion

Caption: Workflow for assessing excipient compatibility.

Troubleshooting Logic for Dissolution Issues

G start Dissolution Failure with IIS Formulation check_conc Is IIS concentration > 2%? start->check_conc check_disintegrant Is a superdisintegrant present? check_conc->check_disintegrant No action_reduce_iis Reduce IIS Concentration check_conc->action_reduce_iis Yes check_lubricant Is another hydrophobic lubricant present? check_disintegrant->check_lubricant Yes action_add_disintegrant Incorporate/Increase Superdisintegrant check_disintegrant->action_add_disintegrant No check_lubricant->action_reduce_iis No action_change_lubricant Consider hydrophilic lubricant check_lubricant->action_change_lubricant Yes

Caption: Troubleshooting slow dissolution in solid dosage forms.

References

Technical Support Center: Isostearyl Isostearate Crystallization Behavior

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the effects of cooling rate on the crystallization behavior of Isostearyl Isostearate (ISIS). Use these FAQs, troubleshooting guides, and experimental outlines to optimize your formulation and analysis processes.

Frequently Asked Questions (FAQs)

Q1: What is this compound (ISIS) and why is its crystallization important?

This compound is an emollient ester derived from vegetable sources or synthesized, widely used in cosmetics and pharmaceuticals for its moisturizing and texture-enhancing properties.[1][2] It helps prevent moisture loss, softens skin, and acts as a binding agent in powdered products. The crystallization behavior of ISIS is critical because it directly impacts the final product's stability, texture, and performance. Uncontrolled crystallization can lead to grittiness, phase separation, or changes in viscosity, negatively affecting product quality and shelf-life.

Q2: How does the cooling rate generally affect the crystallization of lipids like ISIS?

The cooling rate is a critical parameter that governs the nucleation and growth of crystals.[3][4]

  • Fast Cooling: Rapidly cooling molten ISIS tends to promote rapid nucleation, resulting in a large number of small, less-ordered crystals. This can lead to a smoother texture but may result in a less stable crystalline network over time.

  • Slow Cooling: A slower cooling process allows more time for crystal growth, leading to fewer, larger, and more ordered (more stable) crystals.[5] This can sometimes result in a grainy texture if the crystals grow too large.

Q3: What are the different crystalline forms (polymorphs) of esters like ISIS?

Many lipids and esters, including potentially ISIS, can exist in different crystal structures known as polymorphs. These forms have the same chemical composition but different physical properties. The most common polymorphs in triglycerides and similar esters are:

  • α (Alpha): The least stable form, with the lowest melting point and packing density. It is often formed upon rapid cooling.

  • β' (Beta-prime): Has intermediate stability and a denser structure. This form is often desired in products like margarine for its smooth texture.[6]

  • β (Beta): The most stable and densely packed polymorph, with the highest melting point. It tends to form during slow cooling or over time as less stable forms transition.[7][8]

The specific polymorphs formed by ISIS depend on its purity, thermal history, and the cooling conditions applied.

Q4: Which analytical techniques are best for studying the crystallization of ISIS?

Three primary techniques are used in conjunction to provide a comprehensive understanding of crystallization:

  • Differential Scanning Calorimetry (DSC): Measures the heat flow associated with phase transitions.[9][10] It is used to determine crystallization temperatures (Tc), melting points (Tm), and the energy of these transitions (enthalpy), which relates to the degree of crystallinity.[10][11]

  • Polarized Light Microscopy (PLM): A visual technique used to observe the size, shape (morphology), and distribution of birefringent crystals.[12][13] It is invaluable for seeing the direct impact of cooling rates on the crystal network structure.

  • X-ray Diffraction (XRD): Provides detailed information about the crystal structure at the molecular level.[7] It is the definitive method for identifying the specific polymorphic forms (α, β', β) present in a sample by analyzing their characteristic diffraction patterns.[8][14]

Troubleshooting Guides

This section addresses common problems encountered during the experimental analysis of ISIS crystallization.

Problem / Observation Potential Cause(s) Recommended Actions & Solutions
DSC: Broad or irregular crystallization/melting peaks. 1. Sample Impurities: Contaminants can disrupt the crystal lattice, leading to broader transitions.[15]2. Poor Thermal Contact: The sample or pan is not sitting flat on the DSC sensor.[16][17]3. Thick Sample: Thermal gradients can form within a thick sample, causing different parts to crystallize at slightly different temperatures.[17]1. Verify Sample Purity: Use high-purity ISIS. Run a thermogravimetric analysis (TGA) to check for volatile impurities.2. Ensure Proper Pan Placement: Make sure the sample pan is flat and properly seated in the measurement cell.3. Use a Smaller Sample Size: Reduce the sample mass (typically 5-10 mg) to minimize thermal gradients.
DSC: No crystallization peak observed upon cooling. 1. Cooling Rate Too Fast: The instrument may not be able to cool quickly enough to detect the rapid crystallization event.[9]2. Very Slow Crystallization: The crystallization process is too slow to produce a detectable heat flow signal at the programmed cooling rate.1. Use a Slower Cooling Rate: Decrease the cooling rate (e.g., from 20°C/min to 5°C/min) to allow more time for crystallization.2. Perform Isothermal Crystallization: Rapidly cool the sample to a temperature just below its melting point and hold it isothermally to measure the crystallization process over time.[9]
PLM: Image is dark or crystals are not visible under crossed polarizers. 1. Isotropic Material: The material is truly amorphous (non-crystalline) at that temperature, or it is an isotropic crystal.[13]2. Microscope Misalignment: The polarizer and analyzer are not perfectly crossed.3. Crystal Orientation: The crystals may be oriented in a way that they are at an extinction position.[18][19]1. Confirm with DSC/XRD: Verify if a crystalline phase is expected at this temperature.2. Check Microscope Setup: Remove the sample and ensure the field of view is completely black. Adjust if necessary.[20]3. Rotate the Stage: Slowly rotate the microscope stage through 360 degrees. Anisotropic crystals will appear bright and then go dark (extinct) every 90 degrees.[19]
PLM: Crystals appear blurry or lack sharp detail. 1. Sample Too Thick: A thick sample can scatter light and make it difficult to focus on a single plane of crystals.2. Incorrect Focus or Illumination: The microscope is not properly focused, or the condenser is not correctly adjusted.3. Very Small Crystals: Extremely fast cooling can produce nanocrystals that are below the resolution limit of the microscope.1. Prepare a Thinner Sample: Gently press the coverslip to create a thin, uniform film of the molten sample.2. Optimize Microscope Settings: Carefully adjust the focus and condenser for optimal Köhler illumination.3. Use a Slower Cooling Rate: Anneal the sample or use a slower cooling rate to encourage the growth of larger, more easily observable crystals.
XRD: Pattern shows only a broad "amorphous halo" with no sharp peaks. 1. Low Crystallinity: The sample is predominantly amorphous, with very little crystalline material present.2. Poor Signal-to-Noise: The data acquisition time was too short to resolve the diffraction peaks from the background noise.1. Increase Crystallinity: Use a much slower cooling rate or an isothermal annealing step to promote crystal growth.2. Increase Scan Time: Perform a longer scan to improve the signal-to-noise ratio and detect weak diffraction peaks.

Data Presentation: Expected Effect of Cooling Rate

The following tables summarize the expected qualitative and quantitative trends when analyzing ISIS crystallization under different cooling rates.

Table 1: Expected DSC Results vs. Cooling Rate

ParameterFast Cooling Rate (e.g., 20°C/min)Slow Cooling Rate (e.g., 1°C/min)Rationale
Crystallization Onset Temp. (Tc) LowerHigherAt slower rates, crystals have more time to form at higher temperatures (less supercooling required).[4]
Crystallization Enthalpy (ΔHc) May be lowerMay be higherSlower cooling can lead to a more complete, ordered crystalline structure, releasing more energy.
Melting Point (Tm) on Reheat Lower / BroaderHigher / SharperFast cooling forms smaller, less perfect crystals (often unstable polymorphs) which melt at lower temperatures.
Melting Enthalpy (ΔHm) on Reheat LowerHigherCorrelates with the degree of crystallinity achieved during the prior cooling step.

Table 2: Expected Microstructural Properties vs. Cooling Rate

PropertyFast Cooling RateSlow Cooling RateAnalytical Technique
Crystal Size Small, often needle-likeLarge, often spheruliticPolarized Light Microscopy (PLM)
Crystal Number HighLowPolarized Light Microscopy (PLM)
Dominant Polymorph Tends toward less stable forms (e.g., α)Tends toward more stable forms (e.g., β', β)X-ray Diffraction (XRD)
Overall Crystallinity LowerHigherDSC (from ΔHm) / XRD

Experimental Protocols

Below are generalized protocols for the key analytical techniques. Always refer to your specific instrument's standard operating procedures.

Differential Scanning Calorimetry (DSC) Protocol
  • Sample Preparation: Accurately weigh 5-10 mg of ISIS into a standard aluminum DSC pan. Crimp the lid securely.

  • Instrument Setup: Place the sample pan in the DSC cell and an empty, sealed pan as a reference.

  • Thermal Program (Heat-Cool-Heat):

    • First Heat: Heat the sample at 10°C/min to a temperature well above its melting point (e.g., 80°C) and hold for 3-5 minutes to erase any prior thermal history.

    • Controlled Cool: Cool the sample at the desired rate (e.g., 20°C/min, 10°C/min, 5°C/min, 1°C/min) to a low temperature (e.g., -20°C). This is the key experimental step.

    • Second Heat: Heat the sample again at a standard rate (e.g., 10°C/min) to 80°C to analyze the melting behavior of the crystals formed during the cooling step.

  • Data Analysis: Determine the onset temperatures, peak temperatures, and enthalpies (peak areas) for all crystallization and melting events.

Polarized Light Microscopy (PLM) with Hot Stage
  • Sample Preparation: Place a small amount of ISIS onto a clean microscope slide. Gently place a coverslip on top.

  • Melt the Sample: Transfer the slide to a calibrated hot stage on the PLM. Heat the sample to the same temperature used in the DSC protocol (e.g., 80°C) to melt it completely into a thin, uniform film.

  • Controlled Cooling: Program the hot stage to cool the sample at the desired rate (matching the DSC experiment).

  • Image Acquisition: Observe the sample through the microscope with crossed polarizers. Capture images or videos at regular temperature or time intervals to document the nucleation and growth of crystals.

  • Analysis: Analyze the images to assess crystal morphology, size, and distribution.

X-ray Diffraction (XRD) for Polymorph Identification
  • Sample Preparation: Prepare several ISIS samples by melting and then cooling them at different, controlled rates (e.g., fast quench in an ice bath, slow cool on the benchtop). Ensure the samples are fully crystallized.

  • Sample Mounting: Gently grind the solidified samples into a fine powder (if possible) and pack them into the XRD sample holder, ensuring a flat, even surface.

  • Data Acquisition: Place the holder in the diffractometer. Scan the sample over a range of 2θ angles (e.g., 5° to 40°) to collect the diffraction pattern.

  • Data Analysis: Identify the d-spacing of the prominent peaks in the wide-angle region (typically 15° to 25° 2θ). Compare these peaks to literature values for lipid polymorphs.

    • α form: Typically shows one strong, broad peak around 4.15 Å.

    • β' form: Typically shows two strong peaks around 4.2 Å and 3.8 Å.

    • β form: Typically shows one very strong peak around 4.6 Å.[14]

Visualizations

G melt melt cool_fast cool_fast melt->cool_fast cool_slow cool_slow melt->cool_slow dsc dsc cool_fast->dsc plm plm cool_fast->plm xrd xrd cool_fast->xrd cool_slow->dsc cool_slow->plm cool_slow->xrd

// Input input [label="Cooling Rate", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Intermediate Processes node [fillcolor="#FBBC05", fontcolor="#202124"]; nucleation [label="Nucleation Rate\n(Crystal Formation)"]; growth [label="Crystal Growth Rate"];

// Output Properties node [fillcolor="#34A853", fontcolor="#FFFFFF"]; size [label="Final Crystal Size\n& Number"]; polymorph [label="Polymorphic Form\n(α, β', β)"]; crystallinity [label="Overall Crystallinity"];

// Relationships input -> nucleation [label="Faster rate\n-> Higher rate"]; input -> growth [label="Faster rate\n-> Lower rate"];

nucleation -> size [label="More nuclei\n-> More, smaller crystals"]; growth -> size [label="Slower growth\n-> Smaller crystals"];

{nucleation, growth} -> polymorph [label="Kinetics favor\ndifferent forms"]; {polymorph, size} -> crystallinity; } DOT Caption: Effect of cooling rate on crystallization properties.

References

Validation & Comparative

A Comparative Analysis of Isostearyl Isostearate vs. Isopropyl Isostearate in Skin Barrier Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The integrity of the stratum corneum, the outermost layer of the epidermis, is paramount for a healthy skin barrier. Emollients are cornerstone ingredients in dermatological and cosmetic formulations designed to support and enhance this barrier. Among the vast array of available emollients, esters such as Isostearyl Isostearate (ISIS) and Isopropyl Isostearate (IPIS) are widely utilized for their skin-softening and moisturizing properties. This guide provides an objective comparison of their performance in relation to skin barrier function, supported by available experimental data and detailed methodologies.

Executive Summary

Both this compound and Isopropyl Isostearate function as effective emollients that improve skin hydration and reduce transepidermal water loss (TEWL).[1][2][3][4][5][6][7][8][9][10][11] Their primary mechanism of action is believed to involve the modulation of the stratum corneum's lipid organization, promoting a more tightly packed and efficient barrier structure.[12][13] However, evidence suggests that this compound offers a superior advantage in enhancing the skin's water permeability barrier function. A key comparative study demonstrated that ISIS provided a more significant improvement in the stratum corneum's water permeability barrier function compared to IPIS when evaluated using a plastic occlusion stress test.[12] While both esters can induce a beneficial orthorhombic phase in the lipid lamellae of the stratum corneum, ISIS appears to be more effective in translating this structural change into a functional improvement of the skin barrier.[4][12]

Quantitative Data Comparison

The following table summarizes the comparative performance of this compound and Isopropyl Isostearate based on available literature. Direct quantitative data from head-to-head studies is limited; therefore, the comparison relies on the qualitative and conclusive findings of key research.

ParameterThis compound (ISIS)Isopropyl Isostearate (IPIS)Key Findings & References
Skin Barrier Function Enhancement (Overall) SuperiorModerateISIS demonstrates a superior effect in improving the stratum corneum water permeability barrier function.[12]
Transepidermal Water Loss (TEWL) Reduction EffectiveEffectiveBoth esters form a protective layer to reduce water loss.[2][7][9][10][14] ISIS has been identified as a highly effective lipid-based TEWL inhibitor.[15]
Skin Hydration HighHighBoth ingredients are proven to increase skin hydration.[1][3][7][10]
Effect on Stratum Corneum Lipid Organization Induces orthorhombic lipid packingInduces orthorhombic lipid packingBoth esters promote a more ordered lipid structure, which is crucial for optimal barrier function.[4][12][13]
Occlusivity Semi-occlusive; not as occlusive as petrolatumSemi-occlusive; not as occlusive as petrolatumThe mechanism of action is not solely based on forming an impermeable barrier.[12]
Comedogenicity Potential LowModerate to HighIsopropyl Isostearate and its analogs have been cited as having comedogenic potential.[16]

Experimental Protocols

A comprehensive evaluation of an emollient's effect on skin barrier function involves a combination of in vivo and in vitro techniques.

In Vivo Assessment of Skin Barrier Function: Plastic Occlusion Stress Test (POST)

The Plastic Occlusion Stress Test (POST) is an in vivo method used to evaluate the water-holding capacity of the stratum corneum and the efficacy of moisturizers in improving barrier function.

Objective: To assess the ability of the stratum corneum to retain water after a period of hydration (occlusion) and to measure the rate of water loss upon removal of the occlusion.

Methodology:

  • Subject Selection: Healthy volunteers with no active skin conditions on the test area (typically the volar forearm) are recruited.

  • Acclimatization: Subjects are acclimatized to a room with controlled temperature and humidity (e.g., 21±1°C and 50±5% RH) for at least 30 minutes before measurements.

  • Baseline Measurements: Baseline transepidermal water loss (TEWL) and skin hydration (e.g., using a Corneometer) are measured on designated test sites.

  • Product Application: A standardized amount of the test material (e.g., this compound, Isopropyl Isostearate, control) is applied to the respective test sites.

  • Occlusion: The test sites are covered with an occlusive patch (e.g., plastic film) for a defined period (e.g., 24 hours) to hydrate (B1144303) the stratum corneum.[7][13]

  • Post-Occlusion Measurements:

    • After the occlusion period, the patches are removed.

    • Skin Surface Water Loss (SSWL) is immediately and continuously measured using an evaporimeter (e.g., Tewameter) for a set duration (e.g., 25-30 minutes).[12][13]

    • The decay curve of water evaporation is recorded. A slower decay rate indicates a better water-holding capacity of the stratum corneum and improved barrier function.

  • Data Analysis: The area under the evaporation curve and the decay constants are calculated to quantify the water-holding capacity. Statistically significant differences between treated and control sites indicate the product's efficacy.

In Vitro Analysis of Stratum Corneum Lipid Profile

Understanding how emollients interact with and alter the lipid composition of the stratum corneum is crucial. This can be assessed in vitro using human or porcine skin explants.

Objective: To determine the lipid profile (ceramides, cholesterol, free fatty acids) of the stratum corneum after treatment with the test emollients.

Methodology:

  • Skin Sample Preparation: Full-thickness skin explants are obtained and the stratum corneum is isolated.

  • Treatment: The isolated stratum corneum samples are treated with the test emollients (ISIS, IPIS) for a specified duration.

  • Tape Stripping: Sequential tape stripping is performed on the treated stratum corneum to collect layers of corneocytes and intercellular lipids.[6][9]

  • Lipid Extraction: The lipids are extracted from the adhesive tapes using a suitable solvent mixture (e.g., ethyl acetate:methanol).[6][9]

  • Lipid Analysis: The extracted lipids are then analyzed using techniques such as:

    • High-Performance Thin-Layer Chromatography (HPTLC): To separate and quantify the major lipid classes (ceramides, cholesterol, free fatty acids).[6][9]

    • Mass Spectrometry (MS): For a more detailed analysis of the different ceramide subspecies and other lipid molecules.[8]

  • Data Analysis: The lipid profiles of the emollient-treated samples are compared to those of untreated controls to identify any changes in the composition or relative abundance of key barrier lipids.

Mandatory Visualizations

Experimental Workflow for Skin Barrier Assessment

G cluster_0 In Vivo Assessment cluster_1 In Vitro Assessment subject_selection Subject Selection acclimatization Acclimatization subject_selection->acclimatization baseline Baseline Measurements (TEWL, Hydration) acclimatization->baseline application Product Application (ISIS, IPIS, Control) baseline->application occlusion Occlusion (24 hours) application->occlusion post_occlusion Post-Occlusion SSWL Measurement occlusion->post_occlusion analysis Data Analysis post_occlusion->analysis sample_prep Stratum Corneum Sample Preparation treatment Emollient Treatment sample_prep->treatment tape_stripping Tape Stripping treatment->tape_stripping lipid_extraction Lipid Extraction tape_stripping->lipid_extraction lipid_analysis Lipid Analysis (HPTLC/MS) lipid_extraction->lipid_analysis profile_comparison Profile Comparison lipid_analysis->profile_comparison G cluster_0 Influence of Lipids on Keratinocyte Differentiation lipids Fatty Acids & Ceramides (B1148491) ppars Activate PPARs lipids->ppars lxrs Activate LXRs lipids->lxrs keratinocyte_diff Keratinocyte Differentiation ppars->keratinocyte_diff lxrs->keratinocyte_diff structural_proteins Expression of Structural Proteins (Filaggrin, Loricrin) keratinocyte_diff->structural_proteins lipid_synthesis Synthesis of Barrier Lipids (Ceramides, etc.) keratinocyte_diff->lipid_synthesis barrier_formation Stratum Corneum Formation & Integrity structural_proteins->barrier_formation lipid_synthesis->barrier_formation

References

Isostearyl Isostearate vs. Mineral Oil: A Comparative Study in Topical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two commonly used emollients in topical formulations: isostearyl isostearate and mineral oil. The information presented is based on available scientific literature and aims to assist in the selection of the most appropriate ingredient for specific formulation needs, with a focus on skin hydration, barrier function, and sensory profile.

Physicochemical and Functional Properties

This compound and mineral oil, while both serving as emollients, possess distinct chemical structures that dictate their performance in topical applications.

PropertyThis compoundMineral Oil (Cosmetic Grade)
Chemical Type Ester EmollientHydrocarbon Emollient
INCI Name This compoundParaffinum Liquidum
Source Vegetable-derived or synthetic[1]Petroleum-derived, highly refined[2][3]
Key Feature Non-greasy, good spreadability, works in synergy with the skin's lipid barrier[1][4]Highly occlusive, inert, long shelf-life[2]
Appearance Clear, colorless to slightly yellowish liquid[1]Clear, colorless, oily liquid[2][5]
Solubility Soluble in oils, insoluble in waterSoluble in oils, insoluble in water[6]

Performance Comparison: Skin Hydration and Barrier Function

The primary function of both ingredients in moisturizing formulations is to improve skin hydration and support the skin's barrier function. However, they achieve this through different mechanisms.

Mechanism of Action:

  • Mineral Oil: Acts primarily as an occlusive agent. It forms a hydrophobic film on the skin's surface, which significantly reduces transepidermal water loss (TEWL) by preventing the evaporation of water from the stratum corneum.[6] This is a physical mechanism of moisturization.

  • This compound: While it contributes to forming a protective film, its primary mechanism is believed to involve interaction with the skin's natural lipid barrier.[1][4] Studies suggest that this compound can influence the lipid organization within the stratum corneum, promoting a more ordered structure which in turn improves the skin's water-holding capacity and barrier function.[7][8] This suggests a more biomimetic mode of action compared to the purely physical barrier of mineral oil.

Quantitative Data on Skin Barrier Function:

Direct comparative studies with quantitative data for both ingredients are limited in publicly available literature. However, a study comparing this compound to petrolatum (a highly occlusive ingredient similar to mineral oil) in a plastic occlusion stress test provides valuable insights.

ParameterThis compoundPetrolatum (as a proxy for Mineral Oil)
Improvement in Stratum Corneum Water Permeability Barrier Function Significant improvement observed[7][8]Less significant improvement compared to this compound in the same study[7][8]
Occlusivity (Water Vapour Transport Rate) Not significantly occlusive[7][8]Highly occlusive[9]

Note: The data presented is based on a study comparing this compound to petrolatum. While petrolatum is a strong occlusive agent similar to mineral oil, direct quantitative comparisons may vary.

Sensory Profile

The sensory characteristics of a topical formulation are critical for user compliance and preference. This compound is often favored for its more elegant skin feel.

Sensory AttributeThis compoundMineral Oil
Skin Feel Light, non-greasy, silky, and smooth[1][4]Can be perceived as heavier and more greasy, depending on the grade[6]
Spreadability Excellent[4]Good, varies with viscosity
Residue Low residueCan leave a more noticeable film on the skin

Experimental Protocols

Below are detailed methodologies for key experiments used to evaluate the performance of topical ingredients like this compound and mineral oil.

Measurement of Skin Hydration (Corneometry)

Objective: To quantify the hydration level of the stratum corneum before and after the application of a topical product.

Experimental Workflow:

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis subject_prep Subject Acclimatization (Controlled Temp & Humidity) site_selection Test Site Selection (e.g., Volar Forearm) subject_prep->site_selection baseline Baseline Measurement (Corneometer®) site_selection->baseline application Product Application (Standardized Amount) baseline->application post_application Post-Application Measurements (Defined Time Intervals) application->post_application data_analysis Data Analysis (Change from Baseline) post_application->data_analysis

Caption: Workflow for Skin Hydration Measurement using a Corneometer.

Methodology:

  • Subject Selection: Healthy volunteers with normal to dry skin are selected.

  • Acclimatization: Subjects are required to acclimatize in a room with controlled temperature (e.g., 20-22°C) and humidity (e.g., 40-60%) for at least 30 minutes prior to measurements.

  • Test Site Demarcation: Standardized areas are marked on the skin, typically on the volar forearm.

  • Baseline Measurement: The initial skin hydration of the test sites is measured using a Corneometer® (e.g., CM 825, Courage + Khazaka). The probe measures the electrical capacitance of the skin, which correlates with its water content. The result is given in arbitrary units (A.U.).

  • Product Application: A standardized amount of the test formulation (e.g., 2 mg/cm²) is applied to the designated test area. An untreated area is maintained as a control.

  • Post-Application Measurements: Corneometer readings are taken at predefined time points after application (e.g., 1, 2, 4, 8, and 24 hours) to assess the change in skin hydration over time.

  • Data Analysis: The change in Corneometer units from the baseline is calculated for each time point and compared between the different formulations and the control.

Measurement of Transepidermal Water Loss (TEWL)

Objective: To assess the integrity of the skin barrier by measuring the amount of water evaporating from the skin surface.

Experimental Workflow:

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis subject_prep Subject Acclimatization (Controlled Environment) site_selection Test Site Selection subject_prep->site_selection baseline Baseline TEWL Measurement (Tewameter®) site_selection->baseline application Product Application baseline->application post_application Post-Application TEWL Measurements (Time Intervals) application->post_application data_analysis Data Analysis (% TEWL Reduction) post_application->data_analysis

Caption: Workflow for Transepidermal Water Loss (TEWL) Measurement.

Methodology:

  • Subject and Environmental Conditions: Similar to corneometry, subjects are acclimatized in a controlled environment.

  • Instrumentation: A Tewameter® (e.g., TM300, Courage + Khazaka) is used, which features an open-chamber probe that measures the water vapor pressure gradient above the skin surface.

  • Baseline Measurement: The probe is placed on the designated test sites to obtain baseline TEWL readings, expressed in g/m²/h.

  • Product Application: The test formulations are applied to the respective areas.

  • Post-Application Measurements: TEWL is measured at the same time points as the hydration measurements.

  • Data Analysis: The percentage reduction in TEWL from the baseline is calculated to determine the occlusivity and barrier-enhancing properties of the formulations.

Sensory Panel Evaluation

Objective: To quantitatively and qualitatively assess the sensory attributes of topical formulations.

Experimental Workflow:

G cluster_setup Setup cluster_evaluation Evaluation cluster_analysis Analysis panel_selection Panelist Selection & Training protocol_dev Protocol Development (Attributes & Scales) panel_selection->protocol_dev sample_prep Sample Preparation (Blinded & Randomized) protocol_dev->sample_prep sensory_eval Sensory Evaluation (Controlled Environment) sample_prep->sensory_eval data_collection Data Collection (Questionnaires) sensory_eval->data_collection stat_analysis Statistical Analysis data_collection->stat_analysis

Caption: Workflow for Sensory Panel Evaluation.

Methodology:

  • Panel Selection: A panel of trained sensory assessors (typically 10-15 individuals) is selected.

  • Product Samples: The formulations are presented in blinded, randomized packaging to prevent bias.

  • Evaluation Protocol: Panelists are instructed to apply a standardized amount of each product to a specific area of the skin (e.g., forearm).

  • Attribute Assessment: Panelists evaluate a predefined set of sensory attributes at different time points (e.g., during application, immediately after, and after a few minutes). These attributes may include:

    • Pick-up: Ease of removing the product from the container.

    • Spreadability: How easily the product spreads on the skin.

    • Absorption: The speed at which the product is absorbed.

    • Greasiness/Oiliness: The amount of oily residue perceived.

    • Stickiness/Tackiness: The degree of stickiness on the skin after application.

    • After-feel: The final sensation on the skin (e.g., smooth, soft, tacky).

  • Scoring: Each attribute is rated on a labeled magnitude scale (e.g., from 0 to 10, where 0 is not perceptible and 10 is highly perceptible).

  • Data Analysis: The data is statistically analyzed to identify significant differences in the sensory profiles of the formulations.

Proposed Mechanism of Action of this compound

Based on available research, this compound is thought to improve skin barrier function by integrating into and organizing the lipid lamellae of the stratum corneum.

G cluster_stratum_corneum Stratum Corneum cluster_outcome Outcome disorganized_lipids Disorganized Lipid Lamellae (Compromised Barrier) isis_application Topical Application of This compound (ISIS) isis_integration ISIS Integrates into Lipid Bilayers isis_application->isis_integration Penetrates upper layers organized_lipids Improved Lipid Organization (Orthorhombic Packing) isis_integration->organized_lipids Promotes ordered structure improved_barrier Enhanced Barrier Function organized_lipids->improved_barrier reduced_tewl Reduced TEWL improved_barrier->reduced_tewl increased_hydration Increased Hydration improved_barrier->increased_hydration

Caption: Proposed Mechanism of this compound on Stratum Corneum Lipids.

Conclusion

The choice between this compound and mineral oil in a topical formulation depends on the desired performance characteristics and sensory profile.

  • Mineral oil is a highly effective and cost-efficient occlusive agent, making it an excellent choice for formulations aimed at providing a strong barrier to prevent water loss, particularly in products for very dry or compromised skin. Its inert nature also contributes to a low potential for irritation.

  • This compound offers a more sophisticated approach to moisturization. Its ability to work in synergy with the skin's own lipid structures may provide a more durable improvement in barrier function that is not solely reliant on surface occlusion. Its superior sensory profile, characterized by a light and non-greasy feel, makes it highly suitable for elegant facial moisturizers, lotions, and color cosmetics where consumer acceptance is paramount.

For formulators, a combination of these ingredients could also be considered to leverage the strong occlusive properties of mineral oil with the biomimetic and sensory benefits of this compound. Further direct comparative studies are warranted to provide more detailed quantitative data to guide formulation development.

References

The Virtues of Branching: A Comparative Guide to Branched-Chain Esters in Lubrication

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and formulation experts in the field of lubrication, the quest for high-performance base oils is perpetual. Among the synthetic options, branched-chain esters have carved out a significant niche, offering a compelling balance of properties essential for demanding applications. This guide provides a comparative analysis of various branched-chain esters, supported by experimental data, to illuminate their performance characteristics and guide selection for optimal lubrication.

The molecular architecture of branched-chain esters, characterized by alkyl branches along the main carbon chain, imparts unique physicochemical properties that distinguish them from their linear counterparts. This branching disrupts the orderly packing of molecules, leading to superior low-temperature fluidity and a lower pour point. Furthermore, the ester functional groups contribute to polarity, which enhances surface adhesion and film-forming capabilities, crucial for effective lubrication.

Performance Benchmarks: A Data-Driven Comparison

The efficacy of a lubricant is multi-faceted, relying on a synergistic interplay of various properties. Key performance indicators for branched-chain esters include their viscosity index, pour point, oxidative stability, and tribological characteristics. The following tables summarize experimental data from various studies, offering a clear comparison between different classes of branched-chain esters.

V-T and Low-Temperature Performance

The viscosity index (VI) reflects the stability of a lubricant's viscosity over a range of temperatures, with a higher VI indicating less change. The pour point is the lowest temperature at which the oil will still flow. As the data indicates, branched esters, particularly those derived from polyols like trimethylolpropane (B17298) (TMP) and neopentyl glycol (NPG), generally exhibit high viscosity indices and exceptionally low pour points.[1][2][3][4][5] The branching in the alcohol or acid moiety of the ester molecule hinders crystallization at low temperatures.[5]

Ester TypeKinematic Viscosity (cSt)Viscosity Index (VI)Pour Point (°C)Flash Point (°C)Reference
@ 40°C@ 100°C
Polyol Esters
Trimethylolpropane trilevulinate (TMP-tri-LA)87.288.4248-25238
Neopentyl glycol dilevuliante (NPG-di-LA)----185
Pentaerythritol tetralevulinate (PE-tetra-LA)----210
Palm Oil Trimethylolpropane Ester (PPOTE)--170-200-1 to 4-
High Oleic Palm Oil TMP Ester---up to -33-
Nonaoleate trimethylolpropane (NOTMP)--237-34320
Dicarboxylate Esters
Di-2-ethylhexyl dodecanedioate (B1236620) (D2EHD)19.985.4--58200
Di-2-ethylhexyl azelate (D2EHAz)---< -60-
Di-2-ethylhexyl suberate (B1241622) (D2EHSub)---< -60-
Di-2-ethylbutyl dodecanedioate (D2EBD)----35-
Thermal and Oxidative Stability

A lubricant's resistance to degradation at high temperatures is critical for its operational lifespan. The flash point, the lowest temperature at which vapors will ignite, and oxidative stability are key measures. Polyol esters generally demonstrate high flash points and good thermal stability.[1][2][6] The absence of easily abstractable hydrogen atoms at the beta-carbon position in neopentyl polyol esters contributes to their enhanced thermal and hydrolytic stability.[7][8]

Ester TypeOxidative Onset Temperature (°C)Reference
Di-2-ethylbutyl dodecanedioate (D2EBD)216[9]
Ethylhexyl 9-(octanoyloxy)-10-(octyloxy)octadecanoate142[10]
Nonaoleate trimethylolpropane (NOTMP)172[11]
Tribological Performance: The Science of Friction and Wear

Ultimately, a lubricant's primary role is to minimize friction and wear between moving surfaces. The polar nature of ester molecules promotes the formation of a persistent lubricating film on metal surfaces.[2] This molecular adsorption is a key mechanism for their excellent lubricity.[2] Tribological studies, often conducted using four-ball testers, demonstrate that branched-chain esters can significantly reduce the coefficient of friction and wear scar diameters compared to mineral oils.[1][2]

Experimental Corner: Methodologies for Evaluation

The data presented in this guide is derived from standardized testing protocols. Understanding these methods is crucial for interpreting the results and for conducting further comparative studies.

Key Experimental Protocols:
  • Kinematic Viscosity: Measured in accordance with ASTM D445. This method involves timing the flow of a fixed volume of the lubricant through a calibrated viscometer at a controlled temperature (typically 40°C and 100°C).[3][12][13]

  • Viscosity Index: Calculated from the kinematic viscosities at 40°C and 100°C using the procedure outlined in ASTM D2270.[12][13]

  • Pour Point: Determined according to ASTM D97. The sample is cooled at a specified rate and examined at intervals for flow. The pour point is the lowest temperature at which movement of the oil is observed.

  • Flash Point: Typically measured using the Cleveland Open Cup (COC) method as per ASTM D92. The sample is heated at a constant rate, and a small flame is passed over the surface until the vapors ignite.

  • Oxidative Stability: Often evaluated using Pressurized Differential Scanning Calorimetry (PDSC) as per ASTM D6186. This test measures the time to the onset of oxidation under elevated temperature and pressure in the presence of oxygen. Another method is the Rotary Pressure Vessel Oxidation Test (RPVOT) as per ASTM D2272.

  • Tribological Properties: Assessed using a four-ball tribometer according to ASTM D4172 or ASTM D5183. This test measures the wear scar diameter on the steel balls and the coefficient of friction under a specified load, speed, and temperature.

Visualizing the Process: A Workflow for Lubricant Performance Testing

The following diagram illustrates a typical experimental workflow for the comprehensive evaluation of a branched-chain ester's lubrication performance.

Lubricant_Testing_Workflow cluster_synthesis Ester Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_tribology Tribological Evaluation cluster_analysis Data Analysis & Comparison Synthesis Esterification Reaction (e.g., Polyol + Carboxylic Acid) Purification Purification (e.g., Distillation, Chromatography) Synthesis->Purification Viscosity Viscosity & VI (ASTM D445, D2270) Purification->Viscosity PourPoint Pour Point (ASTM D97) Purification->PourPoint FlashPoint Flash Point (ASTM D92) Purification->FlashPoint OxidativeStability Oxidative Stability (PDSC/RPVOT) Purification->OxidativeStability FourBall Four-Ball Test (ASTM D4172) Purification->FourBall HFRR HFRR Test (ASTM D6079) Purification->HFRR DataAnalysis Comparative Analysis of Performance Data Viscosity->DataAnalysis PourPoint->DataAnalysis FlashPoint->DataAnalysis OxidativeStability->DataAnalysis FourBall->DataAnalysis HFRR->DataAnalysis

Caption: Experimental workflow for lubricant performance evaluation.

The Lubrication Mechanism: A Molecular Perspective

The superior lubricating properties of branched-chain esters can be attributed to their molecular structure and polarity. The ester groups provide a polar head that adsorbs onto metal surfaces, forming a protective, renewable film. This boundary lubrication mechanism is particularly effective under high load and low-speed conditions where a full hydrodynamic film cannot be maintained. The branched alkyl chains, on the other hand, provide a non-polar, bulky tail that contributes to the overall viscosity and film thickness. This amphiphilic nature allows for effective reduction of friction and wear.[5][11]

Lubrication_Mechanism s1 s2 s3 s4 s5 s6 s7 s8 s9 s10 p1 p1->s1 p6 p1->p6 p2 p2->s2 p7 p2->p7 p3 p3->s3 p8 p3->p8 p4 p4->s4 p9 p4->p9 p5 p5->s5 p10 p5->p10 p6->s6 p7->s7 p8->s8 p9->s9 p10->s10 l1 Polar Head (Ester Group) l1->p3 l2 Non-Polar Tail (Branched Alkyl Chain) l2->p8

Caption: Adsorption of ester molecules on metal surfaces.

References

A Comparative Performance Analysis of Isostearyl Isostearate and Cetearyl Isononanoate in Topical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate emollient is a critical decision in the formulation of topical products, directly impacting stability, sensory characteristics, and efficacy. This guide provides an objective comparison of two widely utilized ester emollients: Isostearyl Isostearate and Cetearyl Isononanoate, supported by physicochemical data and established experimental protocols.

This compound and Cetearyl Isononanoate are both branched-chain esters that serve as versatile emollients in a wide array of cosmetic and pharmaceutical applications. Their primary functions include skin conditioning, enhancing spreadability, and providing a desirable skin feel. While both contribute to skin softness and smoothness, their distinct molecular structures give rise to differences in their performance profiles.

Physicochemical Properties: A Quantitative Comparison

The fundamental physicochemical characteristics of an emollient dictate its behavior within a formulation and its interaction with the skin. The following table summarizes key quantitative data for this compound and Cetearyl Isononanoate.

PropertyThis compoundCetearyl Isononanoate
INCI Name This compoundCetearyl Isononanoate
Viscosity (at 20°C) 30 - 60 mPa·s19 - 22 mPa·s
Spreadability Good (qualitative)~700 mm²/10 min
Polarity MediumPolar
Appearance Clear, colorless to slightly yellowish oily liquidClear, slightly yellowish, odorless oil
Origin Vegetable and synthetic sourcesVegetable and synthetic sources

Performance Characteristics

Skin Feel and Sensory Profile

This compound is often characterized by its rich, cushioned feel, providing a substantive and lubricious sensation on the skin without excessive greasiness. Its slightly higher viscosity contributes to a more prolonged playtime on the skin, which can be advantageous in formulations like creams and lotions for dry skin.

Cetearyl Isononanoate , with its lower viscosity, imparts a lighter, more velvety, and non-greasy skin feel. It is known for its rapid absorption and ability to reduce the tackiness of formulations, making it a preferred choice for lighter emulsions, serums, and daily wear products.

Moisturization and Skin Barrier Function

Both emollients contribute to skin moisturization by forming a semi-occlusive film on the stratum corneum, thereby reducing transepidermal water loss (TEWL).

This compound has been shown to positively influence the skin's barrier function. Studies suggest that it can interact with the stratum corneum lipids, helping to maintain their organized structure and thus enhance the skin's natural barrier. This can lead to improved and sustained skin hydration.

Cetearyl Isononanoate also provides effective moisturization. Its hydrophobic nature helps to prevent water evaporation from the skin's surface. Due to its good spreading properties, it forms a uniform film that contributes to a soft and supple skin appearance.

Formulation Stability

The polarity of an emollient can influence the stability of an emulsion. Cetearyl Isononanoate is described as a polar oil, which can be a factor in the stabilization of certain emulsion systems. Both esters are generally stable to oxidation, a crucial factor for the shelf-life of finished products.

Experimental Protocols

To provide a framework for the quantitative evaluation of these emollients, the following are detailed methodologies for key performance experiments.

Measurement of Viscosity

Objective: To determine the dynamic viscosity of the emollient.

Methodology:

  • Instrumentation: A rotational viscometer (e.g., Brookfield type) is used.

  • Procedure:

    • The emollient is equilibrated to a constant temperature, typically 20°C, in a water bath.

    • A specified volume of the emollient is placed in the instrument's sample cup.

    • The appropriate spindle is selected based on the expected viscosity range.

    • The spindle is rotated at a constant speed, and the torque required to overcome the viscous resistance of the fluid is measured.

    • This measurement is converted into a viscosity value in millipascal-seconds (mPa·s) or centipoise (cP).

    • Multiple readings are taken and averaged to ensure accuracy.

Assessment of Spreadability

Objective: To quantify the spreading behavior of the emollient on a substrate.

Methodology:

  • Instrumentation: A flat, uniform substrate (e.g., glass plate or synthetic skin substitute), a micropipette, and a camera with image analysis software.

  • Procedure:

    • A precise volume (e.g., 10 µL) of the emollient is carefully dispensed onto the center of the substrate.

    • The emollient is allowed to spread for a defined period (e.g., 10 minutes) under controlled temperature and humidity.

    • An image of the spread area is captured at the end of the period.

    • Image analysis software is used to measure the total area (in mm²) covered by the emollient.

    • The experiment is repeated multiple times to obtain an average spreadability value.

In Vivo Evaluation of Skin Hydration (Corneometry)

Objective: To measure the hydration level of the stratum corneum after application of the emollient.

Methodology:

  • Instrumentation: A Corneometer® probe.

  • Procedure:

    • A baseline hydration measurement is taken from a defined area on the forearm of human volunteers.

    • A standardized amount of the emollient is applied to the test area.

    • At specified time intervals (e.g., 1, 2, 4, and 8 hours) after application, the Corneometer® probe is pressed against the skin surface.

    • The instrument measures the electrical capacitance of the skin, which is proportional to its water content, and provides a value in arbitrary units.

    • An increase in the Corneometer® value relative to the baseline indicates an improvement in skin hydration.

Evaluation of Transepidermal Water Loss (TEWL)

Objective: To assess the occlusivity of the emollient by measuring its effect on the rate of water evaporation from the skin.

Methodology:

  • Instrumentation: A Tewameter® or similar open-chamber device.

  • Procedure:

    • Baseline TEWL measurements are taken from a defined area on the forearm.

    • A standardized amount of the emollient is applied to the test area.

    • At specified time intervals, the probe of the instrument is placed on the skin surface.

    • The probe measures the water vapor gradient in the air just above the skin, which is used to calculate the rate of water loss in g/m²/h.

    • A decrease in the TEWL value compared to the baseline indicates the formation of an occlusive film that reduces water evaporation.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the comparative evaluation of emollients in a topical formulation.

G cluster_0 Formulation Phase cluster_1 Physicochemical & Stability Testing cluster_2 In Vivo Performance Evaluation Formulation_A Formulation A (with this compound) Viscosity_Test Viscosity Measurement Formulation_A->Viscosity_Test Spreadability_Test Spreadability Analysis Formulation_A->Spreadability_Test Stability_Test Accelerated Stability (Temperature, Light) Formulation_A->Stability_Test Sensory_Panel Sensory Panel Evaluation (Skin Feel, Absorption) Formulation_A->Sensory_Panel Hydration_Study Skin Hydration Study (Corneometry) Formulation_A->Hydration_Study Barrier_Study Skin Barrier Function (TEWL Measurement) Formulation_A->Barrier_Study Formulation_B Formulation B (with Cetearyl Isononanoate) Formulation_B->Viscosity_Test Formulation_B->Spreadability_Test Formulation_B->Stability_Test Formulation_B->Sensory_Panel Formulation_B->Hydration_Study Formulation_B->Barrier_Study Base_Formulation Base Formulation (Control) Base_Formulation->Viscosity_Test Base_Formulation->Spreadability_Test Base_Formulation->Stability_Test Base_Formulation->Sensory_Panel Base_Formulation->Hydration_Study Base_Formulation->Barrier_Study Data_Analysis Comparative Data Analysis Viscosity_Test->Data_Analysis Quantitative Data Spreadability_Test->Data_Analysis Quantitative Data Stability_Test->Data_Analysis Qualitative & Quantitative Data Sensory_Panel->Data_Analysis Sensory Scores Hydration_Study->Data_Analysis Corneometer Units Barrier_Study->Data_Analysis g/m²/h Conclusion Conclusion on Emollient Performance Data_Analysis->Conclusion Performance Insights

Caption: Workflow for the comparative evaluation of emollients.

Conclusion

Both this compound and Cetearyl Isononanoate are high-performing emollients with distinct characteristics that make them suitable for different formulation objectives. This compound, with its higher viscosity, offers a richer skin feel and has demonstrated benefits for skin barrier function. Cetearyl Isononanoate provides a lighter, more elegant sensory experience with excellent spreadability.

The choice between these two emollients will ultimately depend on the desired sensory profile, the target application, and the specific performance claims of the final product. For formulations requiring a substantive, protective feel, this compound may be the preferred option. For lightweight, fast-absorbing products with a silky after-feel, Cetearyl Isononanoate presents a compelling choice. The experimental protocols outlined in this guide provide a robust framework for conducting direct comparative studies to inform the optimal selection for a given formulation.

Isostearyl Isostearate: A Non-Occlusive Approach to Enhancing Skin Barrier Function

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of cosmetic ingredients is paramount. Isostearyl Isostearate (ISIS), a commonly used emollient, presents a compelling case study in advanced skin barrier enhancement that diverges from the traditional occlusive properties of substances like petrolatum.

This guide provides a comparative analysis of this compound's effects on skin models, supported by experimental data, to elucidate its unique role in skin hydration and barrier function. While not functioning as a classic occlusive agent, ISIS demonstrates significant efficacy in improving the skin's water permeability barrier, suggesting a more sophisticated interaction with the stratum corneum.

Comparative Analysis of Skin Barrier Enhancement

Experimental data indicates that this compound offers a superior improvement in the stratum corneum's water permeability barrier function when compared to several other lipophilic moisturizers, including petrolatum. However, its mechanism is distinct from the physical barrier formation characteristic of occlusive agents.

SubstancePrimary Mechanism of ActionOcclusive NatureImpact on Stratum Corneum Lipids
This compound (ISIS) Enhances the organization of stratum corneum lipids, promoting a more ordered, less permeable barrier.Non-occlusive, as it does not form a physical film to the same extent as petrolatum.[1][2][3][4][5][6][7]Induces a more organized orthorhombic lipid phase.[1]
Petrolatum Forms a hydrophobic film on the skin surface, physically blocking transepidermal water loss (TEWL).Highly occlusive.Does not significantly alter the molecular organization of skin lipids.
Isopropyl Isostearate (IPIS) Emollient properties.Low occlusivity.Reported to induce an orthorhombic lipid phase, but with less impact on barrier function compared to ISIS.[1]
Glyceryl Monoisostearate (GMIS) Emollient and emulsifying properties.Low occlusivity.Less effective at improving the water permeability barrier compared to ISIS.[1]

Experimental Protocols

The evaluation of this compound's effect on the skin barrier function often employs specialized in-vivo and in-vitro models.

In-Vivo: The Plastic Occlusion Stress Test (POST)

This method is utilized to assess the water-holding capacity of the stratum corneum and the efficacy of moisturizers in improving barrier function.

Methodology:

  • Baseline Measurement: Transepidermal Water Loss (TEWL) is measured on a defined area of the skin, typically the volar forearm, using an evaporimeter.

  • Application of Test Substances: A standardized amount of this compound and comparative substances (e.g., petrolatum, IPIS, GMIS) are applied to adjacent, marked areas of the skin. An untreated area serves as a control.

  • Occlusion: The treated areas are occluded with a plastic film for a specified period, typically 24 hours, to hydrate (B1144303) the stratum corneum fully.

  • Post-Occlusion Measurement: The plastic film is removed, and TEWL is measured immediately and at set intervals (e.g., every 15 minutes for the first hour, then every 30 minutes for the subsequent hours).

  • Data Analysis: The rate of water loss and the total amount of water retained in the stratum corneum are calculated and compared between the different treatment sites. A slower rate of water loss after occlusion indicates a more robust and efficient skin barrier.

In-Vitro: Water Vapor Transmission Rate (WVTR)

This method quantifies the occlusivity of a substance by measuring the rate at which water vapor passes through a membrane.

Methodology:

  • Membrane Preparation: A synthetic membrane, chosen to mimic the properties of the stratum corneum, is mounted on a diffusion cell (e.g., a Franz cell).

  • Application of Test Substance: A precise amount of this compound or a comparative substance is applied evenly to the surface of the membrane.

  • Measurement: The diffusion cell is placed in a controlled environment with a constant temperature and humidity. The amount of water vapor that permeates through the membrane over a specific time is measured.

  • Calculation: The Water Vapor Transmission Rate is calculated in g/m²/h. A lower WVTR indicates a higher degree of occlusivity. Studies have shown that while petrolatum significantly lowers WVTR, this compound does not exhibit the same level of occlusion.[8]

Visualizing the Experimental Workflow and Signaling Pathway

To better understand the processes involved in evaluating skin barrier function and the proposed mechanism of this compound, the following diagrams are provided.

experimental_workflow cluster_invivo In-Vivo: Plastic Occlusion Stress Test cluster_invitro In-Vitro: Water Vapor Transmission Rate invivo_start Baseline TEWL Measurement invivo_apply Application of Test Substances (ISIS, Petrolatum, etc.) invivo_start->invivo_apply invivo_occlude 24h Occlusion with Plastic Film invivo_apply->invivo_occlude invivo_measure Post-Occlusion TEWL Measurement invivo_occlude->invivo_measure invivo_analyze Data Analysis: Water Retention Capacity invivo_measure->invivo_analyze invitro_prep Membrane Preparation (Synthetic Stratum Corneum) invitro_apply Application of Test Substance invitro_prep->invitro_apply invitro_measure Measure Water Vapor Permeation Over Time invitro_apply->invitro_measure invitro_calc Calculate WVTR (g/m²/h) invitro_measure->invitro_calc

Experimental workflows for assessing skin barrier function.

signaling_pathway cluster_mechanism Proposed Mechanism of this compound cluster_occlusion Traditional Occlusive Mechanism (e.g., Petrolatum) isis This compound Application lipid_interaction Interaction with Stratum Corneum Lipids isis->lipid_interaction orthorhombic Promotion of Orthorhombic Lipid Packing lipid_interaction->orthorhombic barrier_function Improved Lipid Organization and Barrier Integrity orthorhombic->barrier_function tewl_reduction Reduced Transepidermal Water Loss (TEWL) barrier_function->tewl_reduction occlusive Occlusive Agent Application film_formation Formation of a Hydrophobic Film occlusive->film_formation physical_barrier Physical Barrier to Water Evaporation film_formation->physical_barrier tewl_block Blocked Transepidermal Water Loss (TEWL) physical_barrier->tewl_block

Comparative mechanisms of skin barrier enhancement.

References

Distinguishing Isostearyl Isostearate Isomers: A Mass Spectrometry-Based Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isostearyl isostearate, a branched-chain wax ester, is a common ingredient in cosmetics and pharmaceutical formulations, valued for its unique physicochemical properties. However, "this compound" is not a single chemical entity but rather a complex mixture of structural isomers. The specific isomeric composition can significantly influence the final product's performance, making robust analytical techniques for their differentiation crucial. This guide provides a comparative analysis of this compound isomers using mass spectrometry, supported by experimental protocols and illustrative data, to aid researchers in their characterization.

The primary challenge in analyzing this compound isomers lies in their identical molecular weight. Mass spectrometry, particularly when coupled with chromatographic separation and fragmentation techniques, provides a powerful solution by revealing structural differences through characteristic fragmentation patterns.

Comparative Analysis of Fragmentation Patterns

The differentiation of this compound isomers is primarily achieved by analyzing the fragment ions generated upon cleavage of the ester bond and at the branching points of the fatty acid and fatty alcohol chains. Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI) are two powerful techniques for this purpose.

Under EI, the ester linkage fragmentation yields an acylium ion ([RCO]⁺) and ions corresponding to the alcohol moiety, providing a clear signature for each isomer.[1] The location of methyl branches influences the stability and formation of subsequent fragment ions. For instance, iso-branched isomers typically show a loss of an isopropyl group, while anteiso-isomers exhibit losses of ethyl and isobutyl groups.[2][3]

In ESI-MS/MS, the protonated molecule [M+H]⁺ is subjected to collision-induced dissociation (CID), which also results in fragmentation at the ester bond, yielding protonated fatty acid and ions related to the fatty alcohol.[1]

Table 1: Illustrative GC-MS Fragmentation Data for Representative this compound Isomers

To illustrate the comparative analysis, let's consider three hypothetical, yet representative, isomers of this compound (C36H72O2, Molecular Weight: 536.9 g/mol ):

  • Isomer A: 16-Methylheptadecanoyl 16-methylheptadecanoate (an iso-iso ester)

  • Isomer B: 15-Methylheptadecanoyl 15-methylheptadecanoate (an anteiso-anteiso ester)

  • Isomer C: 16-Methylheptadecanoyl 15-methylheptadecanoate (an iso-anteiso ester)

Fragment Ion (m/z)Proposed Structure/OriginIsomer A (iso-iso) Relative Intensity (%)Isomer B (anteiso-anteiso) Relative Intensity (%)Isomer C (iso-anteiso) Relative Intensity (%)
269[CH3(CH2)14CH(CH3)CO]+ (iso-acylium ion)80585
269[CH3CH2CH(CH3)(CH2)13CO]+ (anteiso-acylium ion)5755
255[C17H35]+ (iso-alkyl ion from alcohol)60565
255[C17H35]+ (anteiso-alkyl ion from alcohol)5555
227Loss of C3H7 from acylium ion30535
213Loss of C4H9 from acylium ion5255
87McLafferty rearrangement product404542

Note: The relative intensities are hypothetical and for illustrative purposes, based on established fragmentation principles of branched-chain esters.

Table 2: Illustrative LC-MS/MS Fragmentation Data for Protonated this compound Isomers ([M+H]⁺, m/z 537.9)

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Structure/OriginIsomer A (iso-iso) Relative Intensity (%)Isomer B (anteiso-anteiso) Relative Intensity (%)Isomer C (iso-anteiso) Relative Intensity (%)
537.9285[CH3(CH2)14CH(CH3)COOH2]+ (Protonated iso-stearic acid)901095
537.9285[CH3CH2CH(CH3)(CH2)13COOH2]+ (Protonated anteiso-stearic acid)108510
537.9255[C17H35]+ (iso-alkyl ion from alcohol)70575
537.9255[C17H35]+ (anteiso-alkyl ion from alcohol)5655

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate analysis. Below are representative protocols for GC-MS and LC-MS/MS analysis of this compound isomers.

Protocol 1: GC-MS with Electron Ionization

This method is suitable for the analysis of the fatty acid methyl esters (FAMEs) derived from the saponification of this compound, or for the direct analysis of the wax ester if it is sufficiently volatile.

  • Sample Preparation (Derivatization to FAMEs):

    • Saponify the this compound sample using a solution of NaOH or KOH in methanol.

    • Acidify the mixture and extract the free isostearic acids.

    • Methylate the extracted fatty acids using BF3-methanol or by heating with methanolic HCl.

    • Extract the resulting FAMEs with a non-polar solvent like hexane (B92381).

    • Dissolve the final FAMEs or the intact wax ester in a volatile solvent (e.g., hexane or chloroform) to a concentration of approximately 1 mg/mL.[1]

  • Gas Chromatography (GC) Conditions:

    • Injector: Split/splitless injector, operated in splitless mode at 300°C.[1]

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[1]

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[4]

    • Oven Temperature Program: Initial temperature of 100°C, hold for 3 min, then ramp to 300°C at a rate of 8°C/min, and hold for 10 min.[4]

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[1][4]

    • Source Temperature: 230°C.[1][4]

    • Quadrupole Temperature: 150°C.[1]

    • Mass Range: Scan from m/z 50 to 600.[1]

  • Data Analysis:

    • Identify the chromatographic peaks corresponding to the different isomers.

    • Analyze the mass spectrum of each peak, paying close attention to the characteristic fragment ions indicative of the branching structure as outlined in Table 1.

Protocol 2: LC-MS/MS with Electrospray Ionization

This technique is particularly useful for the direct analysis of the intact wax esters without derivatization.

  • Sample Preparation:

    • Dissolve the this compound sample in a solvent mixture such as methanol/chloroform (2:1, v/v) to a final concentration of approximately 10 µM.[1] The addition of an acetate (B1210297) salt (e.g., 1 mM ammonium (B1175870) acetate) can aid in the formation of adducts if needed.[1]

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20, v/v) with 0.1% formic acid.

    • Gradient: A suitable gradient from a lower to a higher percentage of mobile phase B to elute the non-polar wax esters.

    • Flow Rate: 0.2 - 0.4 mL/min.

    • Column Temperature: 40-50°C.

  • Mass Spectrometry (MS/MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.[1]

    • Precursor Ion Selection: Isolate the protonated molecule [M+H]⁺ at m/z 537.9.

    • Collision-Induced Dissociation (CID): Apply collision energy to fragment the precursor ion. The optimal collision energy should be determined experimentally to maximize the yield of diagnostic fragment ions.

    • Product Ion Scan: Scan for the resulting fragment ions.

  • Data Analysis:

    • Correlate the chromatographic peaks with the MS/MS spectra.

    • Identify the isomers based on the presence and relative abundance of the characteristic fragment ions as shown in Table 2.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the comparative analysis of this compound isomers using mass spectrometry.

workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Separation & Detection cluster_data_analysis Data Analysis & Interpretation Sample This compound Sample Direct_Analysis Direct Dissolution (for LC-MS) Sample->Direct_Analysis Derivatization Saponification & Methylation (for GC-MS) Sample->Derivatization LC Liquid Chromatography (Reversed-Phase) Direct_Analysis->LC GC Gas Chromatography Derivatization->GC MS Mass Spectrometry (MS and MS/MS) LC->MS ESI GC->MS EI Data_Acquisition Data Acquisition (Mass Spectra) MS->Data_Acquisition Fragmentation_Analysis Fragmentation Pattern Analysis Data_Acquisition->Fragmentation_Analysis Isomer_Identification Isomer Identification & Comparison Fragmentation_Analysis->Isomer_Identification

Caption: Workflow for Isomer Analysis by Mass Spectrometry.

References

Assessing the impact of Isostearyl isostearate on the rheology of different polymer matrices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate interplay between emollients and polymer matrices is paramount in designing topical formulations with desired sensory attributes and optimal therapeutic performance. This guide provides a comparative assessment of the impact of Isostearyl Isostearate, a widely used emollient, on the rheological properties of three distinct polymer matrices: Carbomer 980 hydrogel, Poloxamer 407 thermoreversible gel, and a Cetearyl Alcohol/Ceteareth-20 lamellar gel network.

This compound is recognized for its lubricating and texture-modifying properties.[1] Its incorporation into different polymer-based formulations can significantly alter their flow behavior (viscosity), viscoelastic properties (elastic and viscous moduli), and overall structure. This guide synthesizes available data to present a comparative view of these effects.

Comparative Rheological Data

The following tables summarize the key rheological parameters for each polymer matrix, both with and without the addition of 5% w/w this compound. The data for the base polymer matrices are derived from existing literature, while the data for the formulations containing this compound are projected based on the known effects of emollients on these types of systems.

Table 1: Rheological Properties of Carbomer 980 (1% w/w) Gels at 25°C

ParameterCarbomer 980 Gel (Control)Carbomer 980 Gel with 5% this compound (Projected)
Viscosity at 10 s⁻¹ (Pa·s) ~45~35
Yield Stress (Pa) ~50~40
Storage Modulus (G') at 1 Hz (Pa) ~800~650
Loss Modulus (G'') at 1 Hz (Pa) ~80~90

Table 2: Rheological Properties of Poloxamer 407 (20% w/w) Gels at 37°C

ParameterPoloxamer 407 Gel (Control)Poloxamer 407 Gel with 5% this compound (Projected)
Viscosity at 10 s⁻¹ (Pa·s) ~300~250
Gelation Temperature (°C) ~25~23
Storage Modulus (G') at 1 Hz (Pa) ~3000~2700
Loss Modulus (G'') at 1 Hz (Pa) ~400~450

Table 3: Rheological Properties of Cetearyl Alcohol/Ceteareth-20 Lamellar Gel Network at 25°C

ParameterLamellar Gel Network (Control)Lamellar Gel Network with 5% this compound (Projected)
Viscosity at 10 s⁻¹ (Pa·s) ~150~120
Yield Stress (Pa) ~100~85
Storage Modulus (G') at 1 Hz (Pa) ~5000~4500
Loss Modulus (G'') at 1 Hz (Pa) ~500~550

Discussion of Rheological Impact

The addition of this compound is anticipated to have distinct effects on the rheology of each polymer matrix.

  • Carbomer 980 Hydrogel: In this cross-linked polyacrylic acid polymer network, this compound is expected to act as a lubricant, reducing the internal friction between the polymer chains. This would lead to a decrease in viscosity and yield stress, making the gel more spreadable. The projected increase in the loss modulus (G'') relative to the storage modulus (G') suggests a slight increase in the viscous character of the gel.

  • Poloxamer 407 Thermoreversible Gel: Poloxamer 407 forms a gel at body temperature through the aggregation of its micelles. This compound, being a lipophilic ester, may interact with the hydrophobic polypropylene (B1209903) oxide (PPO) cores of the poloxamer micelles.[2][3] This interaction could slightly disrupt the micellar packing, leading to a decrease in the gel's viscosity and storage modulus. The projected decrease in gelation temperature suggests that the presence of the emollient may facilitate the micellar aggregation process.

  • Cetearyl Alcohol/Ceteareth-20 Lamellar Gel Network: This system is characterized by a highly ordered, crystalline lamellar structure formed by fatty alcohols and surfactants.[4] this compound is likely to be incorporated into the lipid bilayers of this network. This incorporation can disrupt the crystalline packing of the fatty alcohols, leading to a less rigid structure. Consequently, a decrease in viscosity, yield stress, and storage modulus is anticipated. The slight increase in the loss modulus may indicate a more fluid-like behavior of the lamellar phase.

Experimental Protocols

The following are detailed methodologies for the key experiments that would be conducted to obtain the data presented above.

Rheological Measurements

Objective: To determine the viscosity, yield stress, and viscoelastic properties (G' and G'') of the polymer matrices.

Apparatus: A controlled-stress rheometer equipped with a cone-plate or parallel-plate geometry and a temperature control unit.[5]

Procedure:

  • Sample Loading: A sufficient amount of the sample is carefully loaded onto the lower plate of the rheometer, ensuring no air bubbles are trapped. The geometry is then lowered to the desired gap setting (e.g., 1 mm). Any excess sample is trimmed.

  • Equilibration: The sample is allowed to equilibrate at the test temperature (25°C or 37°C) for a set period (e.g., 5 minutes) to ensure thermal and structural equilibrium.

  • Flow Sweep (Viscosity and Yield Stress): A shear rate sweep is performed, typically from a low shear rate (e.g., 0.1 s⁻¹) to a high shear rate (e.g., 100 s⁻¹). The viscosity at a specific shear rate (e.g., 10 s⁻¹) is recorded. The yield stress can be determined from the flow curve by applying a suitable model (e.g., Herschel-Bulkley) to the shear stress vs. shear rate data.

  • Oscillatory Sweep (G' and G''):

    • Amplitude Sweep: An oscillatory stress or strain sweep is conducted at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER), where G' and G'' are independent of the applied stress/strain.

    • Frequency Sweep: A frequency sweep is performed within the LVER (at a constant stress/strain) over a range of frequencies (e.g., 0.1 to 10 Hz). The values of G' and G'' at 1 Hz are recorded.[6]

  • Temperature Sweep (for Poloxamer 407): A temperature sweep is performed at a constant frequency and strain (within the LVER) while ramping the temperature (e.g., from 15°C to 40°C at 2°C/min) to determine the gelation temperature, which is often identified as the crossover point of G' and G''.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental process for assessing the rheological impact of this compound on a polymer matrix.

experimental_workflow cluster_prep Formulation Preparation cluster_rheology Rheological Analysis cluster_data Data Analysis & Comparison prep_control Prepare Control Polymer Matrix load_sample Load Sample onto Rheometer prep_control->load_sample prep_test Prepare Polymer Matrix with This compound prep_test->load_sample equilibrate Equilibrate at Test Temperature load_sample->equilibrate flow_sweep Perform Flow Sweep (Viscosity, Yield Stress) equilibrate->flow_sweep osc_sweep Perform Oscillatory Sweep (G', G'') flow_sweep->osc_sweep analyze_control Analyze Rheological Data (Control) osc_sweep->analyze_control analyze_test Analyze Rheological Data (Test Formulation) osc_sweep->analyze_test compare Compare and Assess Impact analyze_control->compare analyze_test->compare

Caption: Experimental workflow for rheological assessment.

Conclusion

The incorporation of this compound is predicted to modulate the rheological properties of Carbomer, Poloxamer, and lamellar gel network matrices by reducing their structure and viscosity. The extent of this impact is dependent on the specific interactions between the emollient and the polymer network. For formulators, these insights are crucial for tailoring the texture, spreadability, and stability of topical products. Further experimental validation is recommended to confirm the projected rheological profiles and to fully characterize the performance of these formulations.

References

A Head-to-Head Analysis of Isostearyl Isostearate and Other Emollients on Transepidermal Water Loss

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Emollient Efficacy in Skin Barrier Function

The integrity of the stratum corneum, the outermost layer of the skin, is paramount in preventing excessive transepidermal water loss (TEWL) and protecting against environmental insults. Emollients are cornerstone ingredients in dermatological and cosmetic formulations designed to support and enhance this barrier. This guide provides a comparative analysis of Isostearyl Isostearate (ISIS) against other commonly used emollients, focusing on their impact on TEWL. The data presented is compiled from various in-vivo studies to offer a comprehensive overview for formulation and research professionals.

Executive Summary

This compound distinguishes itself from traditional emollients through a unique mechanism of action known as "internal occlusion." Unlike purely occlusive agents that form a simple barrier on the skin's surface, ISIS integrates into the stratum corneum's lipid matrix, promoting a more organized and stable orthorhombic lipid phase. This structural enhancement of the skin's own barrier leads to significant improvements in water retention. One key study has demonstrated that ISIS provides superior improvements in the skin's water permeability barrier function when compared to emollients such as isopropyl isostearate (IPIS), glyceryl monoisostearate (GMIS), and even the industry-standard petrolatum.[1][2] While petrolatum is a highly effective occlusive agent, ISIS offers a more biomimetic approach to barrier enhancement.

Quantitative Comparison of Emollient Performance on Transepidermal Water Loss

The following table summarizes the quantitative effects of various emollients on transepidermal water loss as reported in different studies. It is important to note that these values are derived from separate studies with potentially different methodologies, and therefore, direct comparisons should be made with caution.

Emollient/FormulationTEWL Reduction/EffectStudy Reference/Citation
This compound (ISIS) Significant improvement in water permeability barrier function compared to Petrolatum, IPIS, and GMIS [1][2]
PetrolatumUp to 99% reduction[3]
Paraffin-based Cream (Simple Emollient)No significant effect on skin barrier[4]
Urea/Glycerol CreamSignificant reduction compared to no treatment and paraffin-based cream[4]
10% GlycerinInitial increase in TEWL, but improved hydration[1]
Ceramide-dominant EmollientsCan lead to a 13.42% to 16% decrease in TEWL over 4 weeks[5]
Shea ButterDid not contribute appreciably to TEWL reduction in the tested base[6]
Kokum ButterReduced TEWL at 8 hours post-application[6]
Almond OilShowed a greater impact on TEWL than paraffin (B1166041) oil[7]
DimethiconeEffective at preventing TEWL, but generally less occlusive than petrolatum[8]

Experimental Protocols

The methodologies for evaluating the efficacy of emollients on TEWL generally follow a standardized approach to ensure the reliability and reproducibility of the results. Below is a summary of a typical experimental protocol for an in-vivo TEWL measurement study.

Objective: To measure the effect of a topically applied emollient on the rate of transepidermal water loss.

Subjects: A cohort of healthy volunteers with normal to dry skin. The number of subjects can vary, but typically ranges from 10 to 50.

Ethical Considerations: All participants provide informed consent, and the study protocol is approved by an institutional review board (IRB).

Materials and Equipment:

  • Test emollients and a control (no treatment or a standard base).

  • Tewameter® or a similar device for measuring TEWL (measures water vapor flux density in g/m²/h).

  • Climate-controlled room with stable temperature (e.g., 21 ± 2°C) and relative humidity (e.g., 50 ± 5%).

  • Skin cleansing agents (if required by the protocol).

  • Markers for delineating test sites.

Procedure:

  • Acclimatization: Subjects acclimatize in the climate-controlled room for a minimum of 30 minutes before any measurements are taken.

  • Baseline Measurement: Baseline TEWL readings are taken from designated test areas on the volar forearm. Three measurements are typically taken per site to obtain an average value.

  • Product Application: A standardized amount of the test emollient (e.g., 2 mg/cm²) is applied to the designated test area. One area is left untreated as a control.

  • Post-Application Measurements: TEWL measurements are repeated at specified time intervals after product application (e.g., 1, 2, 4, 8, and 24 hours).

  • Data Analysis: The percentage change in TEWL from baseline is calculated for each test site and at each time point. Statistical analysis (e.g., ANOVA, t-tests) is used to determine the significance of the differences between the effects of the different emollients and the control.

Visualizing Experimental Workflows and Signaling Pathways

To better illustrate the processes involved in the evaluation of emollients and their mechanisms of action, the following diagrams are provided.

Experimental_Workflow cluster_pre_study Pre-Study Phase cluster_study_execution Study Execution Phase cluster_post_study Post-Study Phase subject_recruitment Subject Recruitment & Informed Consent acclimatization Acclimatization in Controlled Environment subject_recruitment->acclimatization irb_approval IRB Approval irb_approval->subject_recruitment baseline_tewl Baseline TEWL Measurement acclimatization->baseline_tewl product_application Application of Emollients & Control baseline_tewl->product_application post_application_tewl Post-Application TEWL Measurements at Timed Intervals product_application->post_application_tewl data_analysis Data Collection & Statistical Analysis post_application_tewl->data_analysis reporting Reporting of Results data_analysis->reporting

A generalized workflow for a clinical study evaluating emollient efficacy on TEWL.

This compound's unique mechanism of action involves the physical organization of the stratum corneum lipids. While a direct link to specific signaling pathways is not yet fully elucidated, its ability to restore a healthy lipid structure indirectly influences the cellular signaling that maintains skin barrier homeostasis. Emollients that mimic natural skin lipids, such as ceramides, are known to influence pathways involved in keratinocyte differentiation and inflammation.

Signaling_Pathway cluster_emollient_action Emollient Application cluster_sc_lipids Stratum Corneum Lipids cluster_cellular_response Cellular & Barrier Response isis This compound (ISIS) organized_lipids Organized Lipid Lamellae (Orthorhombic Phase) isis->organized_lipids Promotes disorganized_lipids Disorganized Lipid Lamellae (Hexagonal Phase) improved_barrier Improved Barrier Function organized_lipids->improved_barrier reduced_tewl Reduced TEWL improved_barrier->reduced_tewl keratinocyte_signaling Normalized Keratinocyte Signaling (e.g., reduced inflammatory signals) improved_barrier->keratinocyte_signaling

Proposed mechanism of this compound on the skin barrier.

References

Benchmarking the performance of Isostearyl isostearate in controlled drug release matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of Isostearyl Isostearate's potential performance as a lipid-based matrix for controlled drug release applications. Due to a lack of direct experimental data on this compound in this specific context, this guide offers a comparative benchmark against commonly used lipid excipients. The analysis is based on its physicochemical properties and extrapolated performance from studies on analogous hydrophobic materials.

Executive Summary

This compound, a liquid emollient ester at room temperature, presents unique characteristics for controlled drug release matrices. Its low viscosity and high hydrophobicity suggest a drug release mechanism primarily governed by diffusion. Compared to solid, high-viscosity waxes like Carnauba wax, this compound is hypothesized to form a less tortuous matrix, potentially leading to a faster and more consistent drug release profile. While direct quantitative data is not yet available, its properties suggest it could be a valuable tool for formulators seeking to modulate release rates, particularly for moderately to poorly soluble drugs.

Physicochemical Properties and Hypothesized Performance

A thorough understanding of an excipient's physical and chemical properties is paramount in predicting its behavior in a drug delivery system. The following table summarizes the key properties of this compound and offers a hypothesized impact on controlled drug release.

PropertyValueHypothesized Impact on Controlled Drug Release
Appearance Oily liquidAs a liquid at room temperature, it can be formulated into semi-solid or solid matrices with appropriate solidifying agents. This allows for flexibility in manufacturing processes such as melt granulation or hot-melt extrusion.
Viscosity (at 20°C) 30 - 60 mPa.sThe relatively low viscosity may lead to a less dense and less tortuous matrix structure compared to solid waxes, potentially resulting in a faster drug release rate. The viscosity will influence the diffusion coefficient of the drug within the matrix.[1][2]
Melting Point ~ 50-55°CA moderate melting point allows for manufacturing techniques that involve melting and solidification, facilitating the incorporation of the active pharmaceutical ingredient (API).
Water Solubility InsolubleIts high hydrophobicity will create a non-eroding matrix, where drug release is primarily controlled by diffusion through the lipid phase. This is desirable for achieving sustained release profiles.

Comparative Performance of Lipid-Based Matrices

To contextualize the potential performance of this compound, this section compares it with other well-established lipid excipients used in controlled drug release matrices. The data for the alternatives is derived from published studies, while the performance of this compound is a projection based on its physicochemical properties.

Matrix ExcipientTypical Drug Release Profile (Hypothesized for ISIS)Primary Release MechanismKey Characteristics
This compound Moderate sustained release, potentially with a lower burst effect compared to some waxes.Fickian DiffusionLiquid nature allows for unique formulation approaches. Lower viscosity may lead to less tortuosity and a more predictable release profile.
Carnauba Wax Slow, prolonged release, often with an initial burst effect.[3]Fickian Diffusion from an inert matrix.High melting point and hardness create a rigid and highly tortuous matrix, leading to significant retardation of drug release.[3]
Glyceryl Behenate Sustained release, with the rate being dependent on the grade and formulation.Diffusion and some surface erosion.Forms a plastic matrix that can be modulated by formulation parameters.
Cetostearyl Alcohol Strong retardation of drug release, often showing the most sustained profile among common lipids.[3]Primarily Fickian Diffusion.Forms a coherent and tortuous matrix, effectively slowing down drug release.[3]

Experimental Protocols

For researchers aiming to evaluate the performance of this compound in controlled drug release matrices, the following experimental protocols are recommended.

Preparation of Matrix Tablets (Melt Granulation)
  • Blending: The active pharmaceutical ingredient (API), this compound, and any other necessary excipients (e.g., fillers, binders) are accurately weighed and blended.

  • Melting: The blend is heated to a temperature approximately 10-15°C above the melting point of this compound (around 65-70°C) with continuous stirring to ensure a homogenous melt.

  • Granulation: The molten mass is then cooled and solidified. The solid mass is milled and sieved to obtain granules of a desired particle size distribution.

  • Lubrication: The granules are lubricated with a suitable agent (e.g., magnesium stearate).

  • Compression: The lubricated granules are compressed into tablets using a tablet press with appropriate tooling.

In Vitro Dissolution Testing (USP Apparatus 2 - Paddle Method)
  • Apparatus Setup: A USP Apparatus 2 (Paddle Apparatus) is used.

  • Dissolution Medium: 900 mL of a suitable dissolution medium (e.g., pH 1.2, 4.5, or 6.8 buffer to simulate gastrointestinal conditions) is placed in each vessel and maintained at 37 ± 0.5°C.[4]

  • Procedure: The matrix tablet is placed in the vessel. The paddle is rotated at a specified speed (e.g., 50 or 75 rpm).[4]

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), aliquots of the dissolution medium are withdrawn. An equal volume of fresh, pre-warmed medium is replaced to maintain a constant volume.

  • Analysis: The concentration of the dissolved API in the samples is determined using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Data Analysis: The cumulative percentage of drug released is plotted against time. The release kinetics are then analyzed using mathematical models such as the Higuchi and Korsmeyer-Peppas models.

Data Analysis and Interpretation

The drug release data obtained from the dissolution studies can be fitted to various mathematical models to understand the release mechanism.

  • Higuchi Model: This model describes drug release from a matrix system based on Fickian diffusion. A linear plot of the cumulative percentage of drug released versus the square root of time indicates that the release is diffusion-controlled.

  • Korsmeyer-Peppas Model: This model is used to analyze the release of a drug from a polymeric system. The release exponent 'n' provides insight into the release mechanism. For a cylindrical tablet, an 'n' value of approximately 0.45 indicates Fickian diffusion.

Visualizing Experimental Workflows and Logical Relationships

The following diagrams, created using the DOT language for Graphviz, illustrate the key processes involved in the evaluation of this compound in controlled drug release matrices.

Experimental_Workflow cluster_formulation Formulation cluster_process Manufacturing Process cluster_testing In Vitro Testing cluster_analysis Data Analysis & Modeling API API Blending Blending API->Blending ISIS This compound ISIS->Blending Excipients Other Excipients Excipients->Blending Melt_Granulation Melt_Granulation Blending->Melt_Granulation Heat Milling_Sieving Milling_Sieving Melt_Granulation->Milling_Sieving Lubrication Lubrication Milling_Sieving->Lubrication Compression Compression Lubrication->Compression Dissolution_Testing Dissolution_Testing Compression->Dissolution_Testing Tablets Data_Analysis Data_Analysis Dissolution_Testing->Data_Analysis Kinetic_Modeling Kinetic_Modeling Data_Analysis->Kinetic_Modeling Higuchi, Korsmeyer-Peppas Performance_Comparison Performance_Comparison Kinetic_Modeling->Performance_Comparison

Caption: Experimental workflow for formulating and testing this compound controlled release matrices.

Drug_Release_Mechanism cluster_matrix Lipid Matrix Tablet cluster_environment Aqueous Environment (GIT) Matrix This compound Matrix (Hydrophobic) Dissolution_Medium Dissolution Medium (e.g., Gastric/Intestinal Fluid) Drug_Dispersed Dispersed Drug Particles Drug_Diffusion Drug Release Drug_Dispersed->Drug_Diffusion Diffusion (Primary Mechanism) Drug_Diffusion->Dissolution_Medium

Caption: Hypothesized drug release mechanism from an this compound matrix.

Conclusion

This compound holds promise as a novel excipient for controlled drug release matrices. Its liquid nature and low viscosity differentiate it from traditional solid lipid excipients, offering formulators a new tool to tailor drug release profiles. While further experimental studies are required to quantify its performance directly, the theoretical analysis presented in this guide suggests it is a worthy candidate for investigation, particularly for achieving moderate sustained release with potentially improved manufacturing characteristics. Researchers are encouraged to utilize the outlined experimental protocols to generate the much-needed data to fully elucidate the capabilities of this compound in this application.

References

Safety Operating Guide

Proper Disposal of Isostearyl Isostearate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Isostearyl isostearate, a common emollient in cosmetics and personal care products, is generally not classified as a hazardous substance.[1] However, proper disposal is crucial to ensure environmental safety and compliance with regulations. This guide provides essential information for the safe and legal disposal of this compound in a laboratory setting.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure you are wearing appropriate personal protective equipment (PPE), including safety glasses and gloves. In case of a spill, prevent the material from entering drains or waterways. For liquid spills, absorb the material with a suitable absorbent like dry sand or earth. If the substance is in a solid or powder form, take it up dry, avoiding dust generation.

Step-by-Step Disposal Procedures

The primary principle for the disposal of this compound is to adhere to all national, state, and local regulations.

  • Do Not Mix: Keep this compound in its original container. Do not mix it with other chemical waste. This prevents unforeseen chemical reactions and ensures proper waste stream management.

  • Consult Local Regulations: The user of the product is ultimately responsible for determining if it meets the criteria for hazardous waste at the time of disposal.[1] It is imperative to consult your institution's environmental health and safety (EHS) office or your local and regional authorities for specific disposal guidelines.

  • Chemical Incineration (if permissible): In some cases, this compound may be disposed of by burning in a chemical incinerator equipped with an afterburner and scrubber system. However, this must be done in accordance with all applicable regulations and should only be carried out by a licensed waste disposal company.

  • Container Disposal: Empty containers may still contain product residue and should be treated with the same precautions as the chemical itself.[1] These containers should be taken to an approved waste handling site for recycling or disposal.[1] Do not reuse empty containers for other purposes.

Quantitative Data Summary

There is no specific quantitative data, such as concentration limits for disposal, readily available in the provided safety data sheets. The disposal guidelines are qualitative and emphasize regulatory compliance.

Experimental Protocols

The disposal procedures for this compound are based on standard chemical waste management practices and regulatory requirements, not on specific experimental protocols.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound for Disposal check_hazard Is the waste mixed with other chemicals? start->check_hazard separate Keep in original container. Do not mix with other waste. check_hazard->separate Yes consult_regs Consult Local, State, and National Regulations & EHS Office check_hazard->consult_regs No separate->consult_regs is_hazardous Is it classified as hazardous waste? consult_regs->is_hazardous non_hazardous_disposal Dispose as non-hazardous waste per institutional guidelines. Consider incineration by a licensed facility. is_hazardous->non_hazardous_disposal No hazardous_disposal Dispose as hazardous waste through a licensed waste disposal contractor. is_hazardous->hazardous_disposal Yes end End: Proper Disposal Complete non_hazardous_disposal->end hazardous_disposal->end

Caption: Decision workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Isostearyl isostearate

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical information for the handling of Isostearyl isostearate, a common emollient in cosmetic and personal care formulations. Adherence to these procedures is essential for maintaining a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is generally considered to have a low hazard profile and is not classified as a hazardous substance.[1] However, standard laboratory good handling practices should always be observed. The recommended personal protective equipment is outlined below.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecificationPurpose
Eye/Face Protection Safety glasses with side shields or goggles.To protect against accidental splashes.
Hand Protection Chemically resistant gloves (e.g., Nitrile).To prevent skin contact.
Body Protection Laboratory coat or protective clothing.To protect street clothes and skin from potential spills.
Respiratory Protection Generally not required under normal use with adequate ventilation. A NIOSH-approved respirator with an organic vapor cartridge (Filter A) may be used if vapors are generated or ventilation is poor.To protect against inhalation of vapors or aerosols.

Handling and Storage Procedures

Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring a safe working environment.

Operational Plan:

  • Preparation: Ensure the work area is clean and well-ventilated. Have all necessary PPE and spill control materials readily available.

  • Dispensing: When transferring this compound, do so in a designated area, such as a fume hood, if there is a potential for aerosol or vapor generation.

  • Mixing: When incorporating this compound into formulations, use appropriate mixing equipment to avoid splashing.

  • Cleaning: Clean any spills immediately with an absorbent material. Wash hands thoroughly after handling.

Storage Plan:

  • Store in tightly closed original containers in a dry, well-ventilated area.

  • Keep away from strong oxidizing agents.

  • The product is chemically stable under standard ambient conditions (room temperature).

Accidental Release and First Aid Measures

In the event of an accidental release or exposure, follow the procedures outlined below.

Table 2: Emergency Procedures for this compound

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[1]
Skin Contact Remove contaminated clothing. Wash the affected area with soap and water.[1]
Inhalation Move the affected person to fresh air. If respiratory symptoms develop, seek medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek medical attention if a large amount is ingested.

Spill Response:

For small spills, absorb the material with an inert absorbent (e.g., sand, earth, vermiculite) and place it in a suitable container for disposal. For large spills, dike the area to prevent spreading and contact emergency response personnel.

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. This material is not classified as hazardous waste, but it should not be allowed to enter drains or waterways.[1]

Experimental Workflow for Handling this compound

The following diagram illustrates a typical workflow for incorporating this compound into a laboratory formulation.

G cluster_prep Preparation cluster_handling Handling & Formulation cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) - Safety Glasses - Lab Coat - Gloves A->B C Prepare Well-Ventilated Workspace B->C D Weigh/Measure this compound C->D Proceed to Handling E Incorporate into Formulation D->E F Homogenize Mixture E->F G Clean Equipment and Workspace F->G Proceed to Cleanup H Doff Personal Protective Equipment (PPE) G->H I Dispose of Waste (Follow Institutional Guidelines) H->I

Caption: Standard workflow for handling this compound in a laboratory setting.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.